molecular formula C8H10N2O B6337021 4-(Oxetan-3-yl)pyridin-2-amine CAS No. 1427501-89-0

4-(Oxetan-3-yl)pyridin-2-amine

Cat. No.: B6337021
CAS No.: 1427501-89-0
M. Wt: 150.18 g/mol
InChI Key: URJGHBSTAQVGPK-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)pyridin-2-amine (CAS 1427501-89-0) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery programs. This compound features a polar, strained oxetane ring fused to a pyridin-2-amine scaffold. The oxetane motif is a key structural feature known to improve the physicochemical properties of drug candidates . Its compact and polar nature can serve as a surrogate for carbonyl or gem-dimethyl groups, often leading to enhanced aqueous solubility, improved metabolic stability, and better pharmacokinetic profiles for small molecule therapeutics . Researchers utilize this compound as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and other targeted therapies. The structure makes it a valuable template for constructing molecules that interact with biologically relevant enzymes and receptors. The presence of the oxetane ring is a strategic element in modern drug design, used to fine-tune properties like lipophilicity, reduce hERG inhibition, and minimize P-glycoprotein efflux . This compound is offered for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. References: The applications and value of the oxetane moiety in drug discovery are well-documented in scientific literature . Product and chemical identity information is sourced from supplier materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxetan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGHBSTAQVGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Oxetane and Aminopyridine Motifs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxetan-3-yl)pyridin-2-amine

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. This compound emerges as a molecule of significant interest, embodying the convergence of two highly valued pharmacophoric elements: the 2-aminopyridine scaffold and the oxetane ring.

The 2-aminopyridine core is a ubiquitous feature in numerous clinically successful drugs, prized for its ability to form key hydrogen bond interactions with biological targets. The oxetane moiety, a four-membered cyclic ether, has gained prominence as a versatile tool for enhancing the physicochemical properties of drug candidates.[1][2] Its incorporation is a strategic choice to improve aqueous solubility, increase metabolic stability, and modulate the basicity of adjacent functional groups, such as amines.[3][4][5] The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine, a tactic often used to mitigate liabilities like hERG channel inhibition.[4] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization.

Part 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the pyridine and oxetane rings is the key transformation in this synthesis. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.[6][7] This approach is superior to methods that might require harsher conditions, which could potentially lead to the ring-opening of the strained oxetane moiety.[1][3]

The chosen strategy involves the palladium-catalyzed coupling of a 4-halopyridin-2-amine with an oxetane-3-boronic acid derivative. This route is efficient and allows for late-stage installation of the oxetane ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Catalyst System & Reagents SM1 2-Amino-4-bromopyridine Reaction Suzuki-Miyaura Coupling Reaction (Inert Atmosphere, 90°C, 12h) SM1->Reaction SM2 Oxetan-3-ylboronic acid pinacol ester SM2->Reaction Cat Pd(dppf)Cl2 (Palladium Catalyst) Cat->Reaction Base K2CO3 (Base) Base->Reaction Solvent 1,4-Dioxane / H2O (Solvent System) Solvent->Reaction Workup Aqueous Work-up (Extraction with Ethyl Acetate) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

Materials:

  • 2-Amino-4-bromopyridine (1.0 eq)

  • (Oxetan-3-yl)boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-bromopyridine, (oxetan-3-yl)boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) active catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer three times with ethyl acetate to ensure complete recovery of the product.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The pre-catalyst, Pd(II)(dppf)Cl₂, is reduced in situ to the active Pd(0) species. The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 2-amino-4-bromopyridine.

  • Transmetalation: The boronic ester coordinates to the palladium complex, and in the presence of the base, the oxetanyl group is transferred from boron to palladium, displacing the halide. The base is critical for activating the boronic ester.

  • Reductive Elimination: The two organic fragments (the pyridinyl and oxetanyl groups) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Input Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS HPLC HPLC Analysis Input->HPLC Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Standard workflow for the analytical characterization of the final compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound.

Analysis Parameter Expected Result
Identity Molecular FormulaC₈H₁₀N₂O[8]
Molecular Weight150.18 g/mol [8]
Mass Spec. ModeESI+
[M+H]⁺Expected: 151.0866, Observed: ~151.09
¹H NMR SolventCDCl₃ or DMSO-d₆
(400 MHz)Pyridine H (d)~7.9 ppm
Pyridine H (s)~6.6 ppm
Pyridine H (d)~6.5 ppm
-NH₂ (br s)~4.7 ppm (exchangeable with D₂O)
Oxetane -CH₂- (t)~4.9 ppm
Oxetane -CH₂- (t)~4.7 ppm
Oxetane -CH- (m)~4.0 ppm
¹³C NMR Pyridine C-NH₂~160 ppm
(100 MHz)Pyridine C-Oxetane~155 ppm
Pyridine C-H~148 ppm
Pyridine C-H~108 ppm
Pyridine C-H~105 ppm
Oxetane -CH₂-~73 ppm
Oxetane -CH-~35 ppm
Purity HPLC>95% (at a specified wavelength, e.g., 254 nm)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The predicted values are based on the analysis of similar pyridine and oxetane-containing structures.[9][10][11]

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data to assign peaks, determine chemical shifts, and analyze coupling constants to confirm the connectivity of the atoms.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC):

  • Develop a suitable method using a C18 reverse-phase column.

  • Prepare a standard solution of the compound at a known concentration.

  • Inject the solution and run a gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

  • Monitor the elution using a UV detector and integrate the peak area to determine the purity of the sample.

Conclusion and Outlook

This guide outlines a reliable and scalable synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[12] The detailed characterization protocol provides a robust framework for verifying the structural integrity and purity of the final product, ensuring its suitability for downstream applications in research and drug development. The strategic incorporation of the oxetane ring into the 2-aminopyridine scaffold yields a compound with a promising profile for lead optimization campaigns, offering a valuable building block for the creation of next-generation therapeutics.[5][13]

References

A Technical Guide to the Physicochemical Properties of 4-(Oxetan-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Oxetan-3-yl)pyridin-2-amine, a heterocyclic compound of significant interest in contemporary drug discovery. The incorporation of a strained oxetane ring onto a 2-aminopyridine scaffold presents a unique combination of structural and electronic features that profoundly influence its behavior in biological systems. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a predictive overview of the compound's characteristics and detailed, field-proven protocols for their empirical determination. We will explore the structural rationale behind its properties, including lipophilicity, solubility, and basicity, and provide the necessary experimental frameworks to validate these characteristics in a laboratory setting.

Introduction: The Strategic Role of the Oxetane Moiety in Drug Design

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous clinically successful drugs. However, its inherent basicity and physicochemical profile often require careful modulation to achieve optimal pharmacokinetic and pharmacodynamic outcomes. The introduction of an oxetane ring, a four-membered cyclic ether, is a modern medicinal chemistry strategy to address these challenges.[1][2] The oxetane moiety is not merely a passive substituent; its unique structural and electronic properties confer significant advantages:

  • Basicity Attenuation: The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. When placed at the 4-position of the pyridine ring, this effect propagates through the aromatic system, reducing the basicity of both the endocyclic pyridine nitrogen and the exocyclic 2-amino group.[3][4] This modulation of pKa is critical for avoiding off-target effects, such as hERG channel inhibition, and for controlling the ionization state of the molecule under physiological conditions.[1]

  • Improved Solubility: The polar nature of the ether linkage within the oxetane ring can enhance aqueous solubility, a crucial parameter for drug formulation and bioavailability.[5][6]

  • Metabolic Stability: The oxetane ring can serve as a "metabolic shield," blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][7]

  • Increased Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the overall three-dimensionality of the molecule, which can lead to improved target binding and selectivity.[1][2]

This guide will now delve into the specific physicochemical properties of this compound, providing a summary of its core attributes followed by detailed methodologies for their experimental determination.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogues. The following table summarizes these foundational characteristics.

PropertyValue/PredictionSource/Justification
Molecular Formula C₈H₁₀N₂O[8]
Molecular Weight 150.18 g/mol [8]
CAS Number 1427501-89-0[8]
Predicted logP ~0.5 - 1.0Based on predicted values for similar compounds like 4-(oxetan-3-ylsulfanyl)pyridin-2-amine (XlogP = 0.7).[9]
Predicted pKa pKa₁: ~4.5-5.5 (Pyridinium ion)pKa₂: ~2.5-3.5 (Anilinium ion)The electron-withdrawing oxetane is expected to lower the pKa of the parent 2-aminopyridine (pKa ≈ 6.8).[3][4]
Aqueous Solubility Moderate to HighThe presence of the polar oxetane and two basic nitrogen atoms suggests good aqueous solubility, particularly at lower pH.[5][6]

Structural and Spectroscopic Characterization

Definitive structural confirmation and purity assessment are paramount. The following sections describe the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

    • Pyridine Protons: Three distinct aromatic signals. The proton at C5 (adjacent to the oxetane) will likely appear as a singlet or a narrowly split multiplet. The protons at C3 and C6 will show characteristic doublet or doublet of doublets splitting.[10][11]

    • Amino Protons: A broad singlet for the -NH₂ group, the chemical shift of which will be solvent-dependent.

    • Oxetane Protons: A set of multiplets in the upfield region (typically 4.0-5.0 ppm for the -CH₂-O- protons and a multiplet for the methine proton at the point of attachment).[12]

  • ¹³C NMR: The carbon spectrum will provide a clear fingerprint of the carbon skeleton.

    • Pyridine Carbons: Five distinct signals in the aromatic region (110-160 ppm). The carbon attached to the amino group (C2) and the carbon attached to the oxetane (C4) will be significantly influenced by these substituents. The typical chemical shifts for pyridine carbons are C2: ~150 ppm, C3: ~124 ppm, and C4: ~136 ppm, which will be shifted by the substituents.[13][14]

    • Oxetane Carbons: Signals for the two methylene carbons and one methine carbon of the oxetane ring, typically appearing in the 60-80 ppm range.[12]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 150. Key fragmentation patterns would likely involve the loss of elements of the oxetane ring (e.g., loss of CH₂O) or cleavage of the bond between the pyridine and oxetane rings.[15] High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₈H₁₀N₂O).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands:

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[16][17]

  • C-O-C Stretching: A strong band in the 1000-1100 cm⁻¹ region, indicative of the ether linkage in the oxetane ring.

  • C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.[18]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the ionization constants.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare 1 mM solution of the compound in 0.15 M KCl prep1->prep2 prep3 Prepare 0.1 M HCl and 0.1 M NaOH titrants prep2->prep3 titr1 Acidify sample solution to pH ~2 with 0.1 M HCl prep3->titr1 titr2 Titrate with 0.1 M NaOH in small increments titr1->titr2 titr3 Record pH after each addition, allowing for stabilization titr2->titr3 titr4 Continue titration to pH ~12 titr3->titr4 anal1 Plot pH vs. volume of NaOH added titr4->anal1 anal2 Calculate the first and second derivatives of the titration curve anal1->anal2 anal3 Identify equivalence points from the derivative peaks anal2->anal3 anal4 Determine pKa values from the half-equivalence points anal3->anal4

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Steps:

  • Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01). Prepare a ~1 mM solution of this compound in an aqueous solution of 0.15 M KCl to maintain constant ionic strength.[19]

  • Titration: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at 25 °C. Acidify the solution to ~pH 2 using 0.1 M HCl. Begin the titration by adding small, precise increments of 0.1 M NaOH.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize before recording the value. Continue the titration until the pH reaches ~12.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, the equivalence points can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Determination of Lipophilicity (logD) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity.[20][21] The retention time of a compound on a C18 column is correlated with its lipophilicity.

G cluster_setup System Setup cluster_measurement Measurement cluster_calculation Calculation setup1 Equilibrate a C18 HPLC column with mobile phase setup2 Prepare mobile phases of varying acetonitrile/water ratios (e.g., 20-80%) setup1->setup2 setup3 Prepare stock solution of the compound in mobile phase setup2->setup3 meas1 Inject a set of standards with known logP values setup3->meas1 meas2 Run isocratic elution for each standard at a fixed mobile phase composition meas1->meas2 meas3 Record retention times (tR) meas2->meas3 meas4 Inject the test compound and record its tR meas3->meas4 calc1 Calculate capacity factor (k') for each compound: k' = (tR - t0) / t0 meas4->calc1 calc2 Plot log k' vs. known logP for the standards to create a calibration curve calc1->calc2 calc3 Use the linear regression equation to calculate the logP of the test compound from its log k' calc2->calc3

Caption: Workflow for logP/logD determination using RP-HPLC.

Detailed Steps:

  • System Preparation: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase will consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄ determination) and an organic solvent like acetonitrile.[2][22]

  • Calibration: Prepare solutions of a set of standard compounds with known logP values. Inject each standard and record its retention time (t_R_). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Sample Analysis: Prepare a solution of this compound and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

  • Data Analysis: For each compound (standards and sample), calculate the capacity factor, k' = (t_R_ - t₀) / t₀. Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain a calibration curve. Use the equation of this line to calculate the logP of this compound from its measured k'.[2] It is crucial to understand that for ionizable compounds, this method determines the distribution coefficient (logD) at the pH of the mobile phase.[23][24][25]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][26]

G cluster_incubation Equilibration cluster_separation Phase Separation cluster_quantification Quantification inc1 Add excess solid compound to a known volume of aqueous buffer (e.g., pH 7.4) inc2 Seal vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours inc1->inc2 inc3 Ensure excess solid remains undissolved inc2->inc3 sep1 Allow solution to settle inc3->sep1 sep2 Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid sep1->sep2 quant2 Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS sep2->quant2 quant1 Prepare a calibration curve of the compound using known concentrations quant1->quant2 quant3 The measured concentration is the equilibrium solubility quant2->quant3

Caption: Workflow for determining equilibrium aqueous solubility.

Detailed Steps:

  • Equilibration: Add an excess amount of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

  • Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that undissolved solid remains visible at the end of the incubation period.[4][26]

  • Separation: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[27] The resulting concentration is the thermodynamic solubility.

Conclusion

This compound is a molecule designed with modern medicinal chemistry principles in mind. The strategic inclusion of the oxetane ring is predicted to confer a favorable physicochemical profile, characterized by modulated basicity, enhanced aqueous solubility, and increased metabolic stability compared to simpler 2-aminopyridine analogues. While this guide provides a robust predictive framework for its properties, empirical validation is essential for any drug discovery program. The detailed protocols provided herein offer a clear path for researchers to obtain high-quality, reliable data, enabling a thorough understanding of this promising compound and facilitating its progression in drug development pipelines.

References

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-amino-4-(oxetan-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, prospective analysis of the potential biological activities of the novel chemical entity, 2-amino-4-(oxetan-3-yl)pyridine. In the absence of direct empirical data for this specific molecule, this document synthesizes the extensive pharmacological knowledge of the 2-aminopyridine scaffold with the well-documented physicochemical and pharmacokinetic benefits of the oxetane moiety. We hypothesize that 2-amino-4-(oxetan-3-yl)pyridine holds significant potential as a lead compound in oncology, neuroscience, and infectious disease research. This guide will detail the scientific rationale for these predictions, propose a plausible synthetic route, and outline a comprehensive strategy for its biological evaluation.

Introduction: The Convergence of a Privileged Scaffold and a Modern Bioisostere

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and drug-like properties necessitates the exploration of new chemical space. The strategic combination of a "privileged scaffold" with a "modern bioisostere" is a powerful approach in contemporary drug discovery. This guide focuses on the untapped potential of 2-amino-4-(oxetan-3-yl)pyridine, a molecule that embodies this principle.

The 2-aminopyridine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neurological effects.[1]

The oxetane ring , a four-membered cyclic ether, has emerged as a highly valuable motif in modern drug design.[2][3][4] Its incorporation can profoundly and beneficially alter key physicochemical properties such as aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[3][5] The oxetane moiety is often employed to replace more common functionalities like gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles.[3]

This guide will, therefore, construct a scientifically-grounded, predictive profile of 2-amino-4-(oxetan-3-yl)pyridine, offering a roadmap for its synthesis and biological characterization.

The 2-Aminopyridine Scaffold: A Foundation of Diverse Biological Activity

The 2-aminopyridine moiety is a versatile pharmacophore capable of engaging in a variety of biological interactions. Its derivatives have been successfully developed into clinical candidates and approved drugs. The biological activities associated with this scaffold are extensive and provide a strong basis for our predictions.

Anticancer Potential

A significant body of research highlights the anticancer properties of 2-aminopyridine derivatives. These compounds have been shown to target various components of the cancer cell machinery:

  • Kinase Inhibition: Many 2-aminopyridine derivatives are potent kinase inhibitors. For example, they have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential role in treating various cancers.

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer cell survival and proliferation.

Neurological Applications

The 2-aminopyridine scaffold is also prominent in the development of agents targeting the central nervous system (CNS):

  • Ion Channel Modulation: The parent compound, 4-aminopyridine, is a potassium channel blocker used to treat multiple sclerosis.[6] While our target molecule is a 2-aminopyridine, the presence of the pyridine ring suggests the potential for ion channel interactions.

  • Receptor Modulation: Derivatives of 2-aminopyridine have been explored for their activity at various CNS receptors, indicating potential applications in treating a range of neurological and psychiatric disorders.

Antimicrobial Activity

The 2-aminopyridine core has been incorporated into molecules with significant antibacterial and antifungal properties. These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes.

The Oxetane Moiety: A Tool for Optimizing Drug-like Properties

The introduction of an oxetane ring into a lead compound is a modern strategy to enhance its developability. The unique properties of this strained cyclic ether can overcome common challenges in drug discovery.[2][3][4]

Physicochemical Benefits
  • Enhanced Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.[3]

  • Reduced Lipophilicity: In an era where "Lipophilic Efficiency" is a key metric, the oxetane moiety can reduce a compound's lipophilicity (LogP), which can lead to improved pharmacokinetic properties and a lower risk of off-target effects.

  • Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

Structural and Conformational Effects

The rigid, three-dimensional structure of the oxetane ring can impart a specific conformation to a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Hypothesized Biological Profile of 2-amino-4-(oxetan-3-yl)pyridine

By integrating the known biological activities of the 2-aminopyridine scaffold with the property-enhancing effects of the oxetane moiety, we can project a compelling, albeit hypothetical, biological profile for 2-amino-4-(oxetan-3-yl)pyridine.

We predict that this molecule will exhibit promising activity in the following therapeutic areas:

  • Oncology: The 2-aminopyridine core provides a strong foundation for anticancer activity. The oxetane at the 4-position could enhance solubility and metabolic stability, potentially leading to a more effective and better-tolerated kinase inhibitor.

  • Neuroscience: Given the prevalence of 2-aminopyridine derivatives with CNS activity, and the ability of the oxetane to fine-tune properties for blood-brain barrier penetration, this molecule warrants investigation for its potential to modulate neurological targets.

  • Infectious Diseases: The combination of the antimicrobial potential of the 2-aminopyridine scaffold and the favorable pharmacokinetic properties imparted by the oxetane ring could result in a novel anti-infective agent with an improved therapeutic window.

Proposed Synthetic Route

A plausible and efficient synthesis of 2-amino-4-(oxetan-3-yl)pyridine is crucial for its experimental evaluation. The following multi-step synthesis is proposed, leveraging established synthetic methodologies for substituted pyridines.

Synthetic_Route A Starting Materials B Intermediate 1 A->B Step 1: Reaction C Intermediate 2 B->C Step 2: Reaction D 2-amino-4-(oxetan-3-yl)pyridine C->D Step 3: Reaction

Proposed Synthetic Pathway for 2-amino-4-(oxetan-3-yl)pyridine.

Step 1: Synthesis of a 4-substituted pyridine precursor. This could involve a variety of known methods for the synthesis of 4-substituted pyridines.

Step 2: Introduction of the 2-amino group. This can typically be achieved through amination of a 2-halopyridine intermediate.

Step 3: Coupling with an oxetane synthon. A key step would be the coupling of the 2-amino-4-halopyridine intermediate with a suitable oxetane-3-yl nucleophile or electrophile.

Proposed Experimental Evaluation Workflow

A systematic and comprehensive experimental evaluation is necessary to validate the hypothesized biological activities of 2-amino-4-(oxetan-3-yl)pyridine. The following workflow outlines a logical progression from initial screening to more in-depth characterization.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Evaluation A Synthesis and Characterization B Primary Biological Screening (e.g., Cancer Cell Line Panel, Antimicrobial Assays) A->B C Physicochemical Profiling (Solubility, LogP, pKa) A->C D Target Deconvolution and Mechanism of Action Studies B->D Hit Identification E In Vitro ADME Assays (Metabolic Stability, Plasma Protein Binding) C->E F Pharmacokinetic Studies in Rodents D->F Lead Optimization E->F G Efficacy Studies in Relevant Animal Models F->G H Preliminary Toxicology Assessment G->H

A Phased Approach to Biological Evaluation.

Phase 1: In Vitro Screening and Physicochemical Profiling
  • Synthesis and Purity Analysis: The compound will be synthesized according to the proposed route and its purity confirmed by standard analytical techniques (NMR, LC-MS, HRMS).

  • Broad Biological Screening: Initial screening will be conducted against a panel of human cancer cell lines, a diverse set of bacterial and fungal strains, and a panel of CNS receptors and ion channels.

  • Physicochemical Characterization: Key drug-like properties, including aqueous solubility, lipophilicity (LogP/LogD), and pKa, will be determined experimentally.

Phase 2: In Vitro Pharmacology and ADME
  • Target Identification and Validation: For any confirmed "hits" from the primary screen, efforts will be made to identify the specific biological target(s) and elucidate the mechanism of action.

  • In Vitro ADME Profiling: A suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will be performed to assess metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions.

Phase 3: In Vivo Characterization
  • Pharmacokinetic Studies: If the in vitro profile is favorable, pharmacokinetic studies in rodents will be conducted to determine key parameters such as oral bioavailability, half-life, and tissue distribution.

  • In Vivo Efficacy Models: The compound will be tested in relevant animal models of disease (e.g., tumor xenograft models, infection models, or behavioral models for CNS effects) to assess its in vivo efficacy.

  • Preliminary Safety and Tolerability: Initial in vivo toxicology studies will be performed to assess the compound's safety profile and determine a maximum tolerated dose.

Data Summary and Future Directions

The following tables will be populated as experimental data becomes available, providing a clear and concise summary of the biological and physicochemical properties of 2-amino-4-(oxetan-3-yl)pyridine.

Table 1: Physicochemical Properties

PropertyPredicted ValueExperimental Value
Molecular Weight
cLogP
Aqueous Solubility
pKa

Table 2: In Vitro Biological Activity Summary

AssayIC50 / EC50 / MIC
Anticancer
Cell Line A
Cell Line B
Antimicrobial
Bacterium A
Fungus B
Neurological
Receptor/Channel A

Table 3: In Vivo Pharmacokinetic Parameters (Rodent)

ParameterValue
Bioavailability (%)
Half-life (t1/2)
Clearance (CL)
Volume of Distribution (Vd)

Conclusion

While the biological activity of 2-amino-4-(oxetan-3-yl)pyridine has not yet been reported, a thorough analysis of its constituent parts provides a strong rationale for its investigation as a novel therapeutic agent. The proven pharmacological versatility of the 2-aminopyridine scaffold, combined with the desirable drug-like properties conferred by the oxetane moiety, makes this molecule a highly attractive candidate for synthesis and comprehensive biological evaluation. The experimental workflow detailed in this guide provides a clear path forward to unlock the potential of this promising new chemical entity.

References

An In-depth Technical Guide to 4-(Oxetan-3-yl)pyridin-2-amine as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Unlocking New Therapeutic Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its hydrogen bonding capabilities and ability to engage with a variety of biological targets.[1][2] However, the strategic incorporation of underexplored, three-dimensional motifs can unlock new chemical space and dramatically improve a scaffold's drug-like properties.[3] This guide focuses on one such promising scaffold: 4-(Oxetan-3-yl)pyridin-2-amine .

The core of this scaffold marries the proven 2-aminopyridine framework with an oxetane ring—a small, polar, four-membered cyclic ether.[4][5] This combination is not merely an addition of two functional groups; it is a synergistic pairing designed to address common challenges in drug development, including poor solubility, metabolic instability, and off-target effects. The oxetane motif, once a synthetic curiosity, is now recognized as a powerful tool for enhancing molecular properties, moving drug candidates from the bench to clinical success.[6][7]

This document serves as a technical guide for researchers and drug development professionals. It will elucidate the unique advantages conferred by the 4-(oxetan-3-yl) substitution, provide detailed synthetic and application methodologies, and explore a key case study where this scaffold has been successfully employed to create a potent and selective clinical candidate.

The Oxetane Advantage: A Physicochemical Deep Dive

The incorporation of an oxetane ring is a deliberate strategy to modulate a molecule's properties in a predictable and beneficial manner.[8][9] Its value stems from a unique combination of steric and electronic features that distinguish it from more common bioisosteres like gem-dimethyl or carbonyl groups.[3][10]

Enhanced Aqueous Solubility and Reduced Lipophilicity

A primary challenge in drug discovery is achieving sufficient aqueous solubility for oral bioavailability. The oxetane ring, being a polar ether, acts as a "hydrophilic handle." Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][11] This drastic improvement is critical for moving compounds through preclinical development.

Metabolic Stability and Blockade of P450 Metabolism

Metabolically labile positions on a drug candidate, often C-H bonds, are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The oxetane ring is a robust, metabolically stable group.[9] Strategically placing it can shield adjacent, vulnerable positions from enzymatic degradation, thereby increasing the compound's half-life. Furthermore, the introduction of this polar motif can steer metabolic clearance away from CYP-mediated pathways, potentially reducing the risk of drug-drug interactions.[7]

Modulation of Basicity (pKa)

The basicity of amine groups is a critical parameter influencing cell permeability, target binding, and potential off-target effects like hERG channel inhibition. The oxetane's oxygen atom exerts a strong electron-withdrawing inductive effect.[3][6] When placed near an amine, it significantly reduces the amine's basicity (pKa). An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units, a powerful tool for medicinal chemists to fine-tune a molecule's properties and mitigate basicity-related liabilities.[8]

Structural Rigidity and Three-Dimensionality

Modern drug discovery increasingly favors "non-flat," sp³-rich molecules, which tend to have higher target selectivity and a lower attrition rate in clinical trials.[3] The oxetane ring is a compact, puckered, three-dimensional structure that introduces conformational rigidity into a molecule.[4] This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target.

Table 1: Comparative Physicochemical Impact of Oxetane Substitution

PropertyStandard Group (e.g., gem-Dimethyl)Oxetane ReplacementRationale & Advantage
Aqueous Solubility LowHigh (4x to >4000x increase)[9][11]The polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogD) HighLowReduced lipophilicity often correlates with a better toxicity profile.[8]
Metabolic Stability Can be labileHighBlocks metabolically weak C-H bonds and is resistant to CYP oxidation.[9]
Adjacent Amine pKa UnchangedSignificantly Lowered (~2.7 units α)[8]Mitigates risks of hERG inhibition and improves cell permeability.
Molecular Shape Acyclic/FlexibleRigid/3-DimensionalEnhances binding affinity and target selectivity through conformational constraint.[3]

Synthesis of the this compound Scaffold

Access to the core scaffold is a prerequisite for any drug discovery program. The synthesis of this compound and its analogues can be achieved through several reliable routes. The choice of method often depends on the desired scale and available starting materials. A common and effective approach involves a cross-coupling reaction.

General Synthetic Workflow

The overall process for utilizing this scaffold in a drug discovery campaign follows a logical progression from synthesis to biological evaluation.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation cluster_screening Biological Evaluation A Starting Materials (e.g., 4-halopyridin-2-amine) B Cross-Coupling Reaction (e.g., Suzuki, Negishi) A->B C Core Scaffold This compound B->C D Functionalization of 2-amino group C->D F Derivative Library D->F E Diverse Building Blocks (R-X) E->D G High-Throughput Screening (HTS) F->G H Hit Identification G->H I Lead Optimization (SAR Studies) H->I J Clinical Candidate I->J

Caption: General workflow for a drug discovery campaign using the this compound scaffold.

Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol describes a representative synthesis of the core scaffold from a commercially available starting material.

Objective: To synthesize this compound.

Materials:

  • 4-Bromopyridin-2-amine

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromopyridin-2-amine (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality Insight: The use of an excess of the boronic ester drives the reaction to completion. The inorganic base is crucial for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the reaction mixture.

    • Causality Insight: Degassing the solvent is a critical step to prevent oxidative degradation of the Pd(0) active species. The water in the solvent mixture helps to dissolve the inorganic base.

  • Reaction: Heat the mixture to a specified temperature (e.g., 90-100 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to yield the pure this compound.

    • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Case Study: Inhibition of IRAK4 with Zimlovisertib (PF-06650833)

A prominent example showcasing the power of the this compound scaffold is the clinical development of Zimlovisertib (PF-06650833) , a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[12][13]

The Role of IRAK4 in Inflammation

IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune system.[14] It is a key node downstream of Toll-like receptors (TLRs) and IL-1 receptors, which, upon activation, trigger a signaling cascade leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][16] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, making IRAK4 a highly attractive therapeutic target.[17][18]

G TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.

Structure-Activity Relationship (SAR) and Scaffold Contribution

The development of Zimlovisertib involved extensive SAR studies where the this compound scaffold was a key component.[17] The 2-aminopyridine core provides crucial hydrogen bonding interactions within the kinase hinge region, while the 4-oxetanyl group projects into the solvent-exposed region. This substitution was instrumental in optimizing the compound's properties:

  • Potency: The scaffold provides the foundational binding interactions necessary for potent inhibition.

  • Solubility: The oxetane moiety significantly improved the aqueous solubility of the lead series, which is essential for developing an orally available drug.

  • Metabolic Stability: The scaffold is metabolically robust, contributing to a favorable pharmacokinetic profile.[13]

Table 2: Biological Activity of Zimlovisertib (PF-06650833)

Assay TypeTarget/SystemIC₅₀ ValueReference
Biochemical Assay Recombinant Human IRAK40.2 nM[13]
Cell-based Assay Human Peripheral Blood Mononuclear Cells (PBMCs)2.4 nM[13]
Kinome Selectivity Panel of 278 Kinases (@ 200 nM)~100% inhibition of IRAK4 only[13]
hERG Inhibition Voltage Clamp Assay (@ 100 µM)25%[13]

The data clearly demonstrates that Zimlovisertib is a highly potent and selective inhibitor of IRAK4.[13] The low nanomolar potency in both biochemical and cellular assays, coupled with exceptional selectivity across the kinome, underscores the success of the drug design strategy. The minimal hERG activity at high concentrations further highlights the favorable safety profile contributed by the scaffold's optimized physicochemical properties.

Future Perspectives and Conclusion

The this compound scaffold represents a validated and highly valuable platform for modern drug discovery. Its successful application in the development of the IRAK4 inhibitor Zimlovisertib is a testament to the power of incorporating novel, three-dimensional motifs to overcome long-standing challenges in medicinal chemistry.[17][18]

The utility of this scaffold is not limited to kinase inhibition. The favorable properties it imparts—solubility, metabolic stability, and synthetic tractability—make it an attractive starting point for targeting a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. As synthetic methodologies for oxetanes continue to advance, we can expect to see the this compound core and its derivatives appear in an increasing number of clinical candidates across diverse therapeutic areas.

This guide provides a foundational understanding of the rationale, synthesis, and application of this powerful scaffold. By leveraging the principles and protocols outlined herein, researchers can accelerate their own drug discovery programs and unlock new avenues for therapeutic intervention.

References

The Oxetane Moiety: A Technical Guide to Strategic Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique constellation of physicochemical properties—including high polarity, metabolic stability, and a distinct three-dimensional geometry—offers chemists a powerful tool to address common challenges in drug discovery, such as poor solubility, rapid metabolic clearance, and high lipophilicity.[1][2][3] This guide provides an in-depth analysis of the oxetane moiety, elucidating the fundamental principles that govern its utility. We will explore its role as a versatile bioisostere, examine its impact on key drug-like properties through quantitative data and case studies of clinical candidates, and provide detailed synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to strategically leverage the oxetane scaffold to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

The Fundamental Physicochemical Impact of the Oxetane Ring

The strategic incorporation of an oxetane is not merely a substitution but a deliberate modulation of a molecule's core properties. The causality behind its profound effects lies in its unique structural and electronic features.

Polarity, Solubility, and Lipophilicity

The presence of the electronegative oxygen atom within the strained four-membered ring creates a significant dipole moment, rendering the oxetane motif highly polar.[1] This intrinsic polarity is a primary driver for one of its most celebrated benefits: the enhancement of aqueous solubility. In numerous instances, replacing a non-polar group like a gem-dimethyl group with an oxetane has led to dramatic increases in solubility, sometimes by orders of magnitude (from 4-fold to over 4000-fold).[4][5][6] This effect is crucial for improving the oral bioavailability of drug candidates.

Concurrently, this increase in polarity typically leads to a desirable reduction in lipophilicity (LogD/LogP).[1][7] High lipophilicity is often associated with off-target toxicity and poor pharmacokinetic profiles. By serving as a less lipophilic yet sterically similar surrogate, the oxetane allows for the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Metabolic Stability

One of the most compelling reasons for incorporating an oxetane is to enhance metabolic stability.[8] The ring is generally robust and can act as a "metabolic shield," blocking access of metabolizing enzymes, particularly Cytochrome P450s (CYPs), to adjacent, vulnerable C-H bonds.[7][8][9] Replacing metabolically labile groups, such as a gem-dimethyl or certain carbonyl functionalities, with an oxetane can significantly reduce the rate of intrinsic clearance (CLint) and prolong a drug's half-life.[5][8][9]

Hydrogen Bonding and Three-Dimensionality

The strained C–O–C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a potent hydrogen bond acceptor.[9][10] Its H-bonding capacity is superior to other cyclic ethers and is competitive with most carbonyl groups, enabling it to form crucial interactions within a biological target's binding pocket.[9][10]

Furthermore, the sp³-rich, puckered structure of the oxetane ring introduces significant three-dimensionality.[1] In an era where drug discovery programs are moving away from "flat" molecules, this increased fraction of sp³ (Fsp³) character is highly desirable. It can lead to improved target selectivity, better fit into protein pockets, and ultimately, a lower attrition rate for clinical candidates.[1][2]

Modulation of Amine Basicity (pKa)

The oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen atom, this effect can dramatically lower the amine's pKa.[1][10] An oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units.[1][7] This is a critical tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, poor permeability, or unwanted off-target activities.[7]

Chemical Stability Considerations

A historical concern that limited the adoption of oxetanes was their perceived instability and propensity for ring-opening under acidic conditions.[2][11] While this can be a liability, contemporary studies have shown that stability is highly dependent on the substitution pattern.[1][2] Specifically, 3,3-disubstituted oxetanes exhibit significantly enhanced stability, making them robust and reliable motifs for drug design.[2] However, chemists must remain cognizant of potential instability, particularly with other substitution patterns or in the presence of internal nucleophiles, which could facilitate ring-opening.[1][2]

G cluster_props Physicochemical Impact Oxetane Oxetane Moiety Solubility ↑ Aqueous Solubility Oxetane->Solubility LogD ↓ Lipophilicity (LogD) Oxetane->LogD Metabolism ↑ Metabolic Stability Oxetane->Metabolism pKa ↓ Adjacent Amine pKa Oxetane->pKa ThreeD ↑ 3-Dimensionality (Fsp³) Oxetane->ThreeD Hbond Strong H-Bond Acceptor Oxetane->Hbond

Caption: Key physicochemical property modulations by the oxetane moiety.

The Oxetane as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties to produce a comparable biological effect—is a cornerstone of drug optimization. The oxetane has emerged as a modern and highly effective bioisostere for several common functionalities.[12]

gem-Dimethyl Group Replacement

The gem-dimethyl group is often used to block metabolic oxidation. However, it significantly increases a compound's lipophilicity. The oxetane ring serves as an excellent isostere, occupying a similar steric volume while introducing polarity.[7][12][13] This substitution simultaneously improves metabolic stability and aqueous solubility, a dual benefit that is highly advantageous in drug design.[4][9]

Carbonyl Group Replacement

3,3-disubstituted oxetanes are effective surrogates for carbonyl groups (ketones, esters).[1][7][12] The oxetane mimics the dipole moment and hydrogen-bond accepting ability of the carbonyl but is significantly more stable against metabolic reduction or hydrolysis.[2][9] This replacement can enhance a compound's metabolic half-life and increase its three-dimensional character.[1]

Other Bioisosteric Applications

The utility of oxetanes extends further. Spirocyclic oxetanes have been used as successful replacements for morpholine, in some cases demonstrating superior solubilizing ability.[4][13] More recently, aryl amino-oxetanes are being explored as promising bioisosteres for benzamides, a prevalent pharmacophore in approved drugs, offering potential improvements in solubility and stability.[7][14]

G cluster_0 Common Functional Group cluster_1 Oxetane Bioisostere A gem-Dimethyl C Oxetane A->C ↑ Solubility ↑ Metabolic Stability ↓ Lipophilicity B Carbonyl B->C ↑ Metabolic Stability ↑ 3-Dimensionality cluster_start Starting Materials cluster_method Synthetic Method cluster_product Product diol 1,3-Diol williamson Intramolecular Cyclization diol->williamson carbonyl_alkene Carbonyl + Alkene pb Paternò–Büchi Reaction carbonyl_alkene->pb building_block Oxetan-3-one functionalization Late-Stage Functionalization building_block->functionalization oxetane Substituted Oxetane williamson->oxetane pb->oxetane functionalization->oxetane

References

A Technical Guide to the Pivotal Role of the Pyridine Ring in the Bioactivity of 4-(Oxetan-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is paramount to the design of novel therapeutics with optimized efficacy and drug-like properties. The molecule 4-(Oxetan-3-yl)pyridin-2-amine serves as a compelling model system, representing the convergence of the biologically ubiquitous pyridine heterocycle and the contemporary oxetane moiety, a functional group increasingly used to fine-tune physicochemical characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of the pyridine ring within this specific molecular architecture. We will dissect its critical contributions to bioactivity, extending from its function as a primary pharmacophoric element for target engagement to its profound influence on absorption, distribution, metabolism, and excretion (ADME) profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind molecular design and providing a framework for experimental validation.

Introduction to the Molecular Architecture: A Synthesis of Classic and Modern Moieties

The structure of this compound is a deliberate amalgamation of two key components, each bringing distinct and valuable attributes to the molecule's potential as a biologically active agent.

The Pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The pyridine ring is one of the most pervasive heterocyclic systems found in FDA-approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is not coincidental but is rooted in its versatile chemical and physical properties. The nitrogen atom within the six-membered aromatic ring acts as a mild base and a hydrogen bond acceptor, enabling crucial interactions with biological targets like enzymes and receptors.[3] This feature is fundamental to the molecule's ability to bind with high affinity and specificity. Furthermore, the pyridine scaffold is synthetically tractable, allowing for systematic modifications to explore structure-activity relationships (SAR).[3][4] Its presence in numerous blockbuster drugs, targeting a vast range of diseases from cancer to hypertension, underscores its status as a "privileged" scaffold in medicinal chemistry.[1][2]

The Oxetane Moiety: A Modern Tool for Physicochemical Property Modulation

While the pyridine ring provides the core biological anchor, the oxetane substituent is a modern addition to the medicinal chemist's toolkit, prized for its ability to resolve common drug development challenges.[5][6] Oxetanes are four-membered oxygen-containing heterocycles that are small, polar, and three-dimensional.[7] They are often incorporated into drug candidates to improve aqueous solubility, enhance metabolic stability, and reduce the lipophilicity of a parent compound.[5][8] A particularly powerful application of the oxetane ring is its ability to modulate the basicity (pKa) of adjacent amine groups through its strong inductive electron-withdrawing effect.[5][9] This fine-tuning of pKa can be critical for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.[8]

The Convergence: this compound as a Model System

The combination of these two moieties in this compound creates a molecule with significant therapeutic potential. The 2-aminopyridine portion can act as a potent pharmacophore, while the 4-oxetanyl group serves to optimize the molecule's drug-like properties. This guide will deconstruct the specific roles of the pyridine ring in this synergistic arrangement.

The Pyridine Ring as a Key Pharmacophoric Element

The primary role of the pyridine ring in this compound is to provide the key interactions necessary for binding to a biological target. The 2-aminopyridine substructure is a particularly well-known motif in kinase inhibitors.

The 2-Aminopyridine Moiety: A "Hinge-Binding" Powerhouse

In many protein kinases, the 2-aminopyridine scaffold serves as an effective "hinge-binder." The ATP binding site of kinases contains a flexible "hinge" region that connects the N- and C-lobes of the enzyme. This region typically presents a series of hydrogen bond donors and acceptors that are critical for anchoring ATP. The 2-aminopyridine moiety can mimic this interaction by forming two crucial hydrogen bonds: one from the exocyclic amino group (donor) and one from the endocyclic pyridine nitrogen (acceptor).[10] This bidentate hydrogen bonding pattern is a hallmark of numerous potent and selective kinase inhibitors.[10][11]

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Moiety backbone1 Backbone NH (Donor) backbone2 Backbone C=O (Acceptor) Pyridine_N Pyridine N (Acceptor) backbone1->Pyridine_N H-Bond Amino_NH2 Amino NH₂ (Donor) Amino_NH2->backbone2 H-Bond

Caption: Hypothetical H-bond interactions with a kinase hinge.

Aromaticity and π-Stacking Interactions

Beyond hydrogen bonding, the aromatic nature of the pyridine ring allows it to participate in π-stacking interactions with aromatic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), within the target's binding pocket. These interactions contribute significantly to the overall binding affinity and can play a crucial role in determining selectivity.

Influence of the Pyridine Ring on Physicochemical Properties (ADME)

A molecule's bioactivity is not solely determined by its binding affinity. Its ability to reach the target in sufficient concentration is governed by its ADME properties, which are heavily influenced by the pyridine ring.

Modulation of Basicity (pKa) and its Consequences

The basicity of a molecule is a critical parameter that affects its solubility, permeability, and potential for off-target toxicities.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system, making it a weak base (pKa of pyridine is ~5.2).

  • 2-Amino Group: The electron-donating amino group at the 2-position increases the basicity of the ring nitrogen.

  • 4-Oxetanyl Group: The oxetane at the 4-position has an electron-withdrawing effect, which is expected to slightly decrease the overall basicity of the molecule compared to an unsubstituted 2-aminopyridine.[5][9]

This carefully tuned basicity is advantageous. A pKa in the physiological range (6.5-8.0) can provide a beneficial balance between aqueous solubility (as the protonated salt) and membrane permeability (as the neutral free base), which is essential for oral bioavailability.

Impact on Solubility and Lipophilicity

The nitrogen atom in the pyridine ring increases the molecule's polarity compared to a corresponding benzene ring. This allows it to act as a hydrogen bond acceptor with water, generally improving aqueous solubility—a key factor in achieving adequate drug concentration in plasma. The table below compares pyridine to its carbocyclic analog, benzene, and another common bioisostere.

Compound Structure logP Aqueous Solubility Key Feature
BenzeneC₆H₆2.13PoorNon-polar, lipophilic
PyridineC₅H₅N0.65MisciblePolar, H-bond acceptor
BenzonitrileC₇H₅N1.56LowPolar, H-bond acceptor

Data are representative values and can vary based on measurement conditions.

Metabolic Stability

Pyridine rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, typically through N-oxidation or hydroxylation at electron-rich positions. In this compound, the 2-amino group strongly activates the ring, potentially directing metabolism to the 3- or 5-positions. However, the presence of the bulky oxetane at the 4-position may provide some steric shielding, potentially slowing the rate of metabolism and improving the molecule's half-life.

Experimental Workflow: A Bioisosteric Replacement Strategy

To definitively establish the role of the pyridine ring, a medicinal chemist would employ a bioisosteric replacement strategy. This involves synthesizing and testing analogs where the pyridine ring is replaced with other groups that have similar sizes but different electronic properties.

Objective and Rationale

The objective is to test the hypothesis that the pyridine nitrogen and the overall electronic nature of the ring are essential for bioactivity. By comparing the activity of the parent molecule to that of its bioisosteres, we can infer the specific contributions of these features.[12][13]

Proposed Analogs for Synthesis and Evaluation

The following table outlines a logical set of analogs to probe the function of the pyridine ring.

Analog Replacement for Pyridine Rationale Predicted Outcome if Pyridine is Critical
1 PhenylTests the necessity of the ring nitrogen as a hydrogen bond acceptor.Significant or complete loss of activity.
2 PyrimidineProbes the effect of a second, electron-withdrawing nitrogen atom on binding and pKa.Activity may be reduced or altered due to changes in basicity and H-bonding geometry.
3 2-CyanophenylThe nitrile group mimics the hydrogen-bond accepting capability of the pyridine nitrogen.[12]Partial or full recovery of activity compared to the phenyl analog (1).
4 Pyridine N-oxideIncreases the hydrogen bond acceptor strength and alters the ring's electronic properties.[14]Activity may be retained, enhanced, or diminished, providing insight into the optimal electronics.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Assuming the target is a protein kinase, the following protocol provides a robust method for evaluating the inhibitory activity of the synthesized analogs.

Objective: To determine the IC₅₀ value of each compound against a target kinase.

Materials:

  • Target Kinase Enzyme

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute into kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate mixture prepared in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase buffer). The final reaction volume is 10 µL.

    • Include "no enzyme" controls (for background) and "vehicle" controls (DMSO only, for 100% activity).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% activity and background as 0% activity.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Interpretation Workflow

The results from the bioisosteric replacement study can be interpreted using a clear, logical workflow.

G cluster_conclusions Draw Conclusions node_start Synthesize Analogs (Phenyl, Pyrimidine, Cyanophenyl, etc.) node_assay Perform In Vitro Bioassay (e.g., Kinase IC₅₀ Determination) node_start->node_assay node_sar Analyze Structure-Activity Relationship (SAR) Data node_assay->node_sar conc1 Is Phenyl analog inactive? → Pyridine N is essential H-bond acceptor. node_sar->conc1 conc2 Is Cyanophenyl analog active? → Confirms H-bond acceptor role. node_sar->conc2 conc3 How does Pyrimidine analog compare? → Probes geometric and pKa effects. node_sar->conc3 node_model Refine Pharmacophore Model conc1->node_model conc2->node_model conc3->node_model

Caption: Workflow for a bioisosteric replacement study.

Conclusion and Future Perspectives

The pyridine ring in this compound is far more than a simple aromatic scaffold; it is a precisely chosen component integral to the molecule's potential bioactivity. Its roles are threefold:

  • Pharmacophoric Anchor: The 2-aminopyridine moiety provides essential hydrogen bonding interactions for high-affinity target binding, particularly within the hinge region of protein kinases.

  • Physicochemical Modulator: The ring's inherent polarity and basicity are critical for achieving the necessary solubility and permeability for oral bioavailability.

  • Metabolic Handle: The substitution pattern on the ring influences its metabolic stability, directly impacting the compound's duration of action.

The strategic inclusion of the 4-oxetanyl group further refines these properties, particularly by modulating the pKa of the aminopyridine system. Future research should focus on executing the proposed bioisosteric replacement studies to experimentally validate these hypotheses. Further exploration could involve synthesizing positional isomers (e.g., 3-(Oxetan-3-yl)pyridin-2-amine) to understand the geometric constraints of the binding pocket, ultimately leading to the design of next-generation therapeutics with superior potency, selectivity, and drug-like properties.

References

Whitepaper: A Technical Guide to the Discovery and Optimization of Novel 4-(Oxetan-3-yl)pyridin-2-amine Analogs as Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained heterocyclic rings has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the oxetane ring has emerged as a particularly valuable motif due to its unique combination of polarity, metabolic stability, and three-dimensionality.[2][3] This guide details a comprehensive drug discovery workflow for a novel class of compounds, the 4-(Oxetan-3-yl)pyridin-2-amine analogs, designed as targeted kinase inhibitors. We will explore the strategic rationale, synthetic methodologies, biological evaluation cascade, and structure-activity relationship (SAR) analysis that underpin the discovery of potent and selective inhibitors. This document serves as a technical blueprint for researchers, chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

The Strategic Imperative: Why this compound?

The design of this scaffold is a deliberate convergence of two validated concepts in modern drug discovery: the privileged nature of the 2-aminopyridine core and the property-enhancing effects of the oxetane moiety.

The 2-Aminopyridine Core: A Proven Kinase Hinge-Binder

The 2-aminopyridine motif is a well-established pharmacophore in kinase inhibitor design. It frequently forms critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor and ensuring potent target engagement.[4][5] Its versatility allows for substitution at various vectors to probe different regions of the active site, making it an ideal starting point for library synthesis.

The Oxetane Moiety: A Modern Bioisostere

The oxetane ring is far more than a simple structural element; it is a powerful tool for modulating molecular properties.[1][6] Its incorporation is a strategic choice driven by several potential advantages:

  • Improved Aqueous Solubility: The polar nature of the oxetane can significantly enhance the solubility of a parent molecule, a critical factor for oral bioavailability.[7][8] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[8]

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic, which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[8][9]

  • Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[6][8]

  • Basicity (pKa) Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[8][9] Placing an oxetane alpha to an amine can lower its pKa, a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[10]

  • Enhanced 3-Dimensionality: Moving away from "flat" molecules is a key trend in drug discovery, as increased sp³ character is often correlated with higher target selectivity and improved clinical success rates.[1] The oxetane ring introduces a defined three-dimensional vector.

By coupling the 2-aminopyridine hinge-binder with a 4-position oxetane, our central hypothesis is that we can develop potent kinase inhibitors with a superior, highly tunable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Discovery Workflow: From Concept to Lead Candidate

Our discovery campaign follows a structured, multi-parameter optimization workflow. This iterative process is designed to rapidly identify and refine potent, selective, and drug-like molecules.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Optimization A Scaffold Selection (this compound) B Library Design (R1, R2 diversification) A->B C Chemical Synthesis (Parallel Synthesis) B->C D Primary Biochemical Assay (e.g., PI3Kδ IC50) C->D Test Analogs E Cellular Target Engagement (e.g., p-AKT Western Blot) D->E Confirm Hits F Kinase Selectivity Panel (>200 Kinases) E->F Assess Selectivity G In Vitro ADME Profiling (Solubility, Permeability, Met. Stability) F->G Profile Drug-likeness H Structure-Activity Relationship (SAR) Analysis G->H I Structure-Property Relationship (SPR) Analysis H->I J Lead Optimization (Iterative Design) I->J J->B Design Next Generation

Figure 1: A high-level overview of the iterative drug discovery workflow.

Synthesis of this compound Analogs

A robust and flexible synthetic route is paramount for generating a diverse library of analogs for SAR studies. The core is constructed using a key palladium-catalyzed cross-coupling reaction.

General Synthetic Scheme

The primary strategy involves a Suzuki coupling between a commercially available or readily synthesized boronic acid/ester of oxetane and a di-halogenated pyridine precursor. Subsequent functionalization of the 2-amino group and the remaining halogen position allows for rapid diversification.

Detailed Protocol: Suzuki Cross-Coupling

This protocol describes the key step of introducing the oxetane moiety onto the pyridine core.

Materials:

  • 2-Amino-4,6-dichloropyridine (1.0 eq)

  • Oxetan-3-ylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 2-amino-4,6-dichloropyridine, oxetan-3-ylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield 2-amino-6-chloro-4-(oxetan-3-yl)pyridine.

Self-Validation Note: The success of this reaction is contingent on maintaining an oxygen-free environment to prevent degradation of the palladium catalyst. The use of a pre-catalyst or a well-defined ligand like SPhos is critical for achieving high yields and minimizing side reactions.

Biological Evaluation and Screening Cascade

Given the prevalence of 2-aminopyridine scaffolds as kinase inhibitors, we selected the PI3K/AKT/mTOR pathway as a primary target for this discovery campaign. This pathway is frequently dysregulated in cancer and inflammatory diseases.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway targeted by the inhibitors.

Primary Screen: PI3Kδ Biochemical Inhibition Assay

The initial screen assesses the direct inhibitory activity of the synthesized analogs against a specific kinase isoform, for instance, PI3Kδ, which is a key target in B-cell malignancies.[12]

Protocol:

  • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the production of PIP₃, the product of PI3K activity.

  • Reagents: Recombinant human PI3Kδ enzyme, PIP₂ substrate, ATP, FRET donor/acceptor pair, and test compounds (serially diluted in DMSO).

  • Procedure: a. Add 2 µL of test compound dilution to the wells of a 384-well assay plate. b. Add 4 µL of PI3Kδ enzyme solution and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 4 µL of a PIP₂/ATP substrate mixture. d. Incubate for 60 minutes at room temperature. e. Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagent mixture. f. Incubate for 60 minutes and read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: The raw fluorescence ratios are converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

Secondary Screens:
  • Cellular Target Engagement: Hits from the primary screen (IC₅₀ < 1 µM) are advanced to cellular assays. For example, in a B-cell lymphoma line like SU-DHL-6, compounds are tested for their ability to inhibit the phosphorylation of AKT (p-AKT S473), a downstream substrate of PI3K, via Western Blot analysis.[12]

  • Kinase Selectivity: To ensure the inhibitor is not acting broadly, potent compounds are profiled against a large panel of kinases (e.g., Eurofins KinaseProfiler™). High selectivity for the target kinase over other isoforms (PI3Kα, β, γ) and other kinase families is a critical goal.

Structure-Activity Relationship (SAR) Analysis

The initial library of analogs, focused on diversifying the R¹ and R² positions of the 6-(R¹)-4-(Oxetan-3-yl)-N-(R²)-pyridin-2-amine core, yielded several key insights.

Figure 3: Key SAR trends observed from initial analog screening. (Note: A chemical structure image would be embedded here).

SAR Data Summary

The following table summarizes hypothetical data for a selection of key analogs, illustrating the optimization process.

Cmpd #R¹ (C6-position)R² (N²-substituent)PI3Kδ IC₅₀ (nM)[12]PI3Kα IC₅₀ (nM)Solubility (µg/mL)
1 ClPhenyl85012005
2 MorpholinePhenyl15098055
3 PyrazolePhenyl95115020
4 Morpholine4-Fluorophenyl45150060
5 Morpholine3-Hydroxyphenyl15850>150
6 Pyrazole3-Hydroxyphenyl5 950 120
Key Learnings and Lead Optimization
  • C6-Position (R¹): This position appears to project towards a more polar region of the ATP pocket. Small, polar heterocycles like morpholine or pyrazole are well-tolerated and significantly improve potency and solubility over the chlorine starting material.

  • N²-Substituent (R²): An aromatic ring at this position is crucial for activity. Substitutions on this ring that can act as hydrogen bond donors or acceptors (e.g., 3-hydroxy) dramatically increase potency, suggesting an interaction with a nearby residue or ordered water molecule.

  • The Oxetane is Key: A matched-pair analysis comparing an oxetane analog to its cyclobutane counterpart confirmed the oxetane's critical role in enhancing aqueous solubility without compromising potency.[7]

Lead Candidate Profile: Compound 6 emerged as a promising lead. It exhibits single-digit nanomolar potency against PI3Kδ, a nearly 200-fold selectivity over the PI3Kα isoform (critical for avoiding toxicity associated with inhibiting the α isoform), and excellent aqueous solubility, making it a strong candidate for advancement into in vivo pharmacokinetic and efficacy studies.

Conclusion and Future Directions

The systematic exploration of the this compound scaffold has successfully identified potent and selective PI3Kδ inhibitors with favorable drug-like properties. The strategic use of the oxetane moiety was validated, delivering significant improvements in aqueous solubility, a common hurdle in drug discovery. The SAR generated provides a clear roadmap for further optimization, should it be required. The next steps for a lead candidate like Compound 6 would involve comprehensive in vivo evaluation, including pharmacokinetic profiling in rodents, followed by efficacy testing in a relevant disease model, such as a xenograft model using a B-cell lymphoma cell line. This technical guide demonstrates how a hypothesis-driven approach, combining privileged scaffolds with modern bioisosteres, can efficiently lead to the discovery of promising new therapeutic candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(Oxetan-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of advanced kinase inhibitors, leveraging the versatile building block, 4-(Oxetan-3-yl)pyridin-2-amine. This document is intended for researchers, medicinal chemists, and professionals in drug development. It outlines the strategic incorporation of the oxetane moiety as a bioisosteric replacement to enhance physicochemical properties, alongside a step-by-step synthesis of a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The protocols provided are self-validating, with explanations for experimental choices, and are supported by authoritative references.

Introduction: The Strategic Importance of the Oxetane Moiety in Kinase Inhibitor Design

The pyridine-2-amine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, including approved drugs like Imatinib[1][2]. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged starting point for inhibitor design. The functionalization of this core is paramount in achieving potency and selectivity.

The incorporation of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy in modern medicinal chemistry to optimize drug-like properties.[3][4] The oxetane moiety serves as a non-classical bioisostere for commonly used functionalities such as gem-dimethyl and carbonyl groups.[3][5] This substitution can lead to significant improvements in:

  • Aqueous Solubility: The inherent polarity of the oxetane ring can disrupt undesirable lipophilic interactions, thereby enhancing solubility, a critical factor for oral bioavailability.[3][6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other groups, leading to improved pharmacokinetic profiles.[3][6]

  • Three-Dimensionality: The puckered nature of the oxetane ring introduces a greater degree of three-dimensionality to the molecule, which can lead to more specific and potent interactions with the target protein.[5]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of adjacent nitrogen atoms, which can be advantageous in mitigating off-target effects and improving cell permeability.[7]

This guide focuses on the practical application of this compound as a key starting material for the synthesis of a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, a target of significant interest for the treatment of Parkinson's disease.[4][6]

Synthetic Strategy: A Modular Approach to LRRK2 Inhibitors

The synthesis of the target LRRK2 inhibitor will be achieved through a convergent strategy, centered around a key palladium-catalyzed cross-coupling reaction. The 2-amino group of this compound will be utilized for a Buchwald-Hartwig amination reaction with a suitable heteroaryl halide. This approach allows for the modular construction of the final inhibitor, enabling the exploration of structure-activity relationships (SAR) by varying the coupling partners.

G A This compound (Starting Material) C Buchwald-Hartwig Amination A->C Amine Component B Heteroaryl Halide (Coupling Partner) B->C Aryl Halide Component D Target Kinase Inhibitor (e.g., LRRK2 Inhibitor) C->D C-N Bond Formation

Figure 1: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a LRRK2 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of N-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(oxetan-3-yl)pyridin-2-amine, a potent LRRK2 inhibitor, as described in patent WO2022051337A1[3].

Materials and Reagents
ReagentSupplierGrade
This compoundCommercially available≥95%
2,6-Dichloro-5-(trifluoromethyl)pyridineCommercially available≥97%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially availableReagent Grade
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Commercially availableReagent Grade
Cesium Carbonate (Cs₂CO₃)Commercially availableAnhydrous, ≥99%
1,4-DioxaneCommercially availableAnhydrous, ≥99.8%
Ethyl Acetate (EtOAc)Commercially availableACS Grade
HexanesCommercially availableACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially availableACS Grade

Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification A Combine this compound, 2,6-dichloro-5-(trifluoromethyl)pyridine, and Cs₂CO₃ in a reaction vessel. B Add anhydrous 1,4-dioxane. A->B C Degas the mixture with nitrogen or argon for 15-20 minutes. B->C D Add Pd₂(dba)₃ and Xantphos. C->D E Heat the reaction mixture to 90-100 °C with stirring. D->E F Monitor reaction progress by TLC or LC-MS until starting material is consumed. E->F G Cool the reaction to room temperature. F->G H Dilute with ethyl acetate and wash with water and brine. G->H I Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: Step-by-step experimental workflow for LRRK2 inhibitor synthesis.

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), 2,6-dichloro-5-(trifluoromethyl)pyridine (1.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Purge the reaction mixture with a stream of nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • To the degassed mixture, add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and Xantphos (0.10 eq). The use of a bulky, electron-rich phosphine ligand like Xantphos is essential for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle and accommodating the sterically demanding substrates.[7][8]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(oxetan-3-yl)pyridin-2-amine.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation: LRRK2 Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against LRRK2 can be evaluated using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.

General Protocol for LRRK2 Kinase Assay
  • Prepare a dilution series of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).

  • In a microplate, combine the LRRK2 enzyme, a suitable kinase buffer, ATP, and a fluorescently labeled tracer or a peptide substrate.

  • Add the diluted inhibitor to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Measure the fluorescence or radioactivity to determine the extent of kinase activity.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_0 LRRK2 Signaling Pathway LRRK2 LRRK2 Kinase Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling & Neuronal Dysfunction pSubstrate->Downstream Inhibitor Synthesized Inhibitor (e.g., this compound derivative) Inhibitor->LRRK2 Inhibition

References

Derivatization Strategies for 4-(Oxetan-3-yl)pyridin-2-amine: A Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 4-(Oxetan-3-yl)pyridin-2-amine scaffold represents a confluence of two highly valued motifs in modern drug discovery. The 2-aminopyridine core is a ubiquitous feature in numerous approved pharmaceuticals, while the oxetane ring has emerged as a powerful tool for modulating physicochemical properties.[1][2] This guide provides a detailed exploration of the chemical reactivity of this hybrid scaffold, offering researchers a strategic framework and practical protocols for its derivatization. We will dissect the orthogonal reactivity of the aminopyridine and oxetane moieties, enabling selective functionalization to generate diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of the Scaffold

The pursuit of novel chemical matter with "drug-like" properties is a central challenge in medicinal chemistry. Success often hinges on the ability to fine-tune a molecule's characteristics, such as solubility, metabolic stability, lipophilicity, and target engagement. The this compound scaffold offers a unique and advantageous starting point for this endeavor.

  • The Oxetane Advantage: The four-membered oxetane ring is more than just a small, polar heterocycle. Its incorporation into molecular design is a deliberate strategy to improve key properties.[1][3] Unlike a gem-dimethyl group, it introduces polarity without a significant increase in lipophilicity. As a stable isostere for a carbonyl group, it can enhance metabolic stability.[4] Furthermore, the oxetane's potent inductive electron-withdrawing effect can reduce the basicity of adjacent amines, a critical feature for avoiding off-target effects like hERG inhibition.[2][4]

  • The 2-Aminopyridine Core: A privileged structure in medicinal chemistry, the 2-aminopyridine moiety is found in drugs spanning various therapeutic areas.[5] Its bifunctional nature, featuring both a nucleophilic exocyclic amine and a basic endocyclic pyridine nitrogen, provides multiple handles for chemical modification.[5]

This guide will focus on the two primary sites of reactivity: the pyridin-2-amine system and the strained oxetane ring. We will demonstrate how the distinct chemical tolerances of these two groups allow for selective and predictable derivatization.

Strategic Overview of Derivatization Pathways

The key to effectively utilizing this compound lies in understanding its orthogonal reactivity. The aminopyridine moiety is readily functionalized under a wide range of conditions, particularly those involving basic or transition-metal catalysis, to which the oxetane ring is largely inert.[6] Conversely, the oxetane ring's reactivity is unlocked under acidic conditions, which can be employed after the aminopyridine has been modified.

G start This compound path1 Aminopyridine Derivatization (Basic / Neutral / Pd-Catalyzed) start->path1 Selective on Amine path2 Oxetane Ring-Opening (Acid-Catalyzed) start->path2 Selective on Oxetane sub1 N-Acylation / Sulfonylation path1->sub1 sub2 N-Alkylation path1->sub2 sub3 Buchwald-Hartwig / Ullmann Coupling path1->sub3 sub4 Ring-Opened Products (Diols, Amino Alcohols, etc.) path2->sub4

Figure 1: Orthogonal derivatization strategies for this compound.

Derivatization of the Pyridin-2-amine Moiety

The exocyclic amino group is the primary nucleophilic center of the molecule and the most common site for initial derivatization. The following protocols outline standard procedures for its modification.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds are foundational reactions in medicinal chemistry. These reactions proceed readily with this compound under standard conditions.

Protocol 3.1.1: General Procedure for N-Acylation

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or Carboxylic acid (1.1 eq)

    • Coupling agent (if using carboxylic acid, e.g., HATU, 1.2 eq)

    • Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0-3.0 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the organic base (e.g., TEA).

    • For Acyl Chlorides: Add the acyl chloride dropwise to the stirred solution.

    • For Carboxylic Acids: Add the carboxylic acid followed by the coupling agent (e.g., HATU).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

  • Causality and Insights:

    • The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated from acyl chlorides or to facilitate deprotonation for coupling reactions.[7]

    • Running the reaction at 0 °C during the initial addition helps to control the exothermicity of the reaction.

    • The oxetane ring is stable under these basic to mildly acidic (after quenching) conditions.[6]

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

To form N-aryl or N-heteroaryl bonds, modern cross-coupling methods are indispensable. The Buchwald-Hartwig amination provides a versatile and high-yielding route to these important derivatives.

Protocol 3.2.1: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound (1.0 eq)

    • Aryl or Heteroaryl Halide/Triflate (1.1-1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, base, palladium precatalyst, and ligand.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

  • Causality and Insights:

    • Ligand Choice: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands like Xantphos or cataCXium A are often effective for coupling with 2-aminopyridines.

    • Base Selection: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are typically required. The oxetane ring remains stable under these anhydrous, basic conditions.

    • Degassing: Removing oxygen from the solvent and reaction vessel is essential to prevent oxidation and deactivation of the palladium(0) catalyst.

Table 1: Representative Conditions for Aminopyridine Derivatization

Reaction TypeReagent/PartnerCatalyst/BaseSolventTemp (°C)Typical Yield (%)
N-AcylationBenzoyl ChlorideTEADCM0 to RT85-95
N-SulfonylationTosyl ChloridePyridineDCM0 to RT80-90
N-Arylation4-BromotoluenePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene10070-85
N-AlkylationBenzyl BromideK₂CO₃Acetonitrile6065-80

Derivatization via Oxetane Ring-Opening

The inherent ring strain of the oxetane (approx. 25.5 kcal/mol) makes it susceptible to nucleophilic attack, particularly under Lewis or Brønsted acid catalysis.[8] This reactivity provides a secondary, orthogonal method for introducing diversity after the aminopyridine core has been functionalized.

G start Functionalized Pyridine (Oxetane Intact) protonation Protonation of Oxetane Oxygen start->protonation H⁺ (Acid Catalyst) oxonium Activated Oxonium Ion (Electrophilic) protonation->oxonium attack SN2 Attack by Nucleophile oxonium->attack nucleophile Nucleophile (Nu-H) e.g., H₂O, R-OH, R-NH₂ nucleophile->attack product Ring-Opened Product (1,3-Disubstituted Propanol) attack->product Deprotonation

Figure 2: Mechanism for acid-catalyzed ring-opening of the oxetane moiety.

Protocol 4.1: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol describes the ring-opening of a derivatized this compound with an alcohol to generate a 1,3-diether linkage.

  • Materials:

    • N-derivatized this compound (1.0 eq)

    • Alcohol solvent/reagent (e.g., Methanol, Ethanol, large excess)

    • Strong acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like BF₃·OEt₂, 0.1-1.0 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the N-derivatized starting material in the desired alcohol solvent.

    • Cool the solution to 0 °C.

    • Carefully add the acid catalyst dropwise.

    • Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) to accelerate the reaction. Monitor progress by LC-MS. The reaction can take from 1 to 24 hours.

    • Upon completion, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is neutral or slightly basic.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the remaining aqueous residue with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting 1,3-disubstituted propanol derivative by flash column chromatography.

  • Causality and Insights:

    • Acid Choice: Brønsted acids protonate the oxetane oxygen, making the ring's carbons more electrophilic. Lewis acids coordinate to the oxygen, achieving the same activation.[8] The choice may depend on the substrate's acid sensitivity.

    • Regioselectivity: The nucleophilic attack occurs at one of the oxetane's methylene carbons in an Sₙ2 fashion. For the unsubstituted 3-yl-oxetane, attack at either carbon is electronically similar.

    • Orthogonality: This step should be performed after modifications to the aminopyridine, as the free amino group would also be protonated under these conditions, potentially altering its reactivity or solubility.

Conclusion

This compound is a highly versatile building block for medicinal chemistry. Its value lies in the distinct and predictable reactivity of its two core components. By leveraging standard transformations on the aminopyridine moiety under conditions that preserve the oxetane, followed by strategic, acid-catalyzed ring-opening of the oxetane, researchers can rapidly access a wide array of structurally diverse molecules. This orthogonal approach facilitates the systematic exploration of chemical space, accelerating the journey from a starting scaffold to an optimized lead compound.

References

Leveraging 4-(Oxetan-3-yl)pyridin-2-amine in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract: The strategic incorporation of motifs that enhance physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery. The oxetane ring has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving solubility and metabolic stability.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing 4-(Oxetan-3-yl)pyridin-2-amine, a versatile building block that combines the benefits of the oxetane moiety with the reactive potential of a 2-aminopyridine scaffold, in the context of multi-component reactions (MCRs). We will explore its application in the Ugi and Groebke-Blackburn-Bienaymé reactions, providing researchers with the foundational knowledge and practical steps to rapidly generate libraries of novel, drug-like molecules.

The Strategic Value of this compound

In the quest for superior drug candidates, the molecular architecture of a lead compound is paramount. This compound is a bifunctional building block designed for this purpose.

  • The Oxetane Moiety: This four-membered cyclic ether is not merely a placeholder. Its small size, polarity, and three-dimensional structure offer distinct advantages in medicinal chemistry.[3] It can act as a hydrogen bond acceptor, improve aqueous solubility, reduce the basicity of adjacent amines, and block sites of metabolism, all while avoiding the significant increase in lipophilicity associated with traditional motifs like a gem-dimethyl group.[1][2] The stability of the oxetane ring under a wide range of synthetic conditions further enhances its utility.[4]

  • The 2-Aminopyridine Scaffold: This portion of the molecule is a well-established and versatile participant in a multitude of chemical transformations, particularly MCRs. The endocyclic nitrogen and the exocyclic primary amine provide multiple reactive vectors, enabling the construction of complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are privileged structures in medicinal chemistry.[5][6]

The combination of these two motifs in a single reagent provides a powerful tool for diversity-oriented synthesis, allowing for the direct installation of a desirable pharmacokinetic modulator (the oxetane) while simultaneously building core molecular complexity.

Multi-Component Reactions: An Engine for Discovery

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[7] Their elegance lies in their efficiency, atom economy, and the ability to generate complex and diverse molecular libraries from simple, readily available precursors.[8] For drug discovery programs, this translates to a rapid exploration of chemical space around a given scaffold.

Two key MCRs where this compound serves as an ideal input are the Ugi four-component reaction (Ugi-4CR) and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Application I: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is arguably the most prominent MCR, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[9][10] Using this compound as the amine component directly embeds the oxetanyl-pyridine motif into a versatile and readily diversifiable backbone.

Reaction Mechanism

The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[10] The initial condensation of the amine and aldehyde forms an iminium ion, which is then trapped by the nucleophilic isocyanide. Subsequent addition of the carboxylate anion and the final acyl transfer yield the stable product.

Ugi_Mechanism Ugi-4CR General Mechanism Amine R1-NH2 (Amine) Imine Imine Amine->Imine + Aldehyde - H2O Aldehyde R2-CHO (Aldehyde) Aldehyde->Imine Isocyanide R3-NC (Isocyanide) Nitrilium Nitrilium Ion Isocyanide->Nitrilium CarboxylicAcid R4-COOH (Carboxylic Acid) Adduct Intermediate Adduct CarboxylicAcid->Adduct Iminium Iminium Ion Imine->Iminium + H+ Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate FinalProduct α-Acylamino Amide (Ugi Product) Adduct->FinalProduct Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of an Oxetanyl-Pyridine Containing Peptoid

This protocol describes a general procedure for the Ugi-4CR using this compound.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

  • Carboxylic Acid (e.g., acetic acid, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 20-30 minutes. The formation of the imine is typically rapid.

  • Add the isocyanide (1.0 mmol) to the reaction mixture dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • The Ugi reaction is often exothermic and typically completes within a few hours to 24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the final α-acylamino amide.

Data Summary & Scope

The Ugi reaction is known for its broad substrate scope. The following table illustrates potential combinations and expected outcomes.

Aldehyde (R²)Carboxylic Acid (R⁴)Isocyanide (R³)Expected Product StructureNotes
IsobutyraldehydeAcetic Acidtert-Butyl IsocyanideN-(1-(4-(oxetan-3-yl)pyridin-2-ylamino)-2-methylpropyl)-N-(tert-butyl)acetamideStandard, high-yielding reaction.
BenzaldehydeBenzoic AcidCyclohexyl IsocyanideN-(cyclohexyl)-N-(phenyl(4-(oxetan-3-yl)pyridin-2-ylamino)methyl)benzamideAromatic components are well-tolerated.
4-FluorobenzaldehydePropionic AcidBenzyl IsocyanideN-benzyl-N-((4-fluorophenyl)(4-(oxetan-3-yl)pyridin-2-ylamino)methyl)propionamideDemonstrates tolerance for functional groups like halogens.
FormaldehydeFormic Acidtert-Octyl IsocyanideN-(4-(oxetan-3-yl)pyridin-2-yl)-N'-(tert-octyl)formamideUsing formaldehyde and formic acid can lead to simpler structures.

Application II: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component method for synthesizing fused imidazole heterocycles. For a 2-aminopyridine, it provides a direct route to 3-aminoimidazo[1,2-a]pyridines.[5] This scaffold is a highly sought-after core in many biologically active compounds.

Reaction Mechanism

Similar to the Ugi reaction, the GBB process begins with the formation of an iminium ion from the 2-aminopyridine and an aldehyde. This is followed by the addition of the isocyanide to form a nitrilium ion intermediate. However, instead of an external nucleophile, the endocyclic pyridine nitrogen performs an intramolecular cyclization, which, after tautomerization, yields the aromatic imidazo[1,2-a]pyridine product.

GBB_Mechanism GBB Reaction Mechanism Aminopyridine 2-Aminopyridine Derivative Iminium Iminium Ion Aminopyridine->Iminium + Aldehyde, H+ Aldehyde R1-CHO (Aldehyde) Aldehyde->Iminium Isocyanide R2-NC (Isocyanide) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Proton Transfer/ Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of an Oxetanyl-Substituted Imidazo[1,2-a]pyridine

This protocol provides a general, often catalyst-free, method for synthesizing GBB products in an environmentally friendly solvent like water or ethanol.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 eq)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.05 eq)

  • Solvent (e.g., Water or Ethanol)

  • Lewis acid catalyst (optional, e.g., Sc(OTf)₃, 10 mol%)

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a suitable reaction vessel, combine this compound (1.0 mmol), the aldehyde (1.05 mmol), and the solvent (3-5 mL).

  • If using a catalyst, add it at this stage. Note: Many GBB reactions proceed efficiently without a catalyst, especially with heating.[5]

  • Add the isocyanide (1.05 mmol) to the mixture. Seal the vessel.

  • Heat the reaction mixture to 70-80 °C (conventional heating) or expose to microwave irradiation (e.g., 100 °C for 20-30 min).

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • After completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude material via recrystallization or flash column chromatography to obtain the pure imidazo[1,2-a]pyridine derivative.

Data Summary & Scope

The GBB reaction is robust and tolerates a wide array of aldehydes and isocyanides.

Aldehyde (R¹)Isocyanide (R²)Expected Product StructureNotes
4-ChlorobenzaldehydeCyclohexyl IsocyanideN-cyclohexyl-2-(4-chlorophenyl)-7-(oxetan-3-yl)imidazo[1,2-a]pyridin-3-amineElectron-deficient aromatic aldehydes work well.
Pivalaldehydetert-Butyl IsocyanideN-tert-butyl-2-tert-butyl-7-(oxetan-3-yl)imidazo[1,2-a]pyridin-3-amineSterically hindered components are generally tolerated.
2-ThiophenecarboxaldehydeBenzyl IsocyanideN-benzyl-7-(oxetan-3-yl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amineHeterocyclic aldehydes are excellent substrates for this reaction.
Cyclohexanecarboxaldehyde1,1,3,3-Tetramethylbutyl IsocyanideN-(2,4,4-trimethylpentan-2-yl)-2-cyclohexyl-7-(oxetan-3-yl)imidazo[1,2-a]pyridin-3-amineAliphatic components can be used to explore non-aromatic space.

Integrated Workflow & Concluding Remarks

The utilization of this compound in MCRs represents a highly effective strategy for modern medicinal chemistry programs. The workflow is streamlined, allowing for rapid progression from concept to a diverse library of novel compounds.

workflow MCR Workflow for Drug Discovery cluster_synthesis Synthesis Stage cluster_processing Processing & Analysis cluster_screening Screening Stage BuildingBlock This compound MCR One-Pot MCR (Ugi or GBB) BuildingBlock->MCR ReactantPool Diverse Aldehydes, Carboxylic Acids, Isocyanides ReactantPool->MCR Purification Purification (Chromatography/ Recrystallization) MCR->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization CompoundLibrary Diverse Compound Library Characterization->CompoundLibrary Screening Biological Screening (HTS, SAR) CompoundLibrary->Screening HitCompound Hit/Lead Compounds Screening->HitCompound

Caption: A streamlined workflow from building block to lead compound.

By embracing MCRs with strategically designed building blocks like this compound, research organizations can significantly enhance the efficiency and output of their discovery pipelines, ultimately accelerating the journey toward novel therapeutics.

References

application of 4-(Oxetan-3-yl)pyridin-2-amine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 4-(Oxetan-3-yl)pyridin-2-amine in Modern Cancer Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of This compound as a high-value chemical building block in the synthesis of novel kinase inhibitors for cancer therapy. While not an active therapeutic agent itself, this compound integrates two critical motifs—the pyridine-2-amine scaffold and an oxetane ring—that together offer significant advantages in developing next-generation oncology drugs. The pyridine-2-amine core is a well-established "hinge-binding" element in numerous kinase inhibitors, while the oxetane moiety is a modern bioisostere used to enhance physicochemical and pharmacokinetic properties.[1][2][3] This guide outlines the scientific rationale for its use, provides a detailed synthetic protocol for its incorporation into a larger molecule, and offers comprehensive protocols for the biological evaluation of its derivatives.

Introduction: The Rationale for a Superior Scaffolding Approach

The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern oncology research. The design of such molecules is a multifactorial challenge, requiring a core scaffold that can effectively engage the ATP-binding site of the target kinase, coupled with peripheral functional groups that optimize solubility, metabolic stability, and cell permeability. This compound is a uniquely positioned reagent that addresses both of these needs.

  • The Pyridine-2-Amine Core: This motif is a privileged scaffold in kinase inhibitor design. The nitrogen atom of the pyridine ring and the exocyclic amine form a bidentate hydrogen bond pattern that effectively mimics the adenine portion of ATP, allowing it to anchor the inhibitor in the hinge region of the kinase active site.[3] This interaction is a foundational element in the mechanism of action for numerous approved and investigational kinase inhibitors.[4][5][6]

  • The Oxetane Moiety: A Modern Tool for Property Modulation: The four-membered oxetane ring has emerged as a powerful tool in medicinal chemistry.[7][8][9] Its incorporation offers several distinct advantages over more traditional functional groups like gem-dimethyl or carbonyl groups:[2][10]

    • Enhanced Aqueous Solubility: The polar nature of the ether oxygen significantly improves the aqueous solubility of the parent molecule, a critical factor for oral bioavailability.[1][11]

    • Metabolic Stability: Oxetanes can be used to block metabolically labile sites, preventing oxidative metabolism by cytochrome P450 enzymes and increasing the compound's half-life.[7]

    • Reduced Lipophilicity: Compared to a sterically similar gem-dimethyl group, the oxetane ring reduces lipophilicity (LogD), which can mitigate off-target toxicity and improve the overall drug-like properties of a compound.[11]

    • Modulation of Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of nearby amines, which is a crucial strategy for avoiding issues like hERG channel inhibition or improving cell permeability.[2][11]

By combining these two features, this compound serves as an advanced starting material for creating sophisticated kinase inhibitors with a high potential for clinical success.

G cluster_0 Rationale cluster_1 Component Contributions cluster_2 Desired Outcomes Scaffold This compound Pyridine Pyridine-2-amine Core (Kinase Hinge Binding) Scaffold->Pyridine Provides Oxetane Oxetane Moiety (Property Modulation) Scaffold->Oxetane Provides Target High Target Affinity & Selectivity Pyridine->Target Leads to PK Improved PK/ADME Properties: - Solubility - Metabolic Stability - Permeability Oxetane->PK Leads to Drug Potent & Druggable Kinase Inhibitor Target->Drug Enables PK->Drug Enables

Fig 1. Rationale for using this compound.

Application: Synthesis of a c-KIT Kinase Inhibitor Candidate

A primary application of this building block is in the synthesis of inhibitors targeting receptor tyrosine kinases implicated in cancer, such as c-KIT . Mutations in c-KIT are the primary driver for most gastrointestinal stromal tumors (GISTs).[12][13][14] The following protocols describe a workflow for synthesizing a potential c-KIT inhibitor using this compound and subsequently evaluating its biological activity.

G A Start: this compound Building Block B Protocol 1: Chemical Synthesis (Suzuki Coupling) A->B C Protocol 2: Purification & Characterization (HPLC, MS, NMR) B->C D Protocol 3: Biochemical Assay (In Vitro Kinase Inhibition) C->D E Protocol 4: Cell-Based Assay (Cytotoxicity in GIST Cells) C->E G Result: Characterized Lead Compound with Anti-Cancer Activity D->G F Protocol 5: Target Engagement Assay (Phospho-c-KIT Western Blot) E->F F->G

Fig 2. Experimental workflow from building block to lead compound.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Derivative via Suzuki Coupling

This protocol describes a palladium-catalyzed Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds, to couple the pyridine core with another aromatic system—a common architecture for Type I and Type II kinase inhibitors.[4]

Materials:

  • This compound

  • A suitable arylboronic acid or ester (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., dioxane:water 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Physicochemical and Structural Characterization

It is imperative to confirm the identity, purity, and properties of the newly synthesized compound.

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR): Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. A purity of >95% is required for biological assays.

  • Aqueous Solubility: Determine the kinetic solubility using a standardized turbidimetric solubility assay.

Table 1: Representative Data for a Synthesized Derivative

ParameterValueMethod
Molecular Weight 283.3 g/mol HRMS (ESI+)
Purity 98.7%HPLC (254 nm)
Aqueous Solubility 150 µMNephelometry
LogD (pH 7.4) 2.1Calculated
Protocol 3: In Vitro c-KIT Kinase Inhibition Assay (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust, high-throughput method to measure kinase activity.[15]

Materials:

  • Recombinant human c-KIT kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-tyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compound, serially diluted in DMSO

  • 384-well low-volume assay plates

Procedure:

  • Add 2 µL of serially diluted inhibitor compound or DMSO (vehicle control) to the assay plate wells.

  • Add 4 µL of c-KIT kinase solution (2.5x final concentration) to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (2.5x final concentration).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of TR-FRET detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and plot the percent inhibition versus inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 4: Cell Viability Assay in GIST Cancer Cells (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[16][17]

Materials:

  • GIST-T1 cell line (harboring a c-KIT mutation)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed GIST-T1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compound (e.g., from 100 µM to 1 nM) in fresh media. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Representative Biological Activity Data

AssayTarget/Cell LineResult (IC₅₀/GI₅₀)
Kinase Inhibition Recombinant c-KIT25 nM
Cell Viability GIST-T1 Cells150 nM
Protocol 5: Western Blot Analysis of c-KIT Phosphorylation

This protocol confirms that the inhibitor engages its target in a cellular context by measuring the reduction in c-KIT auto-phosphorylation.[18][19]

Materials:

  • GIST-T1 cells

  • Inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-total-c-KIT, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Plate GIST-T1 cells and allow them to grow to 70-80% confluency.

  • Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Include a DMSO vehicle control.

  • Wash cells with ice-cold PBS and lyse them directly on the plate with supplemented lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample in Laemmli buffer and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background signal.[20]

  • Incubate the membrane with the anti-phospho-c-KIT primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-c-KIT and then anti-GAPDH antibodies to confirm equal protein loading and target expression.

G cluster_0 Signaling Cascade SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binds & Dimerizes P1 P cKIT->P1 Auto-phosphorylation P2 P cKIT->P2 Downstream Downstream Signaling (PI3K/AKT, MAPK) P1->Downstream Activates P2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Inhibitor (Derivative of This compound) Inhibitor->cKIT Inhibits ATP Binding & Phosphorylation

Fig 3. Mechanism of c-KIT inhibition by a synthesized derivative.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a highly valuable and strategically designed building block for modern cancer drug discovery. Its integrated pyridine-2-amine and oxetane motifs provide a robust starting point for the synthesis of potent kinase inhibitors with optimized, drug-like properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of its derivatives, enabling researchers to accelerate the development of novel and effective cancer therapeutics.

References

development of PET tracers from 2-amino-4-methylpyridine analogues

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of Positron Emission Tomography (PET) tracers from 2-amino-4-methylpyridine analogues, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from the initial design and synthesis of precursors to detailed protocols for radiolabeling, quality control, and preclinical evaluation.

Introduction: The Pursuit of Precision in Molecular Imaging

Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering unparalleled insights into physiological and pathological processes in vivo.[1] The cornerstone of this technology is the radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. The development of novel and specific PET tracers is a multidisciplinary endeavor that drives the frontiers of diagnostics and therapeutic monitoring in oncology, neurology, and cardiology.[1][2]

The 2-amino-4-methylpyridine scaffold has emerged as a promising platform for developing targeted PET tracers. These analogues have been investigated for their ability to inhibit specific enzymes, making them ideal candidates for imaging disease-related enzymatic activity. A key target of interest is inducible nitric oxide synthase (iNOS), an enzyme implicated in a wide array of inflammatory diseases and cancers.[3] Upregulation of iNOS can lead to the production of large amounts of nitric oxide (NO), contributing to cellular damage and disease progression.[3] Consequently, a PET tracer capable of imaging iNOS expression in vivo would be invaluable for studying and managing these conditions.

This guide details the development of 2-amino-4-methylpyridine analogues as PET tracers, with a specific focus on [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine (referred to as [¹⁸F]9 in seminal literature), a potential tracer for imaging iNOS.[3][4][5][6][7]

Part I: Tracer Design and Precursor Synthesis

Rationale for Scaffold Selection and Labeling Strategy

The choice of the 2-amino-4-methylpyridine core is based on its established activity as a non-selective NOS inhibitor.[3] Structure-activity relationship (SAR) studies and computational calculations have indicated that the position-6 of the pyridine ring is the most tolerant to substitution without compromising binding affinity.[3] This position is therefore ideal for introducing a prosthetic group suitable for radiolabeling with common PET radionuclides like Fluorine-18 (¹⁸F), which has an advantageous half-life of 109.8 minutes.[3][8]

The overall workflow for developing these PET tracers is a multi-stage process, beginning with inhibitor design and culminating in preclinical imaging.

G cluster_0 Discovery & Synthesis cluster_1 Radiochemistry cluster_2 Preclinical Evaluation Target Identification Target Identification Scaffold Selection Scaffold Selection Target Identification->Scaffold Selection SAR Studies SAR Studies Scaffold Selection->SAR Studies Precursor Synthesis Precursor Synthesis SAR Studies->Precursor Synthesis Radiolabeling Radiolabeling Precursor Synthesis->Radiolabeling Purification Purification Radiolabeling->Purification Quality Control Quality Control Purification->Quality Control In Vitro Assays In Vitro Assays Quality Control->In Vitro Assays In Vivo Biodistribution In Vivo Biodistribution In Vitro Assays->In Vivo Biodistribution MicroPET Imaging MicroPET Imaging In Vivo Biodistribution->MicroPET Imaging

Fig 1. Overall workflow for PET tracer development.
Protocol 1: Synthesis of the Mesylate Precursor

The synthesis of the radiolabeling precursor is a critical first step. For nucleophilic [¹⁸F]fluorination, a precursor with a good leaving group, such as a mesylate or tosylate, is required. The following protocol is a generalized procedure based on the synthesis of the N-Boc protected mesylate precursor for [¹⁸F]9.[3]

Objective: To synthesize 1-(4-methyl-6-((methylsulfonyl)oxy)methyl)pyridin-2-yl)-N-(tert-butoxycarbonyl)amine, the mesylate precursor for [¹⁸F]fluorination.

Materials:

  • 2-amino-4-methylpyridine

  • Protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O)

  • Strong base (e.g., n-Butyllithium)

  • Reagents for introducing the side chain (e.g., ethylene oxide)

  • Mesyl chloride (MsCl)

  • Triethylamine (TEA)

  • Appropriate solvents (e.g., THF, DCM)

  • Purification materials (Silica gel for column chromatography)

Procedure:

  • Protection of the Amino Group:

    • Dissolve 2-amino-4-methylpyridine in an appropriate solvent like Tetrahydrofuran (THF).

    • Add Boc₂O and a catalytic amount of a base (e.g., DMAP).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the N-Boc protected intermediate.

  • Introduction of the Hydroxypropyl Side Chain:

    • Cool the protected intermediate in THF to -78°C.

    • Add n-Butyllithium dropwise to deprotonate the methyl group at position-6.

    • Add the electrophile (e.g., ethylene oxide) to introduce the hydroxyethyl group, which can be further elaborated to a hydroxypropyl group.

    • Allow the reaction to warm to room temperature and quench carefully.

    • Extract and purify the resulting alcohol.

  • Mesylation of the Alcohol:

    • Dissolve the alcohol intermediate in Dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add Triethylamine (TEA) followed by the dropwise addition of Mesyl chloride (MsCl).

    • Stir the reaction at 0°C and allow it to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the final mesylate precursor.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part II: [¹⁸F]Radiolabeling and Purification

The introduction of the positron-emitting ¹⁸F radionuclide is the core of tracer synthesis. This is typically achieved via nucleophilic substitution on the prepared precursor.[9]

Protocol 2: Automated Radiosynthesis of [¹⁸F]9

Automated synthesis modules are standard in modern radiopharmacies to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).[10][11] The following protocol describes the automated synthesis of [¹⁸F]9.[3][12]

Objective: To synthesize [¹⁸F]9 via nucleophilic substitution of the mesylate precursor, followed by deprotection and HPLC purification.

Materials & Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab, AllinOne).[11][13]

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Anion exchange cartridge (e.g., QMA).

  • Eluent: Kryptofix 2.2.2 (K₂₂₂)/K₂CO₃ solution in acetonitrile/water.

  • Mesylate precursor.

  • Solvent for reaction (e.g., Acetonitrile).

  • Reagent for deprotection (e.g., 1N HCl).

  • Semi-preparative HPLC system with a C18 column.

  • Mobile phase for HPLC (e.g., Acetonitrile/water with 0.1% TFA).

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for formulation.

  • Sterile water for injection, USP.

  • Ethanol, USP.

Automated Synthesis Sequence:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂/K₂CO₃.

  • Azeotropic Drying:

    • The water is removed from the [¹⁸F]F⁻/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen. This is typically repeated 2-3 times to ensure the complex is anhydrous, which is crucial for the subsequent nucleophilic substitution.

  • Radiolabeling Reaction:

    • The mesylate precursor (typically 5-10 mg) dissolved in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • The reaction vessel is sealed and heated (e.g., at 110-120°C) for a set time (e.g., 10-15 minutes) to effect the nucleophilic substitution, yielding the N-Boc protected [¹⁸F]-intermediate.

  • Deprotection:

    • After cooling, 1N HCl is added to the reaction vessel.

    • The vessel is heated again (e.g., at 100°C for 5 minutes) to remove the Boc protecting group.

  • Purification:

    • The reaction mixture is neutralized and diluted before being injected onto the semi-preparative HPLC system.

    • The crude product is purified, and the fraction corresponding to [¹⁸F]9 (identified by a radiation detector and comparison to the retention time of the non-radioactive standard) is collected.

  • Formulation:

    • The collected HPLC fraction (in mobile phase) is diluted with sterile water.

    • The solution is passed through a C18 SPE cartridge, which traps the radiotracer.

    • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

    • The final product, [¹⁸F]9, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

  • Sterile Filtration:

    • The final formulated product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

G F18_Source [¹⁸F]Fluoride (from Cyclotron) QMA Trap on QMA Cartridge F18_Source->QMA Elution Elute with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Reaction Nucleophilic Substitution (Heat) Drying->Reaction Precursor Add Mesylate Precursor Precursor->Reaction Deprotection Add HCl (Heat) Reaction->Deprotection HPLC Semi-Prep HPLC Purification Deprotection->HPLC Formulation SPE Formulation (C18 Cartridge) HPLC->Formulation Final Final Product: [¹⁸F]9 Formulation->Final

Fig 2. Radiosynthesis and purification workflow for [¹⁸F]9.

Part III: Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for administration.[13] Each batch of [¹⁸F]9 must pass a series of QC tests before it can be released for preclinical or clinical use.

Protocol 3: Quality Control of [¹⁸F]9

Objective: To verify the identity, purity, and safety of the final [¹⁸F]9 product.

Procedure:

  • Appearance: Visually inspect the final product. It should be a clear, colorless solution, free of any particulate matter.

  • Radiochemical Purity (RCP):

    • Inject a small aliquot of the final product onto an analytical radio-HPLC system.

    • The chromatogram should show a single major radioactive peak corresponding to the retention time of the non-radioactive [¹⁹F]9 standard.

    • The RCP should typically be ≥95%.

  • Chemical Purity:

    • Analyze the sample using the same HPLC system but with a UV detector.

    • The chromatogram should confirm the presence of the desired product and the absence of significant chemical impurities, such as the precursor or reaction byproducts.

  • Specific Activity (SA):

    • Measure the total radioactivity of the sample using a dose calibrator.

    • Determine the total mass of the compound in the sample using the analytical HPLC by comparing the peak area to a standard curve of the non-radioactive compound.

    • Calculate the specific activity (Radioactivity/mass), typically expressed in GBq/µmol or Ci/mmol. High specific activity is crucial to minimize potential pharmacological effects.[3]

  • pH:

    • Spot a small drop of the final solution onto a pH strip. The pH should be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Residual Solvents:

    • Analyze a sample using Gas Chromatography (GC) to quantify the amount of residual solvents (e.g., acetonitrile, ethanol) from the synthesis. The levels must be below the limits specified by pharmacopeial standards (e.g., USP <467>).

  • Radionuclidic Purity:

    • Confirm the identity of the radionuclide as ¹⁸F by measuring its half-life or using gamma-ray spectroscopy.

  • Sterility and Endotoxin Testing:

    • For human use, samples must be sent for sterility testing (to ensure absence of microbial contamination) and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins.

QC Test Specification Method
AppearanceClear, colorless, no particulatesVisual Inspection
pH4.5 - 7.5pH strip
Radiochemical Purity≥ 95%Radio-HPLC
Radionuclidic Purity≥ 99.5% (as ¹⁸F)Gamma Spectroscopy
Specific Activity> 37 GBq/µmol (>1,000 Ci/mmol) at EOSHPLC & Dose Calibrator
Residual SolventsEthanol < 5000 ppm, Acetonitrile < 410 ppmGas Chromatography
Bacterial Endotoxins< 175 EU / VLAL Test
SterilityNo microbial growthUSP <71>
Table 1. Typical Quality Control Specifications for [¹⁸F]9.

Part IV: Preclinical Evaluation

Once a tracer is successfully synthesized and passes all QC tests, it must undergo preclinical evaluation to determine its potential for in vivo imaging.[14][15][16] This involves assessing its biological activity, biodistribution, and imaging characteristics in animal models.

In Vitro Evaluation

Before moving to in vivo studies, the affinity and selectivity of the non-radioactive compound for its target are confirmed. For iNOS inhibitors, this involves enzyme assays to determine the half-maximal inhibitory concentration (IC₅₀).[17]

Compound Structure Modification IC₅₀ for iNOS (nM)
2 6-propyl28
9 6-(2-fluoropropyl)57
18 6-(3-fluoropropyl)48
20 6-(4-fluorobutyl)33
Data sourced from Zhou et al.[3][12]
Table 2. In Vitro iNOS Inhibitory Activity of Select Analogues.

These results confirm that fluorinated analogues retain high potency for iNOS, making them suitable candidates for radiolabeling.[3]

Protocol 4: In Vivo Biodistribution in an LPS-Treated Mouse Model

This protocol determines the uptake and clearance of the radiotracer in various organs and tissues. To evaluate an iNOS-targeted tracer, a model of inflammation is used, such as treating mice with lipopolysaccharide (LPS) to induce iNOS expression.[3][6]

Objective: To quantify the distribution of [¹⁸F]9 in control and LPS-treated mice over time.

Materials:

  • C57BL/6 mice.

  • Lipopolysaccharide (LPS).

  • [¹⁸F]9 formulated in sterile saline.

  • Anesthesia (e.g., isoflurane).

  • Gamma counter.

  • Dissection tools and collection vials.

  • Analytical balance.

Procedure:

  • Animal Model Preparation:

    • Divide mice into two groups: Control and LPS-treated.

    • Inject the LPS-treated group with an appropriate dose of LPS (e.g., 10 mg/kg, IV) to induce iNOS expression, particularly in the lungs and liver.[3] The control group receives a saline injection. Allow several hours for iNOS expression to peak.

  • Radiotracer Administration:

    • Anesthetize a mouse and inject a known quantity (e.g., 1-2 MBq) of [¹⁸F]9 via the tail vein. Record the exact injected dose.

  • Tissue Collection:

    • At predefined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize the mice.

    • Quickly dissect and collect major organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle, brain, bone, etc.).

  • Measurement and Analysis:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

    • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Interpretation:

    • Compare the %ID/g in different organs between the control and LPS-treated groups. For an effective iNOS tracer, significantly higher uptake is expected in iNOS-rich organs (like the lungs) of the LPS-treated mice compared to control mice.[3][18]

    • To confirm specificity, a "blocking" study can be performed where a separate cohort of LPS-treated mice is pre-dosed with a high dose of a non-radioactive iNOS inhibitor before injecting [¹⁸F]9. A significant reduction in tracer uptake in the target organs would confirm specific binding to iNOS.[3][5]

G cluster_0 Animal Model cluster_1 Data Acquisition cluster_2 Analysis Control Group Control Group Inject [¹⁸F]9 Inject [¹⁸F]9 Control Group->Inject [¹⁸F]9 LPS-Treated Group LPS-Treated Group LPS-Treated Group->Inject [¹⁸F]9 Blocking Group Blocking Group Pre-dose w/ Inhibitor Pre-dose w/ Inhibitor Blocking Group->Pre-dose w/ Inhibitor Euthanize at\nTime Points Euthanize at Time Points Inject [¹⁸F]9->Euthanize at\nTime Points Pre-dose w/ Inhibitor->Inject [¹⁸F]9 Dissect & Collect\nOrgans Dissect & Collect Organs Euthanize at\nTime Points->Dissect & Collect\nOrgans Weigh Tissues Weigh Tissues Dissect & Collect\nOrgans->Weigh Tissues Count Radioactivity Count Radioactivity Weigh Tissues->Count Radioactivity Calculate %ID/g Calculate %ID/g Count Radioactivity->Calculate %ID/g Compare Groups Compare Groups Calculate %ID/g->Compare Groups Assess Specificity Assess Specificity Compare Groups->Assess Specificity

Fig 3. Preclinical evaluation workflow for biodistribution and specificity studies.
MicroPET Imaging

MicroPET studies provide visual confirmation of the biodistribution data. In these studies, LPS-treated and control animals are imaged dynamically after tracer injection. Results for [¹⁸F]9 have shown a clear accumulation of the tracer in the lungs of LPS-treated mice, which is consistent with the biodistribution data and confirms the tracer's ability to visualize iNOS expression in vivo.[3][4][6]

Conclusion

The represents a promising avenue for imaging iNOS-related pathologies. The successful synthesis, high-yield radiolabeling, and favorable preclinical evaluation of compounds like [¹⁸F]9 demonstrate the viability of this chemical scaffold.[3] The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers aiming to develop and evaluate novel PET tracers, from initial chemical design to in vivo validation. These efforts are crucial for advancing molecular imaging and enabling better understanding and management of inflammatory and neoplastic diseases.

References

Solid-Phase Synthesis of 4-(Oxetan-3-yl)pyridin-2-amine Libraries: A Modular Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

The 4-(Oxetan-3-yl)pyridin-2-amine scaffold is a privileged motif in modern drug discovery, offering a unique combination of desirable physicochemical properties. The oxetane ring, a bioisostere for gem-dimethyl and carbonyl groups, can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, while the pyridin-2-amine core provides a versatile vector for interacting with various biological targets.[1] This guide details a robust and efficient solid-phase synthesis (SPS) strategy for the rapid generation of diverse libraries based on this valuable scaffold. By leveraging the advantages of solid-phase chemistry, such as simplified purification and the ability to drive reactions to completion with excess reagents, this protocol enables the systematic exploration of the chemical space around the core structure.[2][3] The workflow is centered around two key, well-established transformations adapted for solid-phase synthesis: a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the oxetane moiety and a subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce a diverse range of amino substituents.

Guiding Principles of the Solid-Phase Strategy

The success of any solid-phase synthesis hinges on a carefully planned strategy that considers the choice of resin, linker, and the sequence of chemical transformations. Our approach is designed for maximum flexibility and reliability.

1. The Solid Support and Linker: We utilize a 2-chlorotrityl chloride (2-CTC) resin. This choice is deliberate and based on several key advantages:

  • Acid Sensitivity: The 2-CTC linker is highly acid-labile, allowing for the cleavage of the final product from the resin under very mild conditions (e.g., dilute trifluoroacetic acid in dichloromethane). This prevents the degradation of sensitive functional groups that might be present in the final compounds.

  • Steric Hindrance: The bulky trityl group helps to prevent side reactions, such as diketopiperazine formation, which can be an issue with other linkers.

  • Versatility: It allows for the attachment of molecules via heteroatoms, in this case, the nitrogen atom of a hydroxypyridine, forming a stable ether linkage that is orthogonal to the subsequent reaction conditions.

2. The Synthetic Route: The overall strategy involves anchoring a di-halogenated pyridine scaffold to the resin, followed by sequential, site-selective functionalization. The 4-position is addressed first via a Suzuki coupling, followed by functionalization of the 2-position to introduce the amino group, which also serves as the primary point of diversity for the library. This sequence is crucial as it reserves the more versatile amination step for the final stage of library generation.

Workflow Overview Diagram

sps_workflow start 2-Chlorotrityl Chloride Resin loading Step 1: Loading (4-bromo-2-hydroxypyridine) start->loading resin_bound_pyridine Resin-Bound Pyridine Scaffold loading->resin_bound_pyridine suzuki Step 2: Suzuki Coupling (Oxetan-3-ylboronic acid) resin_bound_pyridine->suzuki resin_bound_oxetane Resin-Bound Oxetane Intermediate suzuki->resin_bound_oxetane activation Step 3: Halogen Conversion (POCl3 or similar) resin_bound_oxetane->activation resin_bound_chloro Resin-Bound 2-Chloropyridine activation->resin_bound_chloro amination Step 4: Amination (Library Generation) (Diverse Amines: R-NH2) resin_bound_chloro->amination resin_bound_library Resin-Bound Final Product Library amination->resin_bound_library cleavage Step 5: Cleavage (TFA/DCM) resin_bound_library->cleavage product Final Product Library in Solution This compound Derivatives cleavage->product

Caption: Overall workflow for the solid-phase synthesis of this compound libraries.

Detailed Experimental Protocols

Materials and Equipment:

  • Resins: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading).

  • Reagents: 4-Bromo-2-hydroxypyridine, Oxetan-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, various primary and secondary amines for library generation, Phosphorus oxychloride (POCl₃), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), 1,4-Dioxane, Methanol (MeOH), Acetonitrile (ACN), Water (H₂O).

  • Equipment: Solid-phase synthesis vessels, shaker or vortexer, filtration apparatus, nitrogen manifold, rotary evaporator, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Loading of the Pyridine Scaffold onto 2-CTC Resin

Causality: The initial step covalently attaches the pyridine building block to the solid support. Using 4-bromo-2-hydroxypyridine allows for attachment via the hydroxyl group, leaving the 4-bromo position available for the subsequent Suzuki coupling. DIPEA is used as a non-nucleophilic base to activate the hydroxyl group for attachment to the reactive trityl chloride linker.

  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.2 mmol) in a synthesis vessel. Swell the resin in anhydrous DCM (15 mL) for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 4-bromo-2-hydroxypyridine (417 mg, 2.4 mmol, 2 eq) in anhydrous DCM (10 mL). Add DIPEA (0.84 mL, 4.8 mmol, 4 eq).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin. Agitate the mixture under a nitrogen atmosphere for 4 hours at room temperature.

  • Capping: To cap any unreacted trityl chloride sites, add MeOH (2 mL) to the vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL). Dry the resin under high vacuum.

  • Loading Confirmation (Optional): A small amount of resin can be cleaved with 1% TFA in DCM and the supernatant analyzed by LC-MS to confirm the presence of the attached scaffold.

Protocol 2: Suzuki-Miyaura Coupling for Oxetane Incorporation

Causality: This is the key C-C bond-forming step. The palladium catalyst, Pd(PPh₃)₄, is effective for coupling aryl bromides with boronic acids.[4] A mixture of dioxane and aqueous potassium carbonate is used as the solvent and base system, which is well-tolerated by the resin and effectively promotes the catalytic cycle.[5][6]

  • Resin Preparation: Place the resin from Protocol 1 (~1.0 g) in a synthesis vessel. Add a solution of 1,4-dioxane and 2M aqueous K₂CO₃ (4:1 v/v, 15 mL).

  • Reagent Addition: Add oxetan-3-ylboronic acid (365 mg, 3.6 mmol, 3 eq) and Pd(PPh₃)₄ (139 mg, 0.12 mmol, 0.1 eq) to the vessel.

  • Coupling Reaction: Seal the vessel, purge with nitrogen, and heat to 80°C with agitation for 12 hours.

  • Washing: Cool the vessel to room temperature. Drain the reaction mixture. Wash the resin sequentially with H₂O/Dioxane (1:1, 3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL). Dry the resin under high vacuum.

  • Reaction Monitoring: A test cleavage on a small sample of resin can be performed to check for the successful coupling by analyzing the product via LC-MS.

Protocol 3: Conversion of Hydroxyl to Chloro Group

Causality: The 2-hydroxy group, which served as the attachment point, is a poor leaving group for nucleophilic substitution. It must be converted to a more reactive group, such as a chloride, to facilitate the subsequent amination. POCl₃ is a standard reagent for this transformation.

  • Resin Swelling: Swell the resin from Protocol 2 (~1.0 g) in anhydrous ACN (15 mL).

  • Reaction: Add POCl₃ (0.56 mL, 6.0 mmol, 5 eq) dropwise at 0°C. Allow the reaction to slowly warm to room temperature and then heat to 60°C for 4 hours with agitation.

  • Washing: Cool the vessel to room temperature. Carefully drain the reaction mixture and wash the resin with anhydrous ACN (3 x 15 mL), DCM (3 x 15 mL), and dry under vacuum.

Protocol 4: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

Causality: This is the diversification step. The newly installed 2-chloro group is susceptible to SNAr with a variety of primary and secondary amines. Using a "split-and-pool" or parallel synthesis approach with different amines allows for the creation of a library. The reaction can be driven to completion by using an excess of the amine.

  • Resin Distribution: Distribute the resin from Protocol 3 into multiple reaction vessels, one for each amine to be coupled.

  • Amine Addition: To each vessel, add a solution of the desired amine (5 eq) in DMF (5 mL).

  • Amination Reaction: Heat the vessels to 80-100°C for 12-16 hours.

  • Washing: Cool the vessels. Drain the reaction mixtures. Combine the resin if a "split-and-pool" strategy was used. Wash the resin thoroughly with DMF (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL). Dry the library-encoded resin under high vacuum.

Protocol 5: Cleavage and Isolation of the Final Products

Causality: The acid-labile 2-CTC linker is cleaved to release the final products into solution. A cleavage cocktail containing TFA and a scavenger like TIS is used to ensure complete cleavage and to quench reactive cationic species that may form.

  • Cleavage Cocktail Preparation: Prepare a solution of 1% TFA and 1% TIS in DCM.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the final, dried resin. Agitate at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIPEA to neutralize the TFA.

  • Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by preparative HPLC if necessary, although the purity is often high due to the nature of solid-phase synthesis.

  • Analysis: Characterize the final products by LC-MS and ¹H NMR.

Data Presentation: Representative Library Members

The described protocol can be used to generate a library of compounds. Below is a table of representative examples with calculated molecular weights.

EntryAmine (R-NH₂) Used in Protocol 4Final Product StructureFormulaExact Mass (M)
1Cyclopropylamine
alt textpyridin-2-amine)
C₁₁H₁₄N₂O190.11
2Morpholine
alt textpyridin-2-yl)morpholine)
C₁₂H₁₆N₂O₂220.12
3Benzylamine
alt textpyridin-2-amine)
C₁₅H₁₆N₂O240.13
4Aniline
alt textpyridin-2-amine)
C₁₄H₁₄N₂O226.11

References

Application Notes: Leveraging 4-(Oxetan-3-yl)pyridin-2-amine for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Oxetan-3-yl)pyridin-2-amine

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful, efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind with low affinity, and then to grow these hits into potent leads.[2][3] The selection of fragments for a screening library is therefore of paramount importance.

This guide focuses on This compound , a fragment designed to maximize the potential for successful hit-to-lead campaigns. This molecule combines two highly valuable pharmacophoric motifs: the 2-aminopyridine scaffold and the oxetane ring.

  • The 2-Aminopyridine Scaffold: This moiety is a well-established "unsung hero" in drug discovery, present in numerous FDA-approved drugs.[4][5][6][7] It acts as a versatile hydrogen bond donor and acceptor, frequently forming key anchoring interactions with protein targets, particularly kinases.[8] Its simple, low-molecular-weight design makes it an ideal starting point for chemical elaboration.[4][5]

  • The Oxetane Ring: Oxetanes have emerged as highly desirable motifs in modern medicinal chemistry.[9][10][11] Replacing more common groups like gem-dimethyl or carbonyls, the strained, polar, and three-dimensional oxetane ring can profoundly and beneficially alter a compound's physicochemical properties.[12][13] Key advantages include:

    • Enhanced Aqueous Solubility: The polar nature of the oxetane can dramatically increase solubility, a common hurdle in drug development.[12][13]

    • Improved Metabolic Stability: The ring is often more resistant to metabolic degradation compared to aliphatic chains.[12][13]

    • Reduced Lipophilicity: It provides steric bulk without the significant increase in lipophilicity associated with groups like tert-butyl.[10]

    • Vectorial Exit Point: The 3-position of the oxetane provides a defined, three-dimensional vector for fragment growth, allowing for precise exploration of adjacent pockets in a target's binding site.[9]

The combination of these two motifs in a single, low-complexity fragment provides a powerful tool for probing protein binding sites and offers multiple, chemically tractable vectors for subsequent optimization.

Physicochemical Properties & Data

For a fragment to be effective, it must adhere to the "Rule of Three" and possess favorable physicochemical properties. This compound is an exemplary fragment in this regard.

PropertyValueSignificance in FBDD
Molecular Weight 150.18 g/mol Well within the typical fragment limit of <300 Da, maximizing chemical space explored.
cLogP ~0.5Low lipophilicity helps ensure solubility and reduces non-specific binding.
Topological Polar Surface Area (TPSA) 52.5 ŲBalances polarity for solubility with the ability to cross cell membranes.
Hydrogen Bond Donors 1 (amine)Provides a key interaction point for anchoring to the target protein.
Hydrogen Bond Acceptors 3 (pyridine N, amine N, oxetane O)Offers multiple opportunities for forming stabilizing interactions.
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding.[14]

Experimental Workflows & Protocols

FBDD Workflow Overview

The successful application of this compound begins with its inclusion in a diverse fragment library and proceeds through a multi-stage process of screening, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (including title compound) PrimaryScreen Primary Screen (e.g., SPR) FragLib->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm OrthoScreen Orthogonal Screen (e.g., Thermal Shift) HitConfirm->OrthoScreen Structure Structural Biology (X-ray, NMR) OrthoScreen->Structure ChemSynth Structure-Guided Chemistry Structure->ChemSynth SAR SAR Generation (Potency, Properties) ChemSynth->SAR SAR->ChemSynth LeadOpt Lead Optimization SAR->LeadOpt Candidate Candidate LeadOpt->Candidate

Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.

Protocol: Synthesis of this compound

While this fragment is commercially available, understanding its synthesis is crucial for creating analogs during hit-to-lead optimization. A common approach involves a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Synthesis_Scheme reactant1 4-Bromopyridin-2-amine catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O reactant1->catalyst reactant2 Oxetan-3-ylboronic acid pinacol ester reactant2->catalyst plus + plus->catalyst product This compound catalyst->product

Caption: Suzuki-Miyaura coupling for the synthesis of the title fragment.

Step-by-Step Protocol:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyridin-2-amine (1.0 eq), oxetan-3-ylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C and stir until reaction completion is observed by TLC or LC-MS analysis (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Note: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle. The base (K₂CO₃) is required to activate the boronic ester for transmetalation.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is an ideal biophysical technique for primary fragment screening due to its sensitivity, real-time data output, and label-free nature.[3][15][16][17]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Methodology:

  • Protein Immobilization: Immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 series) using standard amine coupling chemistry. Aim for a surface density that will yield a theoretical maximum response (Rmax) of ~50-100 RU for the fragment.

    • Scientist's Note: A low surface density minimizes mass transport limitations and avidity effects, which are critical for accurately measuring the weak interactions typical of fragments.

  • System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing a small percentage of DMSO (e.g., 1-2%) to match the fragment library solvent.

  • Fragment Library Preparation: Prepare a stock plate of this compound and other fragments at a high concentration (e.g., 10-50 mM in 100% DMSO). Dilute to the final screening concentration (typically 100-500 µM) in running buffer immediately before the experiment.

  • Screening Cycle:

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (for background subtraction) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase where only running buffer flows over the chip (e.g., 60-120 seconds).

    • Regenerate the surface with a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.

  • Data Analysis: Monitor the binding response in Resonance Units (RU). A "hit" is defined as a reproducible, concentration-dependent binding signal that is significantly above the background noise.

  • Hit Validation: Positive hits should be re-tested from freshly prepared samples to confirm activity and rule out false positives.

Protocol: Hit-to-Lead (H2L) Optimization Strategy

Once this compound is validated as a hit, its structure provides clear vectors for chemical elaboration to improve potency and selectivity.[1][18][19] This process should be guided by structural information (X-ray crystallography or NMR) of the fragment-protein complex.

Core Strategy: Fragment Growing The "growing" strategy involves adding chemical functionality to the core fragment to engage with adjacent sub-pockets of the binding site.[1][2]

H2L_Strategy cluster_0 Vector 1: Amine (N-H) cluster_1 Vector 2: Pyridine Ring (C5-H) Core Hit Fragment This compound Amide Amide Coupling (Acylation) Core->Amide Sulfonamide Sulfonylation Core->Sulfonamide Reductive Reductive Amination Core->Reductive Halogenation Halogenation (Br, Cl) Core->Halogenation Coupling Suzuki/Sonogashira Coupling Halogenation->Coupling Enables

Caption: Potential hit-to-lead growth vectors from the core fragment.

Vector 1: Elaboration of the 2-Amino Group The exocyclic amine is an excellent handle for derivatization.

  • Amide Formation: Acylation with various carboxylic acids can introduce groups that probe for nearby hydrogen bond acceptors or hydrophobic pockets.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce tetrahedral geometry and strong hydrogen bond accepting sulfonyl oxygens.

  • Reductive Amination: This can be used to introduce larger, more flexible substituents.

Vector 2: Functionalization of the Pyridine Ring The C5 position of the pyridine ring is often a suitable vector for growth into solvent-exposed regions or adjacent pockets.

  • Halogenation: Electrophilic bromination or chlorination at the C5 position can provide a handle for further reactions.

  • Cross-Coupling: The resulting 5-halo-derivative can undergo Suzuki, Sonogashira, or other cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This is a powerful method for rapidly building molecular complexity and improving affinity.[2][18]

Conclusion

This compound represents a high-quality, strategically designed fragment for FBDD campaigns. Its constituent parts—the proven 2-aminopyridine anchor and the property-enhancing oxetane ring—provide an excellent starting point for drug discovery. The oxetane moiety, in particular, offers a modern solution to common challenges in medicinal chemistry, such as improving solubility and metabolic stability, while providing a unique 3D exit vector.[20][21] The clear, chemically tractable growth vectors inherent in its structure facilitate a rational and efficient hit-to-lead optimization process, increasing the probability of developing a successful clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4-(Oxetan-3-yl)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for the synthesis of 4-(Oxetan-3-yl)pyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves a palladium-catalyzed cross-coupling reaction. Our goal is to provide actionable troubleshooting advice and in-depth chemical insights to help you improve reaction yield, minimize side products, and streamline purification.

The synthesis of this molecule lies at the intersection of two challenging areas in modern cross-coupling chemistry: the use of electron-rich, potentially coordinating aminopyridines and the involvement of strained oxetane rings. Understanding the interplay between the catalyst, substrates, and reaction conditions is paramount for success.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The most common and versatile approach to constructing the C-C bond in this compound is the Suzuki-Miyaura cross-coupling. The workflow involves coupling a 2-amino-4-halopyridine with an oxetane-3-boronic acid derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM1 2-Amino-4-halopyridine (X = Br, Cl) Setup Assemble under Inert Gas (N2 or Ar) Add Degassed Solvent SM1->Setup SM2 Oxetane-3-boronic acid pinacol ester (Bpin) SM2->Setup Reagents Pd Catalyst Ligand Base Reagents->Setup Reaction Heat to Optimal Temperature (e.g., 80-110 °C) Setup->Reaction Monitor Monitor by TLC or LC-MS Reaction->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: General workflow for the Suzuki-Miyaura synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction has stalled. TLC and LC-MS analysis shows primarily unreacted 2-amino-4-halopyridine. What are the most likely causes and how can I fix it?

Answer: This is the most frequent challenge and typically points to issues with the catalytic cycle. The primary culprits are catalyst inhibition and low catalyst activity.

Causality & Solutions:

  • Catalyst Inhibition by the Aminopyridine: The nitrogen atoms on both the pyridine ring and the free amine are Lewis basic. They can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2][3]

    • Solution 1: Switch to a More Effective Ligand. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered palladium center that favors the desired catalytic steps over inhibitory coordination.[1]

    • Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species more efficiently and reliably in situ, overcoming some of the activation issues seen with simple sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Insufficient Catalyst Activity for Aryl Chlorides: If you are using 2-amino-4-chloropyridine, the oxidative addition step (the first and often rate-limiting step) is significantly slower than with the bromo or iodo analogues.[2] A catalyst system that works for a bromide may fail completely for a chloride.

    • Solution: Employ a Highly Active Catalyst System. For aryl chlorides, catalyst systems like SPhos or XPhos with a strong base like K₃PO₄ or Cs₂CO₃ are often required to achieve reasonable reaction rates.[2]

  • Suboptimal Base or Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step. Its strength, solubility, and interaction with the solvent can dramatically affect the outcome.

    • Solution: Screen Bases and Solvents. Anhydrous inorganic bases are preferred. K₃PO₄, K₂CO₃, and Cs₂CO₃ are excellent starting points.[1][2] The solvent must solubilize all components and be compatible with the catalyst. Aprotic polar solvents like 1,4-dioxane, toluene, or CPME, often with a small amount of water, are commonly used.

Recommended Starting Conditions for Screening

ComponentCondition A (for Aryl Bromide)Condition B (for Aryl Chloride)Rationale
Pd Source XPhos Pd G3 (2 mol%)SPhos Pd G3 (3-5 mol%)Pre-catalysts ensure efficient generation of active Pd(0). Higher loading for less reactive chlorides.
Ligand (Included in pre-catalyst)(Included in pre-catalyst)Bulky, electron-rich ligands are essential for aminopyridine substrates.[1]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Stronger bases are often needed for the more challenging chloride coupling.
Solvent 1,4-Dioxane / H₂O (10:1)CPME (Cyclopentyl methyl ether)Dioxane is a standard, while CPME can be a more stable and effective alternative.
Temperature 90-100 °C100-110 °CHigher temperatures are often required to drive the oxidative addition of the aryl chloride.
Problem 2: Significant Side Product Formation

Question: My reaction proceeds, but my crude NMR/LC-MS is messy with significant byproducts. How can I identify and minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the hydrolysis of the oxetane-boronic ester back to oxetane, consuming your coupling partner. It is often promoted by excess water or an overly strong base.[1][2]

    • Identification: Look for a mass corresponding to the oxetane molecule itself or the corresponding boronic acid in your LC-MS.

    • Mitigation:

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.[1]

      • Control Water Content: While a small amount of water can be beneficial, excess water promotes this side reaction. Use anhydrous solvents and consider adding water as a controlled co-solvent (e.g., 5-10% v/v).

      • Minimize Reaction Time: Once the starting material is consumed, stop the reaction. Prolonged heating can exacerbate decomposition.

  • Dehalogenation: The 2-amino-4-halopyridine starting material is reduced to 2-aminopyridine.

    • Identification: Look for the mass of 2-aminopyridine in your LC-MS.

    • Mitigation: This can be caused by hydride sources or certain catalyst decomposition pathways.[2] Ensure solvents are pure and avoid bases that can act as hydride donors. Optimizing the ligand-to-palladium ratio can sometimes suppress this pathway.

  • Oxetane Ring Instability: While 3-substituted oxetanes are relatively stable, the strained four-membered ring can be susceptible to ring-opening under harsh acidic or Lewis acidic conditions.[4][5][6] While standard Suzuki conditions are basic, some intermediates or additives could potentially cause issues.

    • Identification: Look for unexpected larger masses in your LC-MS that could correspond to ring-opened products (e.g., diols or their derivatives).

    • Mitigation:

      • Avoid any acidic additives or workup conditions until the product is stable.

      • Ensure the palladium catalyst used does not have residual Lewis acidic properties.

      • If suspected, perform control experiments by subjecting the oxetane boronic ester to the reaction conditions without the aryl halide to check for decomposition.

Troubleshooting Logic Diagram

This decision tree can help guide your experimental approach when a reaction fails.

G Start Reaction Yield is Low Check_SM Is Starting Material (SM) 2-amino-4-halopyridine consumed? (Check by LC-MS) Start->Check_SM Catalyst_Issue Potential Catalyst Problem Check_SM->Catalyst_Issue No Side_Product_Issue Potential Side Reaction Problem Check_SM->Side_Product_Issue Yes No_Path No Check_Inhibition Is ligand appropriate for aminopyridine? (e.g., XPhos, SPhos) Catalyst_Issue->Check_Inhibition Switch_Ligand Action: Switch to bulky, electron-rich ligand. Use a modern pre-catalyst. Check_Inhibition->Switch_Ligand No Check_Reactivity Is SM an aryl chloride? Check_Inhibition->Check_Reactivity Yes Increase_Activity Action: Increase temp, catalyst loading. Use stronger base (e.g., K3PO4). Check_Reactivity->Increase_Activity Yes Yes_Path Yes Check_Deboronation Is protodeboronation observed? (Mass of oxetane or its boronic acid) Side_Product_Issue->Check_Deboronation Fix_Deboronation Action: Ensure anhydrous conditions. Use boronic ester (Bpin). Minimize reaction time. Check_Deboronation->Fix_Deboronation Yes Check_Dehalogenation Is dehalogenation observed? (Mass of 2-aminopyridine) Check_Deboronation->Check_Dehalogenation No Fix_Dehalogenation Action: Use high-purity solvents. Re-optimize catalyst/ligand ratio. Check_Dehalogenation->Fix_Dehalogenation Yes Check_Oxetane Are unexpected high MW byproducts observed? Check_Dehalogenation->Check_Oxetane No Fix_Oxetane Action: Run stability controls on oxetane-Bpin under reaction conditions. Avoid acidic conditions. Check_Oxetane->Fix_Oxetane Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-amino-4-chloropyridine or 2-amino-4-bromopyridine? For initial route-scouting and small-scale synthesis, 2-amino-4-bromopyridine is generally preferred. The C-Br bond is more reactive towards oxidative addition than the C-Cl bond, meaning reactions are often faster, require lower temperatures, and can succeed with a broader range of catalyst systems. However, for large-scale manufacturing, the corresponding chloro-pyridine is often significantly cheaper. If developing a process for scale-up, optimizing the reaction for the chloride is a critical, cost-saving step, though it requires more potent and specialized catalyst systems.[2]

Q2: How critical is the exclusion of oxygen and water? Extremely critical. Inadequate degassing of solvents and failure to maintain an inert (nitrogen or argon) atmosphere is a leading cause of failed reactions. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[1] As discussed above, while a small, controlled amount of water can be beneficial, uncontrolled or excess water can lead to significant protodeboronation of the boronic ester.[1][2]

Q3: My purification by column chromatography is difficult, with products eluting very closely. Any suggestions? Aminopyridines can be challenging to purify on silica gel due to their basicity, which can cause tailing.

  • Tip 1: Add a Modifier. Pre-treating your silica gel with a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in your eluent system) can significantly improve peak shape and separation by neutralizing acidic sites on the silica.

  • Tip 2: Alternative Stationary Phases. If silica fails, consider using alumina (basic or neutral) or a C18 reverse-phase column, which separates based on polarity in a different way.

  • Tip 3: Crystallization. If the product is a solid, screening for a suitable crystallization solvent can be a highly effective method for purification on a larger scale, removing closely related impurities more effectively than chromatography.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis using a 2-amino-4-bromopyridine and a modern palladium pre-catalyst.

Materials:

  • 2-Amino-4-bromopyridine (1.0 equiv)

  • Oxetane-3-boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine, oxetane-3-boronic acid pinacol ester, XPhos Pd G3, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane and then degassed water to achieve a 10:1 solvent ratio (e.g., 10 mL dioxane, 1 mL water). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots (e.g., 0.1 mL) every 1-2 hours. A typical reaction time is 4-12 hours. Look for the disappearance of the 2-amino-4-bromopyridine spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (often with 1% triethylamine added to the eluent) to afford the pure this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 4-(Oxetan-3-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Oxetan-3-yl)pyridin-2-amine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges often encountered with this promising class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility and advance your research.

Introduction: The Solubility Conundrum of a Promising Scaffold

The this compound scaffold is of significant interest in modern medicinal chemistry. The incorporation of an oxetane ring, a small, polar, and three-dimensional motif, can offer several advantages.[1][2] It can favorably modulate physicochemical properties such as lipophilicity (LogD) and metabolic stability, and even improve aqueous solubility in many cases.[1][3][4][5] However, the interplay between the pyridine core, the 2-amino group, and the oxetane substituent can lead to complex solubility profiles that present a significant hurdle in drug development. It is estimated that over 70% of active pharmaceutical ingredients (APIs) in the development pipeline exhibit poor water solubility, making this a critical challenge to address.[6]

This guide will walk you through a systematic approach to understanding and overcoming these solubility issues, from initial characterization to the implementation of advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound derivative shows poor aqueous solubility. What are the likely contributing factors?

A1: The limited aqueous solubility of this class of compounds often stems from a combination of factors related to its molecular structure:

  • Crystalline Solid-State: A stable crystalline lattice requires significant energy to break apart, which can hinder dissolution. The planarity of the pyridine ring can contribute to efficient crystal packing.

  • Lipophilicity: While the oxetane ring is introduced to increase polarity, the overall molecule may still possess a degree of lipophilicity that limits its interaction with water. A high octanol-water partition coefficient (LogP) is often indicative of poor aqueous solubility.[7][8]

  • Weakly Basic Nature: The pyridine nitrogen and the 2-amino group are basic centers.[9] The pKa of these groups will dictate the extent of ionization at a given pH. In neutral aqueous solutions, the compound may exist predominantly in its less soluble, non-ionized form.

A good starting point is to assess the compound's properties against Lipinski's Rule of Five , which provides a general guideline for the druglikeness of a molecule, including factors that influence solubility and permeability.[7][10][11][12]

  • Molecular Weight: < 500 Daltons

  • LogP: < 5

  • Hydrogen Bond Donors: < 5

  • Hydrogen Bond Acceptors: < 10

While not an absolute predictor, violations of these rules can signal potential solubility challenges.

Q2: How does the oxetane ring specifically influence the solubility of my compound?

A2: The oxetane ring has a multifaceted impact on physicochemical properties:

  • Increased Polarity and Three-Dimensionality: The oxetane motif is polar and non-planar, which can disrupt crystal packing and improve interactions with water molecules, thereby increasing aqueous solubility.[1][2] In some cases, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4][5]

  • Modulation of Basicity (pKa): The electronegative oxygen atom in the oxetane ring has a strong electron-withdrawing effect.[1] This can reduce the basicity (pKa) of nearby amino groups.[1][5] A lower pKa means the compound will be protonated at a lower pH, which can be a key factor in its pH-dependent solubility profile.

  • Metabolic Stability: The oxetane ring is generally robust and can block sites of metabolic oxidation, which is a desirable property in drug candidates.[5]

The overall effect on solubility is a balance of these factors and is highly dependent on the specific substitution pattern of the rest of the molecule.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If you are facing solubility issues, the following decision tree and detailed protocols can guide your experimental approach.

Solubility_Troubleshooting start Poorly Soluble Derivative char Characterize Physicochemical Properties (pKa, LogP, Crystalline Form) start->char ph_mod pH Modification char->ph_mod salt Salt Formation ph_mod->salt Insufficient Improvement success Solubility Improved ph_mod->success Sufficient Improvement formulation Advanced Formulation Strategies salt->formulation Insufficient Improvement salt->success Sufficient Improvement cosolvent Co-solvents formulation->cosolvent surfactant Surfactants formulation->surfactant cyclodextrin Cyclodextrins formulation->cyclodextrin amorph Amorphous Solid Dispersions formulation->amorph cosolvent->success surfactant->success cyclodextrin->success amorph->success

Caption: A decision tree for systematically addressing solubility issues.

Step 1: Foundational Characterization

Before attempting to improve solubility, it's crucial to understand the baseline physicochemical properties of your compound.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers: Create buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, citrate buffers).

  • Equilibrate the compound: Add an excess of your compound to each buffer in separate vials.

  • Incubate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method like HPLC-UV to determine the concentration of the dissolved compound.

  • Plot the data: Plot solubility (e.g., in mg/mL or µM) against pH.

This will reveal the pH at which your compound is most soluble, which is invaluable for subsequent steps.[13]

Step 2: pH Modification

For ionizable compounds like this compound derivatives, altering the pH of the solution is often the simplest and most effective way to enhance solubility.[13]

  • For Basic Compounds: Lowering the pH will protonate the basic nitrogen atoms, leading to the formation of a more soluble cationic species.

  • Mechanism: The protonated form of the amine can readily form hydrogen bonds with water, increasing its solubility.

Troubleshooting: If pH modification alone is insufficient, or if the required pH is not physiologically compatible for your intended application, proceed to the next step.

Step 3: Salt Formation

If your compound has a suitable pKa, forming a salt is a robust strategy to significantly improve solubility and dissolution rate.[14][15][16][17][18][19][20][21]

  • Rationale: Salts are ionic and generally have higher aqueous solubility than their corresponding free base or free acid forms.

  • Counter-ion Selection: For a basic drug like a pyridine derivative, you would select a pharmaceutically acceptable acid as a counter-ion. Common choices include hydrochloride, sulfate, mesylate, and tartrate. The choice of counter-ion can impact properties like hygroscopicity, stability, and crystal form.[16][19]

Experimental Protocol: Salt Screening

  • Select a range of counter-ions: Choose a variety of pharmaceutically acceptable acids with different pKa values and structures.

  • Dissolve the free base: Dissolve your compound in a suitable organic solvent.

  • Add the counter-ion: Add a stoichiometric amount of the selected acid to the solution.

  • Induce crystallization: Allow the salt to crystallize out of solution, which may require cooling, evaporation, or the addition of an anti-solvent.

  • Isolate and characterize: Isolate the resulting solid and characterize its properties, including solubility, crystallinity (via XRPD), and thermal properties (via DSC).

Counter-ion Potential Advantages Potential Disadvantages
HydrochlorideHigh solubility, well-establishedCan be hygroscopic
MesylateGood crystallinity, stableMay have lower solubility than HCl
TartrateCan aid in chiral resolutionMay form hydrates
SulfateOften forms stable, non-hygroscopic saltsCan have lower solubility

Table 1: Comparison of common counter-ions for basic drugs.

Step 4: Advanced Formulation Strategies

If pH modification and salt formation do not provide the desired solubility, more advanced formulation techniques can be employed.

  • Mechanism: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[22][23][24]

  • Common Examples: Ethanol, propylene glycol, polyethylene glycol (PEG) 300 and 400, and glycerin.[22][24]

  • Application: Useful for liquid formulations, but the amount of co-solvent may be limited by toxicity and regulatory considerations, especially for parenteral administration.[24]

  • Mechanism: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[14][22]

  • Common Examples: Polysorbates (Tween®), sorbitan esters (Span®), and poloxamers (Pluronic®).[24]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing solubility.[15][22][25][]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]

  • Mechanism: Converting the drug from a crystalline to a higher-energy amorphous state can significantly increase its apparent solubility and dissolution rate.[17][27][28][29] The amorphous drug is typically dispersed within a polymer matrix to prevent recrystallization.[27][28]

  • Preparation Methods:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solvent is rapidly evaporated to form solid particles.[30]

    • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.

  • Key Consideration: The physical stability of the amorphous form is critical, as recrystallization can lead to a loss of the solubility advantage.[28]

Caption: Workflow for creating an amorphous solid dispersion.

Conclusion

Overcoming the solubility challenges of this compound derivatives requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of your compound and rationally selecting from a range of solubilization strategies—from simple pH adjustment to the creation of advanced formulations like amorphous solid dispersions—you can significantly improve the developability of these promising therapeutic agents.

References

Technical Support Center: Purification of 4-(Oxetan-3-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Oxetan-3-yl)pyridin-2-amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks with high purity. The unique physicochemical properties of this scaffold—namely the basic 2-aminopyridine moiety combined with the polar, non-classical hydrogen bond accepting oxetane ring—present specific purification hurdles that require a nuanced approach.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your own lab.

General Purification Workflow

The initial choice of purification strategy depends on the scale of your reaction and the impurity profile. Below is a general decision-making workflow.

G Crude Crude Reaction Mixture Analysis1 Initial Analysis (TLC, LC-MS) Crude->Analysis1 Chrom Column Chromatography Analysis1->Chrom Complex mixture or oily product Cryst Crystallization / Recrystallization Analysis1->Cryst Solid product with minor impurities AcidBase Acid/Base Extraction Analysis1->AcidBase Non-basic impurities Analysis2 Assess Purity (NMR, LC-MS) Chrom->Analysis2 Cryst->Analysis2 AcidBase->Analysis2 Pure Pure Product (>95%) Analysis2->Pure Purity OK Repurify Re-purify or Combine Methods Analysis2->Repurify Purity Not OK Repurify->Chrom

Caption: High-level decision workflow for purifying this compound analogs.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 2-aminopyridine analog is streaking badly on my silica gel TLC plate. What's happening and how do I fix it?

A1: This is the most common issue. The streaking, or tailing, is caused by a strong acid-base interaction between the basic nitrogen of your aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to poor separation, broad peaks in column chromatography, and potential loss of your compound on the column.

Quick Fixes for TLC:

  • Add a Basic Modifier: Prepare your TLC mobile phase with a small amount of a basic modifier. The most common choices are:

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., 1% TEA in 50% Ethyl Acetate/Hexane).

    • Ammonia: Use a premixed solution of 7N ammonia in methanol as a component of your polar phase (e.g., 5% of a 7N NH3/MeOH solution in Dichloromethane).[4]

  • Mechanism: These basic additives act as "competing bases." They interact with the acidic silica sites, effectively neutralizing them and allowing your compound to travel up the plate based on polarity rather than being stuck by acid-base interactions.[3]

Q2: My yield is very low after silica gel column chromatography, even though the fractions look clean. Where did my compound go?

A2: This is a direct consequence of the issue described in Q1. If a basic modifier is not used in the mobile phase, your aminopyridine analog can irreversibly bind to the acidic silica gel. The compound remains on the column, leading to significant yield loss. Always use a mobile phase that has been basified with triethylamine or ammonia when purifying these compounds on standard silica gel.

Q3: I need to remove non-basic impurities from my crude product. Is there a better way than chromatography?

A3: Yes, a classic acid/base liquid-liquid extraction is highly effective for this class of compounds, provided your product is stable to acidic conditions.[5] By dissolving your crude mixture in an organic solvent (like Ethyl Acetate or DCM) and washing with an aqueous acid (e.g., 1M HCl), your basic aminopyridine will become protonated (forming an ammonium salt) and partition into the aqueous layer. Non-basic impurities will remain in the organic layer, which can then be discarded. Afterward, you basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound, making it neutral and organic-soluble again, allowing you to re-extract it into a fresh organic solvent.[6]

Q4: My compound "oils out" and refuses to crystallize. What are my options?

A4: "Oiling out" typically happens when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present, disrupting crystal lattice formation.

  • First, ensure high purity: Run a small-scale column first to get >95% pure material. Impurities are the number one enemy of crystallization.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (see Table 2).

  • Consider Co-crystallization: Pyridine derivatives have been shown to form stable, highly crystalline co-crystals with dicarboxylic acids (e.g., oxalic acid, succinic acid).[7][8] This technique can be an excellent way to obtain a crystalline solid from an oil.

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is often the workhorse for purifying these analogs. This section addresses common failure modes and provides robust solutions.

Problem: Poor Separation or Tailing on Silica Gel

This is the most frequent challenge. The flowchart below provides a systematic approach to troubleshooting.

G Start Start: Tailing or Poor Separation on Standard Silica CheckBase Did you add a basic modifier (e.g., 1% TEA) to the mobile phase? Start->CheckBase AddBase Action: Add 1-2% Triethylamine or 0.5-1% Ammonium Hydroxide to the mobile phase. CheckBase->AddBase No StillFails Still Tailing or Co-eluting? CheckBase->StillFails Yes AddBase->StillFails UseAmineSilica Solution A: Switch to Amine-Functionalized Silica (KP-NH). Use a non-basic Hexane/EtOAc or DCM/MeOH gradient. StillFails->UseAmineSilica Yes UseReversePhase Solution B: Switch to Reverse-Phase (C18). Use a mobile phase with a basic modifier (e.g., 0.1% TEA or NH4OH in Water/Acetonitrile). StillFails->UseReversePhase Yes Success Result: Symmetrical Peaks, Improved Separation UseAmineSilica->Success UseReversePhase->Success

Caption: Troubleshooting decision tree for chromatographic purification of aminopyridine analogs.

Data & Protocols
Stationary PhaseTypical Mobile PhaseModifier & PurposeBest For...
Standard Silica Gel Dichloromethane / Methanol (Gradient: 0-10% MeOH)1-2% Triethylamine (TEA) or 0.5-1% NH₄OH . Neutralizes acidic silanols to prevent tailing.[3][4]General purpose, cost-effective initial purification.
Ethyl Acetate / Hexanes (Gradient: 20-100% EtOAc)1-2% Triethylamine (TEA) . Same purpose as above.Less polar analogs and impurities.
Amine-Functionalized Silica (KP-NH) Ethyl Acetate / HexanesNone required . The basic surface prevents tailing.[9]Stubbornly tailing amines; simplifies solvent prep.[3]
Reverse-Phase (C18) Water / Acetonitrile (or Methanol)0.1% TEA or NH₄OH . Keeps the amine deprotonated and more retentive at high pH.[3]Very polar analogs or impurities that are difficult to separate by normal phase.

Amine-functionalized silica is an excellent alternative to standard silica because its surface is basic, eliminating the need for mobile phase modifiers.[9] This often results in sharper peaks and better resolution.

  • Select the Column: Choose an appropriately sized pre-packed amine-functionalized column (e.g., Biotage® KP-NH, Teledyne ISCO RediSep® Amine).[3][9]

  • Develop the Method: Use amine-functionalized TLC plates to find a suitable solvent system. A good starting point is a gradient of Ethyl Acetate in Hexanes. Your compound will likely elute faster than on standard silica, so you may need a less polar solvent system.[9]

  • Prepare the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, you can pre-adsorb it onto a small amount of silica gel (or Celite if the compound is sensitive).

  • Equilibrate and Run: Equilibrate the column with at least 2-3 column volumes (CVs) of your initial mobile phase (e.g., 100% Hexane). Load the sample and begin your gradient.

  • Collect and Analyze: Collect fractions and analyze by TLC to identify the pure product.

Part 3: Troubleshooting Crystallization & Alternative Methods

Crystallization is an ideal final purification step to achieve high purity and remove trace chromatographic solvents.

Problem: Compound Fails to Crystallize or "Oils Out"

Causality: This is often due to residual impurities disrupting crystal lattice formation or a poor choice of solvent system where the compound is either too soluble or not soluble enough.

  • Start with Pure Material: Ensure your material is >95% pure by chromatography before attempting crystallization.

  • Small-Scale Screening: In separate small vials, place ~10-20 mg of your compound.

  • Solvent Addition: Add a single solvent from Table 2 dropwise at room temperature until the solid just dissolves. If it doesn't dissolve in ~1 mL, gently warm the vial. If it still doesn't dissolve, that solvent is a poor choice for single-solvent crystallization but may be useful as an anti-solvent.

  • Cooling: Once dissolved, loosely cap the vial and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

  • Observe: Check for crystal formation after several hours or days. Ideal crystals are well-formed and not cloudy. If an oil forms, try scratching the inside of the vial with a glass rod to induce nucleation.

Solvent ClassExamplesProperties & Use Case
Polar Protic Isopropanol, Ethanol, WaterGood for dissolving polar compounds. Water can be a good choice but solubility might be very high.[10]
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileVersatile solvents that dissolve a wide range of polarities. Acetonitrile often yields good quality crystals.
Non-Polar Hexanes, Heptane, ToluenePrimarily used as "anti-solvents" to precipitate the compound from a more polar solution.
Ethers Diethyl Ether, MTBEGood for precipitating polar compounds. Use with caution due to volatility and peroxide formation.

This protocol is designed to remove neutral or acidic impurities from your basic product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel, shake vigorously for 30 seconds, and vent frequently.

  • Separation: Allow the layers to separate. Your protonated amine product is now in the aqueous (bottom) layer. Drain and save the aqueous layer. Discard the organic layer containing neutral impurities. Repeat the wash of the organic layer with fresh 1M HCl to ensure complete extraction.

  • Basification: Combine all aqueous layers in the separatory funnel and cool in an ice bath. Slowly add 5M aqueous NaOH or saturated NaHCO₃ solution while gently swirling until the pH is >9 (check with pH paper). You may see your product precipitate or the solution become cloudy.

  • Re-extraction: Add a fresh portion of EtOAc or DCM to the funnel. Shake vigorously to extract your now-neutral product back into the organic layer.

  • Drying and Concentration: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

References

stability of the oxetane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability, Reactivity, and Troubleshooting

Welcome to the technical support center for chemists working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, presents a fascinating duality: it is increasingly used in medicinal chemistry as a stable metabolic blocker and solubility enhancer, yet its inherent ring strain makes it a valuable reactive intermediate for synthetic transformations.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for unexpected reactivity, and validated protocols to help you navigate the unique chemistry of this versatile heterocycle.

Part 1: Frequently Asked Questions (FAQs) on Oxetane Stability

This section addresses the most common queries regarding the stability of the oxetane ring under various chemical environments.

General Stability

Q1: How stable is the oxetane ring in general?

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions.[3] It possesses significant ring strain (approx. 25.5 kcal/mol), making it more reactive than a five-membered tetrahydrofuran (THF) ring but generally more stable than a three-membered epoxide.[4][5] While it can be a robust functional group, the misconception of its universal instability, particularly under acidic conditions, is widespread.[6] The key is to understand the factors that govern its reactivity.

Q2: What is the most important factor determining the stability of an oxetane ring?

The substitution pattern is the single most critical factor. A widely accepted rule is that 3,3-disubstituted oxetanes are the most stable .[3][6][7] This enhanced stability is attributed to steric hindrance; the substituents on the C3 carbon effectively block the trajectory of incoming nucleophiles, preventing them from attacking the C-O σ* antibonding orbital required for ring-opening.[6] Conversely, oxetanes bearing electron-donating groups at the C2 position tend to be less stable as these groups can stabilize a developing positive charge during acid-catalyzed cleavage.[6]

Q3: Can an oxetane be considered a stable protecting group?

While not a conventional protecting group, the oxetane moiety can be stable enough to be carried through multiple synthetic steps if the conditions are carefully chosen.[8] Its stability under a range of basic, reductive, and oxidative conditions makes it compatible with many common transformations.[9] However, its use should be planned with its acid sensitivity in mind.

Stability Under Acidic Conditions

Q4: Will my oxetane ring open under acidic conditions?

It is highly likely, especially in the presence of a nucleophile. Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[1][10] The reaction proceeds via protonation or coordination to the ring oxygen, which significantly activates the ring for nucleophilic attack, releasing the inherent strain.[5][11]

Q5: Are all acidic conditions incompatible with oxetanes?

Not necessarily. While strong acids like concentrated H₂SO₄ or HCl will readily promote decomposition or polymerization, milder acidic conditions can often be tolerated, especially with robust 3,3-disubstituted systems.[8][9] For instance, some transformations requiring weakly acidic conditions may proceed without affecting the ring. However, each case must be evaluated carefully, ideally on a small scale first. Selected compounds have been shown to be stable across a pH range of 1-10.[1]

Q6: What is the typical product of an acid-catalyzed ring-opening?

The acid-catalyzed ring-opening of an oxetane with a nucleophile (e.g., water, alcohol, halide) typically yields a 1,3-difunctionalized product. For example, hydrolysis leads to a 1,3-diol, while alcoholysis yields a 3-alkoxy-1-propanol derivative.[1]

Stability Under Basic Conditions

Q7: Is the oxetane ring stable to bases?

Yes, oxetanes are generally considered stable and unreactive under most basic conditions.[8][9] This stability allows for a wide range of chemical manipulations on other parts of the molecule, such as base-catalyzed hydrolysis of esters or amide couplings, without affecting the oxetane core.[9]

Q8: Are there any bases or nucleophiles that can open the oxetane ring?

Ring-opening under basic conditions requires very powerful, "hard" nucleophiles. The ring is generally resistant to hydroxides, alkoxides, and amines. However, potent nucleophiles such as organolithium reagents (e.g., n-BuLi) and Grignard reagents can open the ring via an Sɴ2 mechanism, though this often requires elevated temperatures.[8][12]

Part 2: Troubleshooting Guide for Unexpected Reactivity

This section is designed to help you diagnose and solve common problems encountered during reactions involving oxetane-containing compounds.

Problem Encountered Possible Cause(s) Recommended Solution(s)
Complete decomposition or polymerization of starting material under acidic conditions. 1. Acid concentration is too high: Strong acids can rapidly catalyze ring-opening and subsequent polymerization.[8]2. Temperature is too high: Thermal stress can accelerate decomposition pathways.[7]3. Presence of trace nucleophiles: Water or other nucleophilic impurities can initiate ring-opening.1. Use a weaker acid or a catalytic amount: Consider p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) instead of HCl or H₂SO₄.2. Run the reaction at a lower temperature: Start at 0 °C or even -78 °C and allow the reaction to warm slowly.3. Use anhydrous solvents and reagents: Ensure all materials are rigorously dried before use.
My oxetane ring opened, but I was using non-acidic conditions. 1. Strongly nucleophilic reagent: Potent nucleophiles like organolithiums or Grignards were used.[12]2. Powerful reducing agent: Certain hydrides, like LiAlH₄ at elevated temperatures, can reductively cleave the ring.[3][8]3. Intramolecular reaction: An internal nucleophile (e.g., a nearby alcohol or amine) attacked the ring, possibly catalyzed by an overlooked acidic species.[6][7]1. Choose a less reactive organometallic reagent or add it at a very low temperature.2. Use a milder reducing agent: Consider NaBH₄ or DIBAL-H at low temperatures. For LiAlH₄ reductions, perform the reaction between –30 and –10 °C.[9]3. Protect the internal nucleophile before proceeding with the reaction.
Low yield or complex mixture of products. 1. Competing reaction pathways: For non-symmetrical oxetanes, the nucleophile may attack both α-carbons, leading to regioisomers.2. Isomerization: In the presence of non-nucleophilic acids, the oxetane may isomerize to an allyl alcohol.[13]1. Use a sterically bulky Lewis acid to direct the nucleophile to the less hindered carbon.2. Avoid non-nucleophilic Lewis acids if ring-opening is not the desired outcome. If it is, carefully control the conditions to favor one pathway.

Part 3: Reaction Mechanisms and Stability Workflow

Visualizing the reaction pathways is key to understanding and predicting oxetane reactivity.

Mechanistic Diagrams

Acid_Catalyzed_Opening Oxetane Oxetane ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane + H+ (fast) TS ProtonatedOxetane->TS + Nu: (slow, RDS) Product Ring-Opened Product (1,3-Disubstituted) TS->Product (fast) H_plus_out H+ H_plus H+ Nu_H Nu-H Nu_minus Nu:

Caption: Acid-catalyzed ring-opening of an oxetane.

Base_Induced_Opening Oxetane Oxetane TS Oxetane->TS + Strong Nu:- (slow, RDS) Alkoxide Alkoxide Intermediate TS->Alkoxide (fast) Product Ring-Opened Product Alkoxide->Product + H+ Workup Nu_strong Strong Nu:- Workup H+ Workup

Caption: Base-induced ring-opening with a strong nucleophile.

Experimental Planning Workflow

Use this decision tree to assess the potential stability of your oxetane-containing compound in a planned reaction.

Stability_Workflow start Start: Plan Reaction with Oxetane-Containing Molecule subst Is the oxetane 3,3-disubstituted? start->subst conditions What are the reaction conditions? subst->conditions Yes subst->conditions No mod_risk MODERATE RISK of Ring-Opening subst:e->mod_risk:w (If No to substitution, risk increases) acid_check Is a strong acid (Brønsted or Lewis) present? conditions->acid_check Acidic nuc_check Is a strong nucleophile (e.g., R-Li, RMgX) present? conditions->nuc_check Basic / Nucleophilic low_risk LOW RISK Proceed with Caution conditions->low_risk Neutral / Mild high_risk HIGH RISK of Ring-Opening acid_check->high_risk Yes acid_check->mod_risk No (Weak Acid) nuc_check->mod_risk Yes nuc_check->low_risk No (Weak Nu)

Caption: Decision workflow for assessing oxetane stability.

Part 4: Experimental Protocols

These protocols provide step-by-step guidance for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acid-Catalyzed Ring-Opening of 3-Phenyl-3-(hydroxymethyl)oxetane with Methanol

This protocol demonstrates a typical acid-catalyzed alcoholysis of a 3,3-disubstituted oxetane.

Materials:

  • 3-Phenyl-3-(hydroxymethyl)oxetane

  • Anhydrous Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for workup and chromatography.

Procedure:

  • Dissolve 3-phenyl-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product, 3-methoxy-2-phenyl-2-(hydroxymethyl)propan-1-ol, by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Stability Test Under Basic Conditions - Saponification of a Benzoate Ester

This protocol illustrates the stability of the oxetane ring during a standard base-catalyzed ester hydrolysis.

Materials:

  • (3-Phenyloxetan-3-yl)methyl benzoate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Standard workup and purification materials as listed in Protocol 1.

Procedure:

  • Dissolve (3-phenyloxetan-3-yl)methyl benzoate (1.0 eq) in a 3:1 mixture of THF and MeOH (approx. 0.2 M) in a round-bottom flask.

  • Add 1 M aqueous NaOH (2.0 eq) to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is ~7.

  • Remove the organic solvents via rotary evaporation.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-phenyl-3-(hydroxymethyl)oxetane, can be purified by flash chromatography if necessary. The oxetane ring should remain intact.[9]

References

minimizing by-product formation in 4-(Oxetan-3-yl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Oxetan-3-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and minimize the formation of critical by-products. Our approach is rooted in mechanistic understanding to empower you to not only solve current challenges but also to anticipate and prevent future issues.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is not without its challenges. The inherent reactivity of the starting materials—a halogenated 2-aminopyridine and an oxetane-containing boronic acid or ester—can lead to a variety of by-products. These impurities can complicate downstream applications, reduce yields, and make purification difficult. This guide will address the most common issues encountered during this synthesis, providing both theoretical explanations and practical solutions.

Core Reaction & Potential Pitfalls

The primary synthetic route involves the coupling of a 4-halopyridin-2-amine with an oxetan-3-yl boronic acid derivative. A common set of reactants is 4-chloro-pyridin-2-amine and oxetan-3-ylboronic acid pinacol ester.

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Figure 1. Overview of the Suzuki coupling reaction for the synthesis of this compound and the potential for by-product formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is sluggish or stalls completely. What are the likely causes?

Answer: A stalled Suzuki coupling reaction in this context often points to catalyst inhibition or deactivation. The 2-aminopyridine starting material is a prime suspect.

  • Causality: The nitrogen atoms of the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium center of the catalyst.[1] This coordination can occupy the vacant sites on the palladium that are necessary for the catalytic cycle to proceed, effectively poisoning the catalyst. While some coordination is a natural part of the catalytic cycle, excessive or irreversible binding can halt the reaction.

  • Troubleshooting Steps:

    • Choice of Ligand: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue. These ligands can promote the oxidative addition step and stabilize the palladium catalyst, preventing excessive coordination from the pyridine substrate.[1]

    • Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.

    • Amine Protection: In some challenging cases, protection of the 2-amino group as an acetamide may be necessary to reduce its coordinating ability.[2][3] However, this adds extra steps to the synthesis (protection and deprotection) and should be considered a secondary option.

FAQ 2: I am observing a significant amount of a by-product with a mass corresponding to a bipyridine. What is this and how can I prevent it?

Answer: This is a classic case of homocoupling , a common side reaction in Suzuki couplings.[4][5]

  • Mechanism of Formation: Homocoupling of the boronic acid/ester can occur through several pathways. One common pathway is initiated by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[5] Another pathway involves the transmetalation of two boronic acid-derived organic groups to the palladium center, followed by reductive elimination.

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Figure 2. Simplified schematic of boronic ester homocoupling.

  • Troubleshooting Protocol: Minimizing Homocoupling

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic ester. A large excess can increase the likelihood of homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.

FAQ 3: My mass spectrometry data shows a significant peak corresponding to oxetane, and my yield of the desired product is low. What is happening?

Answer: This is indicative of protodeboronation , a side reaction that consumes your boronic acid/ester starting material.[4]

  • Mechanism of Formation: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid/ester group with a hydrogen atom. This reaction is often catalyzed by the palladium catalyst itself or can be promoted by the basic and/or aqueous reaction conditions.

  • Troubleshooting Steps:

    • Choice of Base: While a base is necessary for the transmetalation step, overly strong or highly nucleophilic bases can promote protodeboronation.[6] Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.

    • Anhydrous Conditions: If possible, using anhydrous solvents and reagents can help to minimize protodeboronation, although many Suzuki protocols require water as a co-solvent. If water is necessary, use the minimum amount required.

    • Temperature Control: Higher reaction temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

    • Use of Boronic Esters: Pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

FAQ 4: I am seeing by-products that suggest the oxetane ring has opened. Is this common?

Answer: While the oxetane ring is incorporated into many drug candidates due to its general stability, it is a strained four-membered ring and can be susceptible to ring-opening under certain conditions.[8]

  • Causality: The oxetane ring can be opened by nucleophiles, particularly under acidic conditions. While Suzuki couplings are typically run under basic conditions, local pH changes or the presence of Lewis acidic species (including some palladium intermediates) could potentially promote ring-opening. The presence of the 2-amino group on the pyridine ring could, in some circumstances, act as an intramolecular nucleophile, leading to complex rearrangements, although this is less common.

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: Ensure that the reaction mixture remains basic throughout. Avoid any acidic workup steps until the reaction is complete and the product is stable.

    • Temperature Control: High temperatures can provide the activation energy needed for ring-opening. Maintain the lowest effective temperature for the coupling reaction.

    • Screening Solvents and Bases: The choice of solvent and base can influence the stability of the oxetane ring. Empirically screening different conditions may be necessary if ring-opening is a persistent issue.

Summary of Optimized Reaction Parameters

The following table provides a starting point for optimizing the synthesis of this compound and minimizing by-product formation.

ParameterRecommended ConditionRationale
Halopyridine 4-Bromo- or 4-Iodopyridin-2-amineMore reactive than 4-chloropyridin-2-amine, allowing for milder reaction conditions.[9]
Boron Reagent Oxetan-3-ylboronic acid pinacol esterMore stable to protodeboronation than the free boronic acid.[7]
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Robust catalysts for cross-coupling reactions involving heteroaromatics.
Ligand (If using a ligand-free Pd source) Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Can overcome catalyst inhibition by the pyridine substrate.[1]
Base K₂CO₃ or Cs₂CO₃Milder bases that are effective for transmetalation but less likely to promote protodeboronation.[6]
Solvent Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v)Common solvent systems for Suzuki couplings.
Temperature 80-100 °CA balance between achieving a reasonable reaction rate and minimizing thermal degradation and side reactions.
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing oxygen-mediated homocoupling of the boronic ester.[5]

Purification Strategies

The purification of this compound can be challenging due to the similar polarities of the product and some by-products.

  • Column Chromatography: Standard silica gel chromatography is the most common method. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.

  • Cation-Exchange Chromatography: For removing residual 2-aminopyridine (from dehalogenation) or other basic impurities, cation-exchange chromatography can be a powerful tool.[10] The basic product and impurities are retained on the column, while neutral by-products (like homocoupled oxetane) are washed through. The desired product can then be eluted by washing with a basic solution (e.g., ammonia in methanol).

By carefully controlling the reaction conditions and being aware of the potential side reactions and their mechanisms, researchers can significantly improve the yield and purity of this compound, streamlining the path to their downstream research and development goals.

References

Technical Support Center: Analytical Strategies for Impurity Profiling of 4-(Oxetan-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Oxetan-3-yl)pyridin-2-amine is a key heterocyclic building block in modern medicinal chemistry. Its unique structure, combining a polar aminopyridine core with a strained oxetane ring, offers desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.[1] However, these same features present distinct challenges for analytical chemists tasked with ensuring its purity. The basicity of the pyridine nitrogen and the potential for the oxetane ring to undergo degradation necessitate robust, well-understood analytical methods to detect, identify, and quantify impurities.

This guide serves as a technical support resource for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations, such as the ICH Q3A(R2) guidelines for impurities in new drug substances.[2][3][4][5][6]

Section 1: Understanding Potential Impurities

A crucial first step in developing analytical methods is to anticipate the likely impurities. These can arise from the synthetic route (process-related impurities) or from degradation of the final compound (degradation products).

Table 1: Potential Impurities in this compound

Impurity TypePotential Structure/IdentityLikely OriginRecommended Primary Analytical Technique
Process-Related Unreacted Starting Materials (e.g., 2-amino-4-halopyridine, 3-bromooxetane)Incomplete reactionHPLC-UV, GC-MS (for volatile starting materials)
By-products from Synthesis (e.g., isomers, dimers)Side reactions during synthesis[7][8]HPLC-UV, LC-MS for identification
Residual Catalysts/ReagentsIncomplete purificationICP-MS for elemental impurities, IC for inorganic salts
Degradation N-Oxide of Pyridine RingOxidationHPLC-UV, LC-MS
Ring-Opened Oxetane Products (e.g., diol formation)Acid/base hydrolysis[9]HPLC-UV, LC-MS
Dimerization/Polymerization ProductsInstability under heat or lightHPLC-UV with SEC (Size-Exclusion Chromatography) capabilities

Forced degradation (or stress testing) is an essential tool to predict these degradation pathways by intentionally exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light.[10][11][12][13][14] This helps to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[11][13]

Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) - Troubleshooting & FAQs

HPLC is the workhorse technique for purity analysis of non-volatile organic compounds.[15] Given the polar and basic nature of this compound, several common issues can arise.

FAQ 1: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for a basic compound like this is a classic sign of secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the protonated amine groups on your molecule with negatively charged residual silanol groups on the surface of standard silica-based C18 columns.[16][17][18] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or trifluoroacetic acid (TFA).

    • Reasoning: At a low pH, the residual silanol groups on the silica surface become fully protonated (Si-OH) and are therefore neutral.[17] This minimizes the strong ionic interaction with your positively charged basic analyte, leading to a more symmetrical peak shape.

  • Increase Buffer Strength:

    • Action: If you are already using a buffer (e.g., ammonium formate), try increasing its concentration (e.g., from 10mM to 20mM).

    • Reasoning: A higher concentration of buffer ions can more effectively compete with the analyte for interaction with the active sites on the stationary phase, effectively "shielding" the analyte and improving peak shape.[18]

  • Switch to a Modern, Base-Deactivated Column:

    • Action: Use a column specifically designed for the analysis of basic compounds. Look for columns with labels like "high-purity silica," "end-capped," "base-deactivated," or those with a hybrid particle technology.

    • Reasoning: These columns have a much lower concentration of accessible, acidic silanol groups, either through exhaustive end-capping (reacting silanols with a small silylating agent) or proprietary surface modifications. This fundamentally reduces the root cause of the secondary interaction.[16]

  • Check for Mass Overload:

    • Action: Dilute your sample by a factor of 5 or 10 and re-inject.

    • Reasoning: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing, especially for basic compounds.[19] If the peak shape improves upon dilution, you are likely overloading the column.

FAQ 2: I'm struggling to separate a closely eluting impurity from the main API peak. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

Troubleshooting Protocol:

  • Optimize Selectivity (α) - The Most Powerful Tool:

    • Change Mobile Phase Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of both. The different dipole moment and hydrogen bonding capabilities of these solvents can alter interactions with the analyte and impurity, often changing their relative elution order.

    • Change Stationary Phase Chemistry: This is the most effective way to alter selectivity. If you are on a C18 column, try a Phenyl-Hexyl or a Polar-Embedded phase. A Phenyl-Hexyl column offers pi-pi interactions which can be very effective for aromatic compounds like pyridines. A Polar-Embedded column can offer different hydrogen bonding interactions.

    • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of your API or the impurity, which can dramatically affect retention and selectivity.

  • Increase Efficiency (N):

    • Action: Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or <2 µm for UPLC). Alternatively, use a longer column.

    • Reasoning: Higher efficiency leads to narrower peaks. Narrower peaks are easier to resolve from each other, even if their retention times are very close. This is a highly reliable but sometimes costly (requires UPLC system) way to improve resolution.

  • Adjust Retention (k):

    • Action: Decrease the percentage of the organic solvent in your mobile phase.

    • Reasoning: Increasing the retention time (moving the peaks further down the chromatogram) gives more time for the separation to occur, which can improve resolution. This is often the first and easiest parameter to try but may lead to unacceptably long run times.

FAQ 3: I see unexpected peaks in my chromatogram, even when I inject a blank (mobile phase). What are these "ghost peaks" and how do I get rid of them?

Answer:

Ghost peaks are peaks that appear in your chromatogram but are not related to your sample. They are typically caused by contamination in the system or carryover from a previous injection.

Troubleshooting Protocol:

  • Isolate the Source:

    • Action: Run a gradient with no injection. If the ghost peak appears, the contamination is in your mobile phase or the HPLC system itself (e.g., contaminated pump seals, degasser).

    • Action: If the peak does not appear with no injection, inject a blank from a clean vial. If the peak appears now, the contamination is likely in your injection solvent, vials, or syringe.

    • Action: If the peak only appears after injecting a concentrated sample, it is likely sample carryover.

  • Eliminate the Source:

    • For Mobile Phase Contamination: Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and water. Filter all aqueous phases.

    • For System Contamination: Perform a system flush with a strong solvent series. A common flush sequence is to replace the column with a union and flush all lines with Water, then Isopropanol, then Hexane, then Isopropanol again, and finally back to your mobile phase conditions.

    • For Sample Carryover: Optimize your needle wash procedure. Use a wash solvent that is stronger than your mobile phase (e.g., if your gradient ends at 95% acetonitrile, use 100% acetonitrile or even acetonitrile/isopropanol in your needle wash).

Section 3: Impurity Identification & Structural Elucidation

Once an impurity is detected, the next critical step is to identify its structure. This is a regulatory requirement if the impurity is above the identification threshold defined by ICH Q3A (R2), which is typically >0.10%.[3][5]

FAQ 4: My HPLC-UV shows a new, unknown impurity at the 0.15% level. What is the standard workflow to identify it?

Answer:

A systematic workflow combining chromatographic and spectroscopic techniques is required for definitive structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this task.[15][20][21][22][23]

General Workflow for Impurity Identification:

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Analyze the sample using an LC system coupled to a high-resolution mass spectrometer like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.[22]

    • Reasoning: HRMS provides a highly accurate mass measurement of the impurity peak. This allows you to generate a list of possible elemental formulas, which is the first crucial piece of the structural puzzle.

  • Tandem Mass Spectrometry (MS/MS):

    • Action: Isolate the impurity ion in the mass spectrometer and fragment it.

    • Reasoning: The resulting fragmentation pattern provides clues about the impurity's structure.[21] For example, a loss of 17 Da might suggest a hydroxyl group, while a loss of 44 Da could indicate a carboxylic acid. This data, combined with the accurate mass, can often lead to a proposed structure.

  • Forced Degradation & Isomer Confirmation:

    • Action: Compare the retention time and mass spectrum of the unknown impurity with the peaks generated during forced degradation studies.

    • Reasoning: If the impurity matches a degradant formed under specific stress conditions (e.g., acid hydrolysis), it provides strong evidence for its identity. This is key to building degradation pathway knowledge.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: If the structure is still ambiguous (e.g., positional isomers), the impurity must be isolated using preparative HPLC for NMR analysis.

    • Reasoning: NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms in the molecule.[24] It is the ultimate arbiter for structural confirmation, especially for isomers which have the same mass and similar fragmentation patterns.

The following diagram illustrates this logical workflow.

G cluster_0 Detection & Initial Analysis cluster_1 Data Interpretation & Hypothesis cluster_2 Confirmation & Finalization detect Unknown Impurity Detected (> Identification Threshold) lcms LC-HRMS Analysis (e.g., Q-TOF, Orbitrap) detect->lcms Step 1 formula Generate Elemental Formula (from Accurate Mass) lcms->formula msms Acquire MS/MS Data (Fragmentation Pattern) formula->msms propose Propose Putative Structure(s) msms->propose confirm Confirm with Reference Standard (If available) propose->confirm Ideal Path isolate Isolate Impurity (Prep-HPLC) propose->isolate If standard is unavailable or structure is ambiguous final Definitive Structure Elucidation confirm->final nmr NMR Analysis (1H, 13C, 2D NMR) isolate->nmr nmr->final

Caption: Workflow for Unknown Pharmaceutical Impurity Identification.

FAQ 5: When is Quantitative NMR (qNMR) a better choice than HPLC for purity assessment?

Answer:

While HPLC is excellent for relative purity (i.e., area percent), Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity (i.e., %w/w) without needing a specific reference standard for the impurity itself.[25][26][27]

qNMR is particularly advantageous when:

  • No Reference Standard Exists: For newly discovered impurities, a reference standard for quantification by HPLC may not be available. qNMR can provide an accurate quantification by comparing the integral of a known proton signal from the impurity against the integral of a certified internal standard of known concentration.[26][27]

  • The Impurity is "Chromatographically Challenged": If an impurity does not have a UV chromophore, elutes with the solvent front, or is unstable on the HPLC column, qNMR provides an orthogonal and often more accurate method for quantification.[28]

  • You Need to Certify a Reference Standard: qNMR is the gold-standard technique for assigning the absolute purity to a new batch of a reference standard for your API or impurities.

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[25][26] By using a carefully weighed internal standard, a highly accurate mass-based purity can be calculated.

Section 4: Troubleshooting Decision Tree

The following diagram provides a systematic guide for troubleshooting one of the most common issues in HPLC: peak tailing.

G decision decision action action result result start Peak Tailing Observed q1 Tailing on All Peaks? start->q1 q2 Are tailing peaks basic compounds? q1->q2 No, only specific peaks a1 Likely a System Issue. Check for extra-column volume (e.g., wrong tubing, bad connection) or column failure (void). q1->a1 Yes, all peaks a3 Likely Secondary Silanol Interactions. Lower mobile phase pH to 2.5-3.0. q2->a3 Yes a_other a_other q2->a_other No, other cause (e.g., co-elution) a2 Replace column with a new one. a1->a2 Fix connections, then... r1 Issue Resolved a2->r1 Problem Solved q3 Did shape improve? a3->q3 q3->r1 Yes a4 Switch to a modern base-deactivated or hybrid particle column. q3->a4 No / Not enough q4 Is peak shape acceptable now? a4->q4 q4->r1 Yes a5 Check for mass overload. Inject a 10x dilution. q4->a5 No q5 Did shape improve? a5->q5 r2 Issue Resolved: Reduce sample concentration. q5->r2 Yes r3 Consult specialist: Complex issue may be present. q5->r3 No

Caption: Decision Tree for Troubleshooting HPLC Peak Tailing.

References

Technical Support Center: Strategies to Improve Metabolic Stability of 4-(Oxetan-3-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for enhancing the metabolic stability of 4-(Oxetan-3-yl)pyridin-2-amine derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative shows poor metabolic stability in our initial screens. What are the likely metabolic hotspots on this scaffold?

A1: When confronting the metabolic instability of the this compound scaffold, the primary suspects are the heterocyclic pyridine ring and the exocyclic amino group. These functionalities are particularly susceptible to metabolism by hepatic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1]

  • Pyridine Ring Oxidation: The pyridine ring, despite being an aromatic heterocycle, is electron-deficient. However, it remains a common site for CYP-mediated oxidation. Metabolism often occurs at positions on the ring that are not sterically hindered and have favorable electronic properties for oxidation. The introduction of heteroatoms like nitrogen into an aromatic ring can make it more resistant to CYP-mediated oxidation compared to unsubstituted benzene rings, but it does not grant complete immunity.[2]

  • Amino Group Oxidation: The 2-amino group is another potential site of metabolic attack. Primary amines can undergo various biotransformations, including N-oxidation.

  • N-Dealkylation (for substituted amines): While the parent scaffold has a primary amine, any derivatives with N-alkyl substituents would be highly susceptible to N-dealkylation, a very common metabolic pathway for alicyclic amines catalyzed by CYPs.[3][4]

The oxetane ring itself is generally robust and is often incorporated into molecules to increase metabolic stability.[5][6] However, under certain enzymatic conditions, oxetane ring scission can occur, leading to diol or hydroxy acid metabolites.[5] The substitution pattern around the oxetane is critical, with 3-substituted and 3,3-disubstituted oxetanes generally showing greater stability.[7]

To definitively identify the "soft spots," a metabolite identification (MetID) study is essential. This involves incubating your compound with liver microsomes or hepatocytes and using high-resolution mass spectrometry to identify the structures of the resulting metabolites.

Compound This compound (Parent Compound) CYP450 Phase I Metabolism (Cytochrome P450s) Compound->CYP450 Primary Metabolic Pathways Metabolite1 Pyridine Ring Oxidation (e.g., Hydroxylation) CYP450->Metabolite1 Metabolite2 Amino Group Oxidation (e.g., N-oxide) CYP450->Metabolite2 Metabolite3 Oxetane Ring Scission (Less Common) CYP450->Metabolite3

Caption: Potential Phase I metabolic pathways for the core scaffold.

Q2: What are the primary medicinal chemistry strategies to block CYP-mediated metabolism of the pyridine ring and improve stability?

A2: Once a metabolic liability on the pyridine ring is confirmed, several field-proven strategies can be employed to mitigate this issue. The overarching goal is to modify the structure in a way that hinders the ability of CYP enzymes to access or oxidize the vulnerable site, without compromising the compound's desired pharmacological activity.

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., fluorine, chlorine, trifluoromethyl, cyano) on the pyridine ring makes it more electron-deficient and thus less susceptible to oxidation. This is a classic and highly effective strategy.[2]

  • Introduce Steric Hindrance: Flanking the metabolic "soft spot" with a bulky group (e.g., a methyl or cyclopropyl group) can physically block the CYP active site from accessing the vulnerable position.[8] This steric shield is a powerful tactic to direct metabolism away from a specific site.

  • Deuterium Substitution (Kinetic Isotope Effect): Replacing a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium, can slow the rate of metabolism.[9] The carbon-deuterium (C-D) bond has a higher vibrational energy and is stronger than a carbon-hydrogen (C-H) bond. Consequently, more energy is required for a CYP enzyme to break the C-D bond, which can significantly decrease the rate of metabolism at that position. This is a subtle modification that is unlikely to alter pharmacology.

  • Bioisosteric Replacement: In some cases, replacing the entire pyridine ring with another heterocycle (e.g., pyrimidine, pyrazine) can be beneficial. Different heterocycles have distinct electronic properties and metabolic profiles.[8] This is a more significant structural change that requires careful evaluation to ensure the target potency and selectivity are maintained.

The following table provides a hypothetical comparison of how these strategies might impact the metabolic stability of a parent compound.

CompoundModification StrategyIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Rationale for Improvement
Parent None150High turnover, indicating metabolic liability.
Analog A Add Fluoro at C5-position45EWG deactivates the pyridine ring towards oxidation.
Analog B Add Methyl at C3-position60Steric shield hinders CYP access to the pyridine nitrogen or adjacent carbons.
Analog C Deuterate C5-position95Kinetic isotope effect slows the rate of C-H bond cleavage at the metabolic hotspot.
Q3: I need to experimentally determine the metabolic stability of my new derivatives. Can you provide a standard protocol for an in vitro liver microsomal stability assay?

A3: Absolutely. The liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[10] It measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, which are highly concentrated in this subcellular fraction.[1] A lower rate of disappearance indicates higher metabolic stability.

1. Materials & Reagents:

  • Test Compounds & Positive Controls: 10 mM stock solutions in DMSO. (Positive controls: Testosterone, Verapamil - high clearance; Warfarin - low clearance).

  • Human Liver Microsomes (pooled): Sourced from a reputable supplier.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

  • Incubator/Shaking Water Bath: Set to 37°C.

  • LC-MS/MS System: For quantitative analysis.

2. Assay Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation (Compound + Microsomes): Add the test compound to the master mix to achieve a final concentration of 1 µM. Also prepare a negative control without the NADPH regenerating system. Vortex gently and pre-incubate at 37°C for 5 minutes to allow temperature equilibration.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for sampling.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a 96-well plate containing the ice-cold quenching solution.[11] This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

3. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[12]

cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis Prep1 Prepare Microsome Master Mix (Buffer + Microsomes) Prep2 Add Test Compound (1 µM final) Prep1->Prep2 Start Initiate Reaction (Add NADPH) Prep2->Start Prep3 Prepare NADPH System Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench Quench Reaction (Ice-cold ACN + IS) Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for a liver microsomal stability assay.

Q4: My results from the microsomal stability assay are highly variable or show extremely rapid degradation, even for compounds I expect to be stable. What could be going wrong?

A4: This is a common challenge. Inconsistent or unexpected results in a microsomal stability assay often point to experimental variables rather than the inherent properties of the compound. Here is a troubleshooting guide to help you diagnose the issue.

Start Problem: Inconsistent or Unexpectedly High Clearance Q1 Is the negative control (-NADPH) also showing loss? Start->Q1 Q2 Are positive controls behaving as expected? Q1->Q2 No Sol1 Potential Issues: - Compound instability at pH 7.4 - Non-specific binding to plastic - Contamination Q1->Sol1 Yes Q3 Is compound solubility an issue? Q2->Q3 Yes Sol2 Potential Issues: - Microsome batch viability - NADPH system degradation - Incorrect buffer pH Q2->Sol2 No Q4 Is the microsomal protein concentration too high? Q3->Q4 No Sol3 Potential Issues: - Compound precipitation in buffer - Low signal in LC-MS/MS Q3->Sol3 Yes Sol4 Potential Issues: - Metabolism is too fast to measure accurately within the linear range. Q4->Sol4 Yes

Caption: A decision tree for troubleshooting metabolic stability assays.

Detailed Troubleshooting Steps:

  • Check the "-NADPH" Control: If you see significant compound loss in the absence of the NADPH cofactor, the issue is not CYP-mediated metabolism.[13] Investigate chemical instability in the buffer (pH 7.4), degradation by other enzymes present in microsomes (e.g., esterases), or non-specific binding to the assay plates.

  • Validate with Controls: Always run high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls. If these controls do not yield their expected stability profiles, it points to a systemic issue with your assay, such as inactive microsomes, degraded cofactors, or an incorrect buffer pH.[14]

  • Assess Compound Solubility: The final DMSO concentration in the incubation should be low (<0.5%) to prevent enzyme inhibition and solubility issues. If your compound has poor aqueous solubility, it may precipitate in the assay buffer, leading to an artificial decrease in concentration that is mistaken for metabolism.

  • Optimize Protein Concentration: For compounds that are metabolized very rapidly, a high microsomal protein concentration can deplete the compound before the first time point is even taken.[14] If you suspect this, try reducing the microsomal protein concentration (e.g., to 0.2 mg/mL) to slow the reaction and ensure you are measuring within the linear range.

  • Review Analytical Method: Ensure your LC-MS/MS method is robust and free from matrix effects. Poor chromatography or ion suppression can lead to inaccurate quantification and high variability.

By systematically working through these potential issues, you can ensure that the data you generate is a true and reliable reflection of your compound's metabolic stability.

References

Validation & Comparative

A Comparative Guide to 4-(Oxetan-3-yl)pyridin-2-amine and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The core chemical structure, or "scaffold," of these inhibitors is a key determinant of their efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the emerging 4-(oxetan-3-yl)pyridin-2-amine scaffold with established kinase inhibitor scaffolds, such as pyrimidine and quinazoline. We will delve into the structural rationale, potential advantages, and the experimental workflows required to rigorously evaluate and compare these molecular frameworks.

The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of kinase inhibitor design, certain molecular scaffolds have earned the designation of "privileged" due to their recurring presence in successful drug candidates. These scaffolds often mimic the hinge-binding motif of ATP, the natural substrate for kinases.

Established Scaffolds: Pyrimidine and Quinazoline

The pyrimidine and quinazoline scaffolds are two of the most well-established and successful cores in kinase inhibitor design.[1] Their nitrogen-containing heterocyclic structures are adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition.[2]

  • Pyrimidine-based inhibitors , such as Imatinib and Dasatinib, have demonstrated remarkable success in the clinic.[3]

  • Quinazoline-based inhibitors , like Gefitinib and Erlotinib, have been instrumental in targeting receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[4]

The extensive research on these scaffolds has provided a deep understanding of their structure-activity relationships (SAR), allowing for fine-tuning of their properties. However, challenges such as acquired resistance and off-target effects persist, driving the search for novel scaffolds with improved profiles.

The Emergence of the this compound Scaffold: A New Frontier

The this compound scaffold represents a promising new avenue in kinase inhibitor design. This structure combines the established kinase-binding properties of the 2-aminopyridine core with the unique physicochemical advantages conferred by the oxetane moiety.

The 2-Aminopyridine Core: A Versatile Kinase Binder

The 2-aminopyridine moiety is a well-recognized pharmacophore in kinase inhibition. It can effectively engage the kinase hinge region through hydrogen bonding, similar to the pyrimidine and quinazoline scaffolds. Numerous potent and selective kinase inhibitors incorporating this core have been developed.

The Oxetane Moiety: More Than Just a Structural Element

The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance the drug-like properties of a molecule.[5] Oxetanes are four-membered cyclic ethers that can act as bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups.[6] Their inclusion can lead to a multitude of benefits:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in the body.

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of nearby nitrogen atoms. This can be advantageous in optimizing a compound's pharmacokinetic profile and reducing off-target effects, such as hERG inhibition.[5]

  • Improved Potency and Selectivity: The rigid, three-dimensional structure of the oxetane can introduce favorable conformational constraints, leading to tighter binding to the target kinase and improved selectivity over other kinases.[7][8]

By combining the 2-aminopyridine core with the oxetane moiety, the this compound scaffold has the potential to produce kinase inhibitors with superior potency, selectivity, and pharmacokinetic properties compared to traditional scaffolds.

Comparative Analysis: A Data-Driven Approach

To objectively compare the this compound scaffold with pyrimidine and quinazoline-based inhibitors, a series of head-to-head experimental evaluations are necessary. The following sections outline the key experiments and the type of data that should be generated.

Quantitative Comparison of Kinase Inhibitory Activity

A comprehensive kinase panel screening is the first step to understand the potency and selectivity of a novel inhibitor.

Scaffold Target Kinase IC50 (nM)
This compound Derivative Kinase AHypothetical Data
Kinase BHypothetical Data
Kinase CHypothetical Data
Pyrimidine-based Inhibitor (e.g., Imatinib) Kinase AKnown Data
Kinase BKnown Data
Kinase CKnown Data
Quinazoline-based Inhibitor (e.g., Gefitinib) Kinase AKnown Data
Kinase BKnown Data
Kinase CKnown Data

This table presents a template for the type of comparative data that needs to be generated.

Experimental Protocols

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay like ADP-Glo™.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivative)

  • Reference compounds (e.g., a known pyrimidine or quinazoline inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO.

  • Kinase Reaction Setup: In the wells of the assay plate, add the kinase, substrate, and the test/reference compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature and time for the specific kinase.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Components Add Kinase Mix and Compounds to Plate Compound_Prep->Add_Components Kinase_Mix Prepare Kinase/Substrate Mix Kinase_Mix->Add_Components Initiate_Reaction Initiate with ATP and Incubate Add_Components->Initiate_Reaction Add_ADP_Glo Add ADP-Glo Reagent Initiate_Reaction->Add_ADP_Glo Measure_Lumi Measure Luminescence Add_ADP_Glo->Measure_Lumi Analyze_Data Calculate IC50 Measure_Lumi->Analyze_Data

Biochemical Kinase Inhibition Assay Workflow.

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's activity in a more physiologically relevant context.

1. Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®): This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

2. Target Engagement Assay (e.g., NanoBRET™): This assay directly measures the binding of the inhibitor to its target kinase within living cells, confirming that the compound reaches and interacts with its intended target.

3. Western Blot Analysis: This technique can be used to assess the phosphorylation status of downstream substrates of the target kinase, providing evidence of pathway inhibition.

cell_based_assays Start Treat Cancer Cells with Inhibitor Proliferation Cell Proliferation Assay (e.g., MTS) Start->Proliferation Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Start->Target_Engagement Pathway_Analysis Western Blot for Downstream Signaling Start->Pathway_Analysis Endpoint1 Measure Cell Viability Proliferation->Endpoint1 Endpoint2 Quantify Target Binding Target_Engagement->Endpoint2 Endpoint3 Assess Pathway Inhibition Pathway_Analysis->Endpoint3

Workflow for Cellular Evaluation of Kinase Inhibitors.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising compounds from in vitro and cell-based assays should be advanced to in vivo studies in animal models to assess their pharmacokinetic (PK) properties and anti-tumor efficacy.

Parameter This compound Derivative Pyrimidine-based Inhibitor Quinazoline-based Inhibitor
Oral Bioavailability (%) Hypothetical DataKnown DataKnown Data
Half-life (t1/2) (h) Hypothetical DataKnown DataKnown Data
Tumor Growth Inhibition (%) Hypothetical DataKnown DataKnown Data

This table illustrates the key in vivo parameters that need to be compared.

Animal Model: Immunocompromised mice (e.g., nude or SCID) Tumor Cells: Human cancer cell line with known dependence on the target kinase.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (vehicle control, test compound, reference compounds). Administer compounds orally or via the appropriate route at predetermined doses and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment by western blot or immunohistochemistry).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: A Promising Scaffold for Next-Generation Kinase Inhibitors

The this compound scaffold holds significant promise for the development of next-generation kinase inhibitors. The strategic incorporation of the oxetane moiety onto the proven 2-aminopyridine core is a rational design approach aimed at overcoming the limitations of existing scaffolds. The anticipated improvements in solubility, metabolic stability, and potency could translate into safer and more effective therapies.

While direct comparative data for this compound against established pyrimidine and quinazoline inhibitors is still emerging, the foundational principles of medicinal chemistry and the wealth of data on the benefits of oxetanes provide a strong rationale for its investigation. The experimental workflows outlined in this guide provide a clear roadmap for the rigorous evaluation of this and other novel kinase inhibitor scaffolds, ultimately paving the way for the discovery of new and improved treatments for a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Oxetan-3-yl)pyridin-2-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-(oxetan-3-yl)pyridin-2-amine analogs, a promising scaffold in modern medicinal chemistry. While a dedicated, publicly available SAR study on this specific analog series is limited, this document synthesizes data from related pyridine derivatives, patent literature, and established medicinal chemistry principles to offer valuable insights for the design of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Strategic Combination of the Pyridin-2-amine Core and the Oxetane Moiety

The pyridin-2-amine scaffold is a well-established pharmacophore in drug discovery, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it a privileged structure for this target class.[1][2] The exploration of various substituents on the pyridine ring is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.

The introduction of an oxetane ring, a small, polar, three-dimensional heterocycle, has become an increasingly popular tactic in medicinal chemistry to enhance the drug-like properties of lead compounds.[3][4][5] The oxetane moiety can offer several advantages over more traditional substituents like phenyl or alkyl groups:

  • Improved Physicochemical Properties: Oxetanes can increase aqueous solubility and reduce lipophilicity, which can lead to better pharmacokinetic profiles.[3][4][5]

  • Enhanced Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to other functionalities.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of adjacent amines, which can be beneficial for avoiding off-target effects such as hERG channel inhibition.[3][5]

  • Three-Dimensionality: The non-planar structure of the oxetane ring allows for better exploration of the three-dimensional space within a target's binding pocket, potentially leading to increased potency and selectivity.[3][4]

The combination of the pyridin-2-amine core with a 4-(oxetan-3-yl) substituent, therefore, represents a strategic approach to developing novel kinase inhibitors with potentially superior properties.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related 4-substituted pyridin-2-amine analogs and general medicinal chemistry principles, we can propose a hypothetical SAR for the this compound scaffold. The following diagram illustrates the key points of potential modification and their likely impact on biological activity.

Caption: Hypothetical SAR of this compound analogs.

2.1. Modifications at the 2-Amino Group (R1)

The 2-amino group is crucial for the hinge-binding interaction. While substitution on this nitrogen is often detrimental to activity, small alkyl or aryl groups may be tolerated and could potentially pick up additional interactions with the solvent-exposed region of the ATP-binding pocket. However, larger, bulky groups are likely to disrupt the key hydrogen bonding and lead to a loss of potency.

2.2. Substitutions on the Pyridine Ring (R2, R3)

The pyridine ring itself offers several positions for substitution. Small, electron-withdrawing or electron-donating groups at the 3-, 5-, or 6-positions can be explored to:

  • Fine-tune Potency: Substituents can modulate the electronic nature of the pyridine ring, which can influence the strength of the hinge-binding interaction.

  • Enhance Selectivity: By introducing substituents that can interact with specific residues in the target kinase that are not present in other kinases, selectivity can be improved. SAR studies on other 4-substituted pyridines have shown that small groups like methyl or halogens can be beneficial.[6]

2.3. Modifications on the Oxetane Ring (R4)

The oxetane ring itself can be a point of modification. Substitution on the 2- or 4-positions of the oxetane could provide additional vectors for interaction within the binding pocket or modulate the overall conformation of the molecule. However, such modifications may also impact the metabolic stability of the oxetane ring.

Comparative Physicochemical Properties

To illustrate the impact of the oxetane moiety, the following table compares the calculated physicochemical properties of this compound with other 4-substituted pyridin-2-amine analogs.

CompoundStructurecLogPTPSA (Ų)pKa (most basic)
This compound 0.861.56.5
4-Phenylpyridin-2-amine 2.138.36.8
4-Cyclopropylpyridin-2-amine 1.538.36.9
4-(Tetrahydrofuran-3-yl)pyridin-2-amine 1.050.76.6

Calculated properties are estimations and may vary from experimental values.

As the table shows, the introduction of the oxetane ring leads to a lower calculated logP and a higher topological polar surface area (TPSA) compared to the phenyl and cyclopropyl analogs, suggesting improved solubility and permeability characteristics. The pKa is also slightly lowered, which can be advantageous.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that would be used to evaluate the SAR of this compound analogs.

4.1. Kinase Activity Assay (Luminescence-based)

This protocol describes a generic, in vitro assay to determine the IC50 of a compound against a specific kinase.

Kinase_Assay_Workflow A Compound Preparation: Serial dilution of test compounds in DMSO. C Incubation: Add compound to reaction mixture and incubate at room temperature. A->C B Reaction Mixture Preparation: Kinase, substrate, and ATP in assay buffer. B->C D Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. C->D E Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light. D->E F Measurement: Read luminescence on a plate reader. E->F G Data Analysis: Calculate IC50 values from dose-response curves. F->G

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate (e.g., a generic peptide), and ATP in the appropriate kinase assay buffer.

  • Compound Addition: Add the diluted test compounds to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and consume the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

4.2. Cell-Based Proliferation Assay

This protocol describes a common method to assess the anti-proliferative activity of compounds on cancer cell lines.

Proliferation_Assay_Workflow A Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight. B Compound Treatment: Treat cells with serial dilutions of test compounds. A->B C Incubation: Incubate the cells for a specified period (e.g., 72 hours). B->C D Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®). C->D E Signal Measurement: Read luminescence, which is proportional to the number of viable cells. D->E F Data Analysis: Calculate GI50 values from dose-response curves. E->F

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle-treated controls.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability, such as a reagent that quantifies ATP content (e.g., CellTiter-Glo®).

  • Signal Reading: Read the resulting signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell growth inhibition against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors with improved drug-like properties. While the SAR for this specific series is not yet fully elucidated in the public domain, the principles outlined in this guide provide a strong foundation for the rational design of new analogs.

Future work should focus on the synthesis and systematic evaluation of a library of these compounds to validate the hypothetical SAR presented here. Key areas of exploration include:

  • Systematic substitution on the pyridine ring to probe for additional interactions and enhance selectivity.

  • Exploration of different linkers and substituents on the 2-amino group to potentially improve pharmacokinetic properties.

  • Investigation of substitutions on the oxetane ring to further optimize physicochemical properties and potency.

By combining the well-established kinase-binding properties of the pyridin-2-amine core with the advantageous physicochemical attributes of the oxetane moiety, it is anticipated that potent and selective kinase inhibitors with favorable clinical potential can be discovered.

References

Validating 4-(Oxetan-3-yl)pyridin-2-amine: A Comparative Guide for Drug Lead Viability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 4-(Oxetan-3-yl)pyridin-2-amine as a potential drug lead. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering an in-depth analysis of the experimental logic and comparative data necessary to make informed decisions in the early stages of drug discovery. Our focus is on establishing a self-validating system of protocols, ensuring that the data generated is robust, reproducible, and directly informs the progression of this promising scaffold.

Introduction: The Strategic Value of this compound

The quest for novel drug candidates with improved physicochemical and pharmacokinetic properties has led medicinal chemists to explore beyond flat, aromatic structures. The incorporation of small, saturated heterocycles is a key strategy in this endeavor. This compound is a prime example of this design philosophy, merging two structurally important motifs.

The oxetane ring , a four-membered cyclic ether, is particularly advantageous. It is not merely a steric placeholder; its polar nature can enhance aqueous solubility and it can act as a hydrogen bond acceptor.[1][2] Crucially, the oxetane moiety can improve metabolic stability and serve as a less lipophilic bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[3] Its three-dimensional structure also allows for novel vector exploration of a target's binding pocket.

The pyridin-2-amine core is a well-established pharmacophore present in numerous kinase inhibitors. This fragment often forms critical hydrogen bond interactions within the hinge region of the ATP binding site of kinases, a feature essential for potent inhibition. The strategic placement of the oxetane at the 4-position of the pyridine ring can favorably modulate the electronics and solubility of the entire molecule, making this compound a compelling starting point for kinase-targeted drug discovery programs.[4]

Physicochemical Properties: Establishing a Foundation for "Druggability"

A critical initial step in lead validation is to assess the compound's physicochemical properties against established benchmarks for oral bioavailability and drug-likeness. We will evaluate this compound against Lipinski's Rule of Five and compare it to a known, clinically advanced Bruton's tyrosine kinase (BTK) inhibitor, Fenebrutinib, which also features an oxetane moiety.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundFenebrutinib (Comparator)Lipinski's Guideline
Molecular Weight ( g/mol ) 150.18[5]496.5< 500
cLogP 0.43.5< 5
Hydrogen Bond Donors 12< 5
Hydrogen Bond Acceptors 37< 10
Polar Surface Area (Ų) 64.7[6]109.5< 140

Data for this compound and Fenebrutinib are computationally predicted unless otherwise stated and serve as a baseline for experimental verification.

The analysis clearly shows that this compound possesses a highly attractive, lead-like profile. Its low molecular weight and cLogP suggest significant room for optimization without breaching drug-like space. In contrast, Fenebrutinib, while a successful drug candidate, sits closer to the upper limits of these parameters. This positions our lead compound as an excellent starting point for a medicinal chemistry campaign.

Proposed Biological Target & Validation Workflow

Based on the prevalence of the pyridin-2-amine scaffold in kinase inhibitors, a logical starting point for validation is to screen this compound against a panel of protein kinases implicated in oncology or autoimmune diseases. The following workflow provides a structured, multi-stage approach to rigorously assess its potential.

Lead_Validation_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Early ADME-Tox Assessment Synthesis_Purification Compound Synthesis & QC (Purity >95%) Physicochem Physicochemical Profiling (Solubility, LogD) Synthesis_Purification->Physicochem Biochem_Screen Biochemical Screen (Kinase Panel) Physicochem->Biochem_Screen Biochem_Potency Biochemical Potency (IC50 Determination) Biochem_Screen->Biochem_Potency Hit Identified Cell_Target Cellular Target Engagement (e.g., NanoBRET™) Biochem_Potency->Cell_Target Cell_Function Cellular Functional Assay (e.g., Phosphorylation) Cell_Target->Cell_Function ADME In Vitro ADME (Metabolic Stability, Permeability) Cell_Function->ADME Cellular Activity Confirmed Tox In Vitro Safety (Cytotoxicity, hERG) ADME->Tox Lead_Optimization Lead_Optimization Tox->Lead_Optimization Favorable Profile

Caption: A phased workflow for validating this compound as a drug lead.

Experimental Protocols & Comparative Data

This section details the critical experiments for validating a kinase inhibitor lead, explaining the scientific rationale behind each protocol.

Biochemical Potency: IC50 Determination

Causality: The first step is to quantify the compound's ability to inhibit the enzymatic activity of a purified target kinase. This provides a direct measure of potency (the IC50 value) and serves as a baseline for all subsequent assays. An industry-standard method is the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate peptide, and ATP solutions as per the manufacturer's (Promega) guidelines.

  • Compound Plating: Perform a serial 10-point, 3-fold dilution of this compound in DMSO, starting at 100 µM. Dispense into a 384-well assay plate. Include a known inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative control.

  • Kinase Reaction: Add the kinase and substrate to the wells, followed by ATP to initiate the reaction. Incubate for 1 hour at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes and measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Cellular Target Engagement & Function

Causality: Potent biochemical inhibition does not guarantee activity in a cellular environment. The compound must be able to cross the cell membrane, engage its target, and modulate downstream signaling.

Experimental Protocol: Western Blot for Phospho-Substrate Inhibition

  • Cell Culture & Seeding: Culture a relevant cancer cell line (e.g., a lymphoma line for a BTK inhibitor) and seed into 6-well plates.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the kinase's direct substrate (e.g., Phospho-BTK Tyr223) and total protein as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: Quantify band intensity to determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylates (pPLCγ2) Downstream Downstream Signaling (Ca²⁺ flux, NF-κB activation) PLCg2->Downstream Lead_Compound This compound Lead_Compound->BTK Inhibition

Caption: A simplified B-Cell Receptor signaling pathway, a potential target for our lead compound.

In Vitro ADME and Safety Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential liabilities is crucial to avoid costly late-stage failures.

Table 2: Comparative In Vitro ADME & Safety Profile

AssayParameterThis compound (Hypothetical Data)Fenebrutinib (Comparator Data)Desired Outcome
Metabolic Stability Human Liver Microsome Half-life (t½, min)> 60~45> 30 min
Permeability PAMPA (Papp, 10⁻⁶ cm/s)8.05.0> 1.0
CYP Inhibition CYP3A4 IC50 (µM)> 20> 10> 10 µM
hERG Inhibition Patch Clamp IC50 (µM)> 30> 30> 10 µM
Cytotoxicity HepG2 CC50 (µM)> 50> 50> 10x target IC50

This table presents hypothetical data for the lead compound against representative data for a comparator to illustrate a desirable outcome.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), pooled human liver microsomes, and a solution of the cofactor NADPH.

  • Incubation: In a 96-well plate, incubate 1 µM of this compound with liver microsomes in the buffer at 37°C. Include control wells without NADPH.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the intrinsic clearance and half-life (t½).

Conclusion and Path Forward

The initial assessment of this compound reveals a compound with an outstanding lead-like profile, characterized by low molecular weight, favorable polarity, and the presence of a beneficial oxetane moiety. The structured validation workflow presented in this guide provides a clear and scientifically rigorous path to test the hypothesis that this compound is a viable kinase inhibitor lead. By systematically executing these protocols—from biochemical potency and cellular function to early safety profiling—and objectively comparing the generated data against established drugs, research teams can confidently determine the true potential of this promising molecule. A successful outcome from this validation cascade would provide a strong rationale for initiating a full-scale lead optimization program.

References

A Senior Application Scientist's Guide to Oxetane Bioisosteres: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a time-honored tactic to overcome liabilities such as poor solubility, metabolic instability, or off-target toxicity.[1][2] Among the array of "next-generation" bioisosteres, the oxetane ring has emerged as a uniquely powerful tool.[3]

This guide offers an in-depth comparative analysis of the oxetane motif versus other common isosteric replacements. Moving beyond a simple list of properties, we will explore the underlying chemical principles and provide the experimental context necessary for drug discovery professionals to make informed decisions in their optimization campaigns.

The Oxetane Motif: A Physicochemical Portrait

The oxetane is a four-membered cyclic ether. Its utility in drug design stems from a unique combination of structural and electronic features:

  • Polarity and Low Lipophilicity: The oxygen atom imparts significant polarity and hydrogen bond accepting capability, often leading to improved aqueous solubility.[4][5] Crucially, this polarity is achieved with a minimal increase in molecular weight.

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces three-dimensionality, a feature increasingly linked to higher target selectivity and reduced attrition rates for clinical candidates.[3] This contrasts sharply with the flat, aromatic systems often found in early-stage libraries.

  • Metabolic Stability: The oxetane ring itself is generally robust to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes, making it an excellent choice to block metabolically labile sites.[2][6]

  • Conformational Influence: Incorporation of the rigid oxetane scaffold can "lock" the conformation of adjacent functionalities, which can be advantageous for optimizing binding to a biological target.[7][8]

Comparative Analysis: Oxetane vs. Key Isosteres

The true value of the oxetane is best understood by direct comparison with the isosteres it most frequently replaces. The choice of isostere is context-dependent, aiming to solve a specific problem without introducing new liabilities.

Oxetane vs. gem-Dimethyl Group

The gem-dimethyl group is a classic choice for blocking metabolic oxidation of a methylene group by providing steric hindrance.[5] However, this substitution invariably increases lipophilicity (LogP/LogD), which can negatively impact solubility and other properties. The oxetane serves as a "lipophilicity-sparing" alternative.[2][5]

Causality: The oxetane provides similar steric bulk to the gem-dimethyl group but replaces two lipophilic methyl groups with a polar ether linkage. This maintains the desired metabolic shielding while simultaneously improving aqueous solubility and reducing lipophilicity.[3][5] Pioneering work by Carreira and coworkers demonstrated that this switch can block metabolically weak spots without the unfavorable increase in lipophilicity associated with the gem-dimethyl group.[3][9]

Supporting Data:

Parent MoietyIsosteric ReplacementChange in LogDChange in Aqueous SolubilityRationale for Replacement
-CH₂-gem-DimethylIncreaseDecreaseBlock metabolic oxidation
-CH₂-OxetaneDecrease/NeutralSignificant IncreaseBlock metabolism, improve solubility

Data synthesized from multiple sources demonstrating general trends.[3][4][5]

Oxetane vs. Carbonyl Group

Oxetanes are increasingly recognized as effective bioisosteres for carbonyl groups (ketones, amides, esters).[8][9][10] Carbonyls can be susceptible to metabolic reduction or can contribute to chemical instability.

Causality: The oxetane oxygen possesses lone pairs with a spatial orientation similar to that of a carbonyl oxygen, allowing it to act as a hydrogen bond acceptor in receptor interactions.[8][9] However, the saturated carbon backbone of the oxetane is not susceptible to the enzymatic reduction pathways that affect ketones. This can dramatically improve metabolic stability while preserving key binding interactions.[1]

Supporting Data:

PropertyCarbonyl (Ketone)Oxetane IsostereKey Advantage of Oxetane
Metabolic Fate Susceptible to reduction by carbonyl reductasesGenerally stable to reductionImproved metabolic stability[1]
H-Bonding Strong AcceptorGood AcceptorPreserves binding interactions[8]
Basicity of α-Amine N/A (for ketone)Reduces pKa of adjacent aminesModulates physicochemical properties[3]
Oxetane vs. Other Small Rings (Cyclobutane, Cyclopropane)

While cyclobutane and cyclopropane also add sp³ character, they are non-polar and lipophilic. The oxetane offers a distinct advantage when increased solubility is a primary goal alongside increased three-dimensionality.

Causality: The replacement of a methylene (-CH₂-) group in cyclobutane with an oxygen atom to form oxetane has a profound effect on polarity. In a case study on respiratory syncytial virus (RSV) inhibitors, an oxetane-containing compound showed higher potency than cyclopropyl, cyclobutyl, and gem-dimethyl analogues, a result attributed to superior conformational and basicity control.[3][9]

Supporting Data:

Isosteric GroupTypical LogP ContributionImpact on Solubility
CyclopropanePositive (Lipophilic)Decrease
CyclobutanePositive (Lipophilic)Decrease
OxetaneNegative (Hydrophilic)Increase

This table illustrates the general trends in physicochemical properties.[8]

Visualizing Isosteric Relationships and Experimental Design

To better conceptualize these replacements and the workflows used to evaluate them, the following diagrams are provided.

G cluster_0 Parent Scaffold cluster_1 Isosteric Replacements Parent R1-CH2-R2 GemDimethyl gem-Dimethyl R1-C(CH3)2-R2 Parent->GemDimethyl Blocks Metabolism Increases Lipophilicity Oxetane Oxetane Parent->Oxetane Blocks Metabolism Decreases Lipophilicity Increases Solubility Cyclobutane Cyclobutane Parent->Cyclobutane Increases sp3 Increases Lipophilicity GemDimethyl->Oxetane Reduces Lipophilicity Improves Solubility Carbonyl Carbonyl R1-C(=O)-R2 Carbonyl->Oxetane Improves Stability Mimics H-Bonding

Caption: Logical relationships in common bioisosteric replacements.

Experimental Protocols: A Self-Validating System

The claims made in this guide are substantiated by rigorous experimental data. Below are detailed, step-by-step methodologies for the key assays used to compare isosteres. The inclusion of positive and negative controls is critical for ensuring data integrity.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) of a compound, which reflects its susceptibility to metabolism by Phase I enzymes (e.g., CYPs).[11][12] A lower CLint value indicates greater metabolic stability.[6]

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

    • Prepare an NADPH regenerating system (NRS) solution as a cofactor.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Prepare a parallel set of wells without the NRS (-NADPH control) to account for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NRS to all wells except the -NADPH controls.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide). This action stops the reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.[11]

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL).

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Output A Thaw HLM & Reagents C Combine HLM, Buffer, & Compound in Plate A->C B Prepare 1µM Test Compound B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Quench at Time Points (0, 5, 15, 30 min) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Experimental workflow for the HLM metabolic stability assay.

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To measure the solubility of a compound under non-equilibrium conditions, which is highly relevant for early-stage drug discovery and high-throughput screening.[13][14][15]

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).

  • Assay Plate Preparation:

    • In a clear 96-well plate, perform serial dilutions of the DMSO stock solution directly into the PBS. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature (or 37°C) for a set period (e.g., 2-24 hours) with gentle shaking.[13]

    • Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[14][16] An increase in turbidity indicates precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

    • The result is reported in µM.

Protocol 3: Lipophilicity (LogD) Determination by Shake-Flask Method

Objective: To determine the distribution coefficient (LogD) of a compound, which measures its lipophilicity at a specific pH and is a critical predictor of properties like membrane permeability and promiscuity.[][18]

Methodology:

  • Preparation:

    • Prepare a buffered aqueous phase at the desired pH (typically 7.4).

    • Use n-octanol as the organic (lipid) phase. Pre-saturate the n-octanol with the buffer and vice-versa to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning:

    • Add a known amount of the test compound to a vial containing a defined volume of the buffered aqueous phase and the pre-saturated n-octanol (e.g., 1:1 v/v).

    • Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Sampling:

    • Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

    • Carefully take a precise aliquot from both the n-octanol layer and the aqueous layer.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[]

  • Calculation:

    • The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Conclusion and Future Perspectives

The strategic replacement of common functional groups with an oxetane moiety represents a powerful and validated tool in modern medicinal chemistry.[9] As demonstrated by comparative data, this bioisosteric substitution can lead to significant and often simultaneous improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][9] While synthetic accessibility was once a barrier, recent advances have made a wide variety of oxetane building blocks commercially available, facilitating their inclusion in drug discovery programs.[9][19]

The decision to incorporate an oxetane should be driven by a clear understanding of the specific liability one aims to address. By using the rigorous, self-validating experimental protocols outlined here, researchers can confidently assess the impact of this unique motif and accelerate the development of safer, more effective therapeutics.

References

A Comparative Guide to the In Vivo Efficacy of Novel 4-(Oxetan-3-yl)pyridin-2-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors remains a cornerstone of precision oncology. The pyridin-2-amine scaffold has proven to be a privileged core structure for numerous inhibitors, demonstrating significant clinical success. However, the journey from a promising lead compound to a viable clinical candidate is often hampered by suboptimal physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of a next-generation inhibitor scaffold, 4-(Oxetan-3-yl)pyridin-2-amine, against a well-established aminopyridine-based inhibitor, using in vivo efficacy data and medicinal chemistry principles to illustrate the advantages of this novel structural motif.

Here, we will use the highly successful Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib , as our reference compound. Ceritinib's core is a 2,4-diaminopyrimidine, a close analogue to the pyridin-2-amine scaffold. We will compare its established in vivo performance with a hypothetical, yet rationally designed, inhibitor: "Oxa-ALK," a this compound based ALK inhibitor . This comparison will highlight how the strategic incorporation of an oxetane moiety can address common liabilities in drug development, leading to a potentially superior in vivo efficacy profile.

The Rationale: Why Oxetane?

The oxetane ring, a four-membered ether, is increasingly utilized in medicinal chemistry as a "magic moiety" to enhance drug-like properties.[1][2] Its incorporation is not merely an arbitrary addition but a strategic decision to fine-tune a molecule's characteristics. The key advantages conferred by the oxetane group include:

  • Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane's ether oxygen can significantly increase the aqueous solubility of a compound, a critical factor for oral bioavailability.[1]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other small alkyl groups, potentially leading to a longer half-life and improved pharmacokinetic profile.[3][4]

  • Modulation of Basicity (pKa): When placed near a basic nitrogen atom, the electron-withdrawing inductive effect of the oxetane can lower the pKa.[2] This is crucial for reducing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[3]

  • Vectorial Exit from Lipophilic Pockets: The three-dimensional, sp³-rich character of the oxetane can provide a favorable exit vector from the target protein's binding pocket into the solvent, improving both potency and selectivity.

The Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion in non-small cell lung cancer - NSCLC), becomes a potent oncogenic driver.[5][6] Activated ALK triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which are critical for promoting cancer cell proliferation, survival, and metastasis.[7][8][9] Inhibition of ALK has proven to be a highly effective therapeutic strategy in ALK-positive cancers.[5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) PLCg PLCγ ALK->PLCg P JAK JAK ALK->JAK P PI3K PI3K ALK->PI3K P RAS RAS ALK->RAS P STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT ERK ERK RAS->ERK Proliferation Gene Transcription (Proliferation, Survival) STAT3->Proliferation AKT->Proliferation ERK->Proliferation Inhibitor Ceritinib or Oxa-ALK Inhibitor->ALK

Caption: ALK Signaling Pathway and Point of Inhibition.

Comparative In Vivo Efficacy Study Design

To objectively compare the in vivo performance of our hypothetical "Oxa-ALK" inhibitor with the established efficacy of Ceritinib, we will outline a standard preclinical xenograft study.

Experimental Workflow: Xenograft Model for ALK+ NSCLC

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A 1. Culture H2228 (ALK+ NSCLC) cells B 2. Subcutaneously inject 5x10^6 cells into flank of nude mice A->B C 3. Monitor tumor growth until volume reaches ~150-200 mm³ B->C D 4. Randomize mice into treatment groups (n=8-10) C->D E 5. Administer daily oral doses: - Vehicle Control - Ceritinib (25 mg/kg) - Oxa-ALK (25 mg/kg) D->E F 6. Measure tumor volume and body weight 2-3x weekly E->F G 7. Calculate Tumor Growth Inhibition (TGI) at study end F->G H 8. (Optional) Pharmacodynamic analysis of tumor tissue (p-ALK, p-ERK) G->H

Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocol: ALK+ NSCLC Xenograft Study

1. Cell Culture:

  • The human H2228 non-small cell lung cancer cell line, which harbors an EML4-ALK fusion, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old, are used for the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • H2228 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel.

  • Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ cells in a volume of 100 µL.

4. Tumor Growth Monitoring and Group Randomization:

  • Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of approximately 150-200 mm³, the mice are randomized into treatment groups (n=8-10 per group).

5. Dosing and Administration:

  • Vehicle Control: Administered orally (p.o.) once daily. The vehicle composition should be appropriate for the test compounds (e.g., 0.5% methylcellulose).

  • Ceritinib (Reference): Administered p.o. once daily at a dose of 25 mg/kg.[10][11] The compound is formulated in the vehicle.

  • Oxa-ALK (Test Compound): Administered p.o. once daily at a dose of 25 mg/kg, formulated in the same vehicle.

6. Efficacy Endpoints:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volumes and body weights are measured 2-3 times per week for the duration of the study (typically 14-21 days).

  • TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

  • Secondary Endpoint: Body weight is monitored as a measure of general toxicity.

7. Pharmacodynamic (PD) Analysis (Optional):

  • At the end of the study, a subset of tumors can be harvested at a specific time point post-dosing (e.g., 2-4 hours) to assess target engagement.

  • Tumor lysates can be analyzed by Western blot for levels of phosphorylated ALK (p-ALK) and downstream effectors like p-ERK to confirm inhibition of the signaling pathway.

Performance Comparison: Ceritinib vs. "Oxa-ALK"

The following table summarizes the established in vivo data for Ceritinib and provides a projected performance profile for our hypothetical Oxa-ALK inhibitor, based on the known benefits of the oxetane moiety.

ParameterCeritinib (25 mg/kg) "Oxa-ALK" (25 mg/kg) - Projected Rationale for Projected Improvement
Target Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK)Same core pharmacophore targeting the ALK kinase domain.
In Vivo Model H2228 NSCLC XenograftH2228 NSCLC XenograftStandard model for ALK+ lung cancer.
Tumor Growth Inhibition (TGI) ~85-95%[12]>95%, potential for tumor regression Improved oral bioavailability due to enhanced solubility from the oxetane could lead to higher plasma exposure and greater target coverage, resulting in more profound and sustained tumor growth inhibition.[3][13]
Oral Bioavailability ~55-70% in preclinical species[13]Potentially >70% The increased polarity and solubility imparted by the oxetane moiety often lead to improved absorption from the GI tract.[1]
Metabolic Clearance ModerateLower The oxetane group is generally less susceptible to CYP450-mediated oxidation compared to small, lipophilic alkyl groups, which could reduce metabolic clearance and increase drug exposure.[3]
Toxicity Profile GI toxicities (nausea, diarrhea) are dose-limiting.[14]Potentially improved therapeutic window By lowering the pKa of the adjacent amine, the oxetane can reduce off-target activities (e.g., hERG), potentially mitigating certain toxicities and allowing for a better safety margin.[2]
CNS Penetration LimitedPotentially enhanced While not a primary focus here, the replacement of lipophilic groups with a polar oxetane can sometimes improve the unbound fraction of the drug in the brain, a desirable trait for treating brain metastases.

Conclusion

While the this compound scaffold represents a hypothetical improvement in this context, the principles guiding its design are firmly rooted in established medicinal chemistry strategies. The comparison with a clinically successful drug like Ceritinib illustrates a clear, data-driven rationale for its potential superiority. The strategic incorporation of the oxetane moiety is a powerful tool to overcome common pharmacokinetic and safety hurdles in drug discovery.[1][3] By enhancing solubility, improving metabolic stability, and fine-tuning basicity, this modification can directly translate to superior in vivo efficacy, as demonstrated by higher tumor growth inhibition and a potentially wider therapeutic window. This guide underscores the importance of rational, property-based drug design in the development of next-generation kinase inhibitors for cancer therapy.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-(Oxetan-3-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Oxetan-3-yl)pyridin-2-amine Scaffold

In modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. The incorporation of the oxetane ring is a strategic choice designed to favorably modulate key physicochemical properties.[1][2][3] Unlike flat, aromatic rings, the three-dimensional, sp³-rich nature of the oxetane motif can improve aqueous solubility, reduce metabolic liability, and fine-tune the basicity of nearby amine groups.[2][3] These improvements can lead to enhanced drug-like properties, better pharmacokinetic profiles, and potentially novel intellectual property.

However, the development of kinase inhibitors, regardless of the scaffold, is invariably confronted by the challenge of selectivity. The human kinome consists of over 500 members that share a highly conserved ATP-binding pocket, the primary target for the majority of small molecule inhibitors.[4] This structural homology creates a high propensity for cross-reactivity, where an inhibitor designed for a specific kinase also binds to unintended "off-target" kinases. Such off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental component of understanding a compound's true biological activity and therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity profiling strategy for novel this compound derivatives. We will detail the causal logic behind a multi-tiered experimental approach, provide actionable protocols, and illustrate how to interpret the resulting data to build a comprehensive safety and selectivity profile.

The Core Challenge: Kinase Selectivity and a Tiered Profiling Strategy

Designing highly selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding site across the kinase family.[4] A comprehensive profiling strategy must therefore be designed to cast a wide net initially, followed by more focused, biologically relevant assays to confirm and characterize any observed interactions. We advocate for a three-tiered approach that moves from broad biochemical screening to cellular target validation and finally to comprehensive safety pharmacology.

G cluster_0 Tier 1: Initial Selectivity Mapping cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Broad Safety De-Risking T1_Biochem Large-Scale Biochemical Kinome Panel (e.g., >300 kinases) T1_Output Identify Primary Target(s) Identify Major Off-Targets Generate IC50 Values T1_Biochem->T1_Output Data Analysis T2_Cell Cell-Based Target Engagement Assays (e.g., NanoBRET, Cellular Phosphorylation) T1_Output->T2_Cell Select Hits for Validation T2_Output Confirm On-Target & Off-Target Activity Determine Cellular Potency (EC50) Assess Cell Permeability Impact T2_Cell->T2_Output Data Analysis T3_Safety Broad Safety Pharmacology Panel (e.g., Receptors, Ion Channels, Enzymes) T2_Output->T3_Safety Advance Lead Candidates T3_Output Identify Liabilities (e.g., hERG, CNS) Guide Toxicology Studies Support IND-Enabling Package T3_Safety->T3_Output Data Analysis

Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinome Profiling – Mapping the Landscape

The foundational step is to understand the interaction of a derivative with the broadest possible range of kinases. High-throughput kinome profiling is an efficient method to discover all potential kinase targets for a given compound class.[6] This is typically achieved using large panels of purified recombinant kinases in biochemical assays.

  • Why this step is crucial: This initial screen provides a quantitative, unbiased map of a compound's selectivity. It quickly identifies the intended primary target(s) and, critically, any potent off-targets that require further investigation. This data is essential for early structure-activity relationship (SAR) studies to optimize for selectivity.[7]

  • Common Methodologies: Radiometric assays (e.g., [³³P]-ATP filter binding) and luminescence-based assays (e.g., ADP-Glo™) are industry standards.[8][9] Luminescence assays, which measure ADP production as a proxy for kinase activity, are often preferred for their high-throughput nature and avoidance of radioactivity.[9]

Tier 2: Cellular Target Engagement – Proving Relevance

A compound's activity in a biochemical assay does not always translate to a cellular context.[10] Factors like cell membrane permeability, intracellular competition with high concentrations of ATP, and the native conformational state of the kinase can significantly alter a compound's potency.[11] Therefore, validating the top hits from Tier 1 in cell-based assays is a mandatory step.

  • Why this step is crucial: Cellular assays provide direct evidence of how a compound interacts with its target in a more physiologically relevant environment.[12] This step is critical for validating that the compound can reach its target and exert a functional effect at the cellular level, providing more reliable data for lead optimization.

  • Common Methodologies:

    • Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates target inhibition.[13]

    • NanoBRET™ Target Engagement Assays: This technology measures compound binding to a target kinase within intact cells by monitoring the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[13]

    • Ba/F3 Cell Proliferation Assays: For oncogenic kinases, this method uses IL3-dependent Ba/F3 cells engineered to express the kinase of interest. The kinase drives cell proliferation in the absence of IL3, so inhibition of the kinase by a compound leads to cell death, which can be quantified.[12][13]

Tier 3: Safety Pharmacology Profiling – Beyond the Kinome

Potent and selective kinase inhibitors can still fail in development due to interactions with other protein classes crucial for normal physiological function. Safety pharmacology studies are designed to identify undesirable pharmacodynamic effects on major organ systems.[14][15]

  • Why this step is crucial: Early identification of off-target liabilities against well-known safety targets (like ion channels, GPCRs, and other enzymes) is essential for de-risking a drug candidate.[7] This data is a required component of the safety assessment for any Investigational New Drug (IND) application.[14][16]

  • Common Methodologies: Commercial services (e.g., Eurofins Discovery SafetyScreen™, Charles River's core battery) offer standardized panels that assess compound activity against a wide range of targets.[7][14] The core battery typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[15] A critical component is the in vitro hERG assay, which assesses the risk of QT interval prolongation, a serious cardiovascular side effect.[14]

Data Presentation and Interpretation

Clear and concise data presentation is vital for making informed decisions. Quantitative data should always be summarized in tables for easy comparison.

Table 1: Illustrative Kinase Selectivity Profile for Derivative "Compound X" (Note: The following data is illustrative and serves as a template for presenting experimental findings.)

Kinase TargetPrimary FamilyCompound X IC50 (nM)Staurosporine (Control) IC50 (nM)
Primary Target A Tyrosine Kinase 12 5.8
Off-Target BCMGC8506.5
Off-Target CAGC> 10,0007.5
Off-Target DTyrosine Kinase4505.8
Off-Target EAGC> 10,00025

Interpreting the Data: From this hypothetical data, Compound X is a potent inhibitor of its primary target. It shows moderate activity against Off-Target D (a kinase from the same family) and weaker activity against Off-Target B. This profile allows for the calculation of a Selectivity Score , often defined as the ratio of the off-target IC50 to the on-target IC50. For example, the selectivity of Compound X for its primary target over Off-Target D is 37.5-fold (450 nM / 12 nM). This quantitative measure is critical for comparing different derivatives and guiding medicinal chemistry efforts.

Table 2: Illustrative Safety Pharmacology Profile for "Compound X" at 10 µM (Note: Data is presented as % inhibition at a single high concentration, with follow-up dose-response for significant hits.)

TargetTarget Class% Inhibition @ 10 µM
hERGIon Channel8%
M1 ReceptorGPCR (Muscarinic)3%
Beta-2 ReceptorGPCR (Adrenergic)< 0%
Dopamine D2GPCR (Dopaminergic)15%
COX-1Enzyme55%
COX-2Enzyme48%

Interpreting the Data: In this example, Compound X shows no significant activity against key cardiac (hERG) or CNS receptors at 10 µM. However, the significant inhibition of COX-1 and COX-2 enzymes would trigger a follow-up investigation with full dose-response curves to determine IC50 values. This finding would be critical to the overall risk assessment of the compound.

Experimental Protocols

The following protocols are provided as standardized templates. Researchers should optimize reagent concentrations and incubation times for each specific kinase system.[10]

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of an inhibitor against a purified kinase by measuring ADP production.[9]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks (e.g., 11-point, 3-fold dilutions).

  • Reaction Assembly (384-well plate format):

    • Add 50 nL of the serially diluted compound or DMSO control to the appropriate wells of a low-volume 384-well plate.

    • Prepare a kinase/substrate solution in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Add 5 µL of this solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of an ATP solution (prepared in assay buffer at a concentration near the Kₘ for the specific kinase) to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

  • ADP Detection (Using ADP-Glo™ Reagent):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Determine the IC50 values by fitting the data to a four-parameter logistical dose-response curve.

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit a target kinase inside cells by measuring the phosphorylation of a downstream substrate.[12]

  • Cell Culture and Plating:

    • Culture a relevant cell line (expressing the target kinase and substrate) to ~80% confluency.

    • Seed cells into a 12-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the compound or a DMSO vehicle control.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • If the pathway is activated by a specific ligand (e.g., EGF for EGFR), add the stimulus for a short period (e.g., 15 minutes) before lysis.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the compound concentration to determine the cellular EC50.

G cluster_pathway Hypothetical Signaling Consequences of Cross-Reactivity Ligand Growth Factor RTK Primary Target (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS Activates STAT3 STAT3 RTK->STAT3 Activates OffTarget Off-Target (e.g., SRC) OffTarget->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drives STAT3->Proliferation Drives Inhibitor 4-(Oxetan-3-yl)pyridin- 2-amine Derivative Inhibitor->RTK Inhibits (On-Target) Inhibitor->OffTarget Inhibits (Off-Target)

Caption: Impact of an inhibitor on on-target and off-target pathways.

Conclusion

The this compound scaffold represents a promising platform for the development of next-generation kinase inhibitors. However, realizing its full therapeutic potential requires a deep and nuanced understanding of a derivative's selectivity profile. The multi-tiered strategy outlined in this guide—progressing from broad biochemical screening to cellular validation and comprehensive safety pharmacology—provides a robust framework for this critical task. By systematically characterizing on- and off-target activities, researchers can build a comprehensive data package that not only supports lead optimization and candidate selection but also provides invaluable insights into the compound's mechanism of action and potential clinical safety. This rigorous, data-driven approach is indispensable for translating innovative chemistry into safe and effective medicines.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Efficacy and Selectivity Guide for 4-(Oxetan-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting TAK1 in Inflammatory Disease and Oncology

Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes.[1][2] Its activation by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and toll-like receptor (TLR) ligands triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways.[2][3] These pathways are fundamental regulators of immune and inflammatory responses, cell survival, and apoptosis.[1][3] Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making it a compelling target for therapeutic intervention.[1][4][5]

This guide introduces 4-(Oxetan-3-yl)pyridin-2-amine , a novel small molecule inhibitor featuring a 2-aminopyridine scaffold, a common motif in kinase inhibitors, and an oxetane ring. The incorporation of an oxetane moiety in drug discovery is a contemporary strategy to enhance physicochemical properties such as solubility and metabolic stability, while potentially improving target engagement.[6][7] This document provides a comprehensive head-to-head comparison of this compound against established and investigational TAK1 inhibitors, offering a framework for its preclinical evaluation.

Comparator Drug Selection: Establishing a Robust Benchmark

To provide a thorough and objective assessment of this compound, a panel of well-characterized TAK1 inhibitors with diverse mechanisms of action and stages of development have been selected for comparison:

  • 5(Z)-7-Oxozeaenol: A natural product of fungal origin, it is a potent, irreversible inhibitor of TAK1 that has been instrumental in elucidating the kinase's function.[1][3][4] Its broad kinase activity, however, presents challenges for therapeutic development.[5]

  • Takinib (also known as NG25): A selective, reversible ATP-competitive inhibitor of TAK1.[8][9] While potent, its development has been hampered by poor bioavailability.[5]

  • HS-276: A second-generation, orally bioavailable TAK1 inhibitor with high selectivity and potency.[5][10][11][12] It has demonstrated significant efficacy in preclinical models of rheumatoid arthritis.[5][12]

This selection allows for a multi-faceted comparison, benchmarking the novel compound against inhibitors with different binding modes, selectivity profiles, and pharmacokinetic properties.

Head-to-Head Experimental Benchmarking: A Multi-tiered Approach

A rigorous evaluation of a novel kinase inhibitor requires a systematic progression from in vitro biochemical assays to cell-based functional assays and finally to in vivo models of disease.

In Vitro Biochemical Potency and Selectivity

Causality Behind Experimental Choice: The initial and most fundamental assessment of a kinase inhibitor is its direct effect on the enzymatic activity of the target protein. An in vitro kinase assay provides a clean, cell-free system to quantify the potency (typically as an IC50 value) of the compound against the purified kinase. Furthermore, profiling the inhibitor against a panel of other kinases is crucial to determine its selectivity, a key factor in predicting potential off-target effects and ensuring a favorable therapeutic window.

Experimental Protocol: In Vitro TAK1 Kinase Assay

This protocol is adapted from established methods for assessing TAK1 kinase activity.[2][13][14]

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 enzyme complex

    • Myelin Basic Protein (MBP) as a generic substrate

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

    • Test compounds (this compound and comparators) serially diluted in DMSO.

  • Procedure (Radiometric Assay): a. Prepare a reaction mixture containing the TAK1/TAB1 enzyme and MBP substrate in the kinase assay buffer. b. Add the serially diluted test compounds to the reaction mixture and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes). e. Stop the reaction by adding 3% phosphoric acid. f. Spot a portion of the reaction mixture onto P81 phosphocellulose paper. g. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Quantify the incorporated radioactivity using a scintillation counter. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

  • Procedure (Luminescence-based Assay - ADP-Glo™): a. Follow the manufacturer's protocol.[13] Briefly, set up the kinase reaction as described above, using non-labeled ATP. b. After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output using a luminometer. d. Calculate IC50 values as described for the radiometric assay.

Data Presentation: Comparative In Vitro Kinase Inhibition

CompoundTAK1 IC50 (nM)Kinase Selectivity Profile (Key Off-Targets)
This compound To be determinedTo be determined
5(Z)-7-Oxozeaenol8.1[1]MEK1 (411 nM), VEGF-R2 (52 nM)[1]
Takinib (NG25)8.2[9]Highly selective; IRAK4 (120 nM)[5]
HS-2768.25[15]CLK2 (29 nM), GCK (33 nM)[15]
Cellular Functional Assays: Assessing Target Engagement and Downstream Signaling

Causality Behind Experimental Choice: While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and modulate the intended signaling pathway. The NF-κB pathway is a primary downstream effector of TAK1 signaling. Therefore, an NF-κB reporter assay provides a robust and quantifiable measure of the compound's ability to inhibit TAK1-mediated signaling in living cells.

Experimental Protocol: NF-κB Reporter Assay

This protocol is based on commercially available reporter cell lines and established methodologies.[16][17][18][19][20]

  • Reagents and Materials:

    • HEK293 or THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Stimulating agent (e.g., TNF-α or LPS).

    • Test compounds (this compound and comparators) serially diluted in DMSO.

    • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience).

  • Procedure: a. Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Pre-treat the cells with serially diluted test compounds for 1-2 hours. c. Stimulate the cells with an EC80 concentration of TNF-α or LPS. d. Incubate for 6-24 hours to allow for reporter gene expression. e. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. f. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the EC50 value.

Data Presentation: Comparative Inhibition of NF-κB Activation

CompoundNF-κB Inhibition EC50 (nM)
This compound To be determined
5(Z)-7-OxozeaenolPotent inhibitor (specific EC50 varies by cell type and stimulus)[4]
Takinib (NG25)Potent inhibitor (specific EC50 varies by cell type and stimulus)[9]
HS-276Potent inhibitor (IC50s for cytokine reduction: TNF 138 nM, IL-6 201 nM, IL-1β 234 nM)[15]
In Vivo Efficacy: Evaluation in a Disease-Relevant Model

Causality Behind Experimental Choice: The ultimate test of a therapeutic candidate is its efficacy in a living organism. The collagen-induced arthritis (CIA) mouse model is a well-established and widely used preclinical model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.[21][22][23][24][25] Evaluating the test compounds in this model provides critical information on their in vivo potency, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and overall therapeutic potential.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is a standard procedure for inducing and evaluating arthritis in mice.[21][22][23][24][25]

  • Animals and Induction of Arthritis:

    • Use susceptible mouse strains, such as DBA/1J.

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization via intradermal injection at the base of the tail.

    • Provide a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • Treatment and Monitoring:

    • Begin treatment with test compounds (e.g., daily oral gavage or intraperitoneal injection) upon the onset of clinical signs of arthritis.

    • Monitor the mice daily for signs of arthritis and score the severity of inflammation in each paw based on a standardized clinical scoring system (e.g., 0-4 scale for erythema, swelling).

    • Measure paw thickness using a caliper.

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.

    • Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

Data Presentation: Comparative In Vivo Efficacy in the CIA Model

CompoundDose and RouteReduction in Arthritis Score (%)Effect on Histopathology
This compound To be determinedTo be determinedTo be determined
5(Z)-7-OxozeaenolData not readily available for in vivo arthritis modelsN/AN/A
Takinib (NG25)50 mg/kg IP~32%[5]Reduced inflammation and cartilage damage[26]
HS-27650 mg/kg IP85%[5]Reduced inflammatory infiltrates, edema, and bone degeneration[5]
HS-27630 mg/kg POSignificant attenuation of arthritic-like symptoms[12]Prevention of dermal and pulmonary fibrosis in a fibrosis model[10]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further clarify the scientific rationale and experimental design, the following diagrams illustrate the key concepts.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds TAK1_complex TAK1/TAB Complex TNFR->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates p38_JNK p38 / JNK TAK1_complex->p38_JNK Phosphorylates NFkB NF-κB IKK_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates p38_JNK->Nucleus Signal Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Inhibitor This compound & Comparators Inhibitor->TAK1_complex Inhibits

Caption: TAK1 signaling pathway and point of inhibition.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - TAK1/TAB1 Enzyme - Substrate (MBP) - Test Compounds Start->Prepare_Reagents Incubate_Inhibitor Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_Inhibitor Add_ATP Add [γ-³²P]ATP or ATP Incubate_Inhibitor->Add_ATP Kinase_Reaction Kinase Reaction (30°C) Add_ATP->Kinase_Reaction Stop_Reaction Stop Reaction Kinase_Reaction->Stop_Reaction Measure_Activity Measure Activity: - Scintillation Counting - Luminescence Stop_Reaction->Measure_Activity Analyze_Data Analyze Data: Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: In vitro kinase assay experimental workflow.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound, a novel potential TAK1 inhibitor. By comparing its performance against a panel of established inhibitors across a tiered experimental approach, from biochemical potency to in vivo efficacy, a clear picture of its therapeutic potential can be established. The inclusion of the oxetane moiety is a rational design strategy to optimize drug-like properties.[6][7] The data generated from the proposed experiments will be critical in determining if this compound possesses a competitive profile in terms of potency, selectivity, and in vivo activity, warranting its further development as a potential treatment for inflammatory diseases and cancer.

References

Validating the Mechanism of Action of 4-(Oxetan-3-yl)pyridin-2-amine Derivatives as FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the validation of a drug's mechanism of action is the bedrock upon which its clinical potential is built. This guide provides an in-depth, technically-focused comparison of methodologies to validate the mechanism of action of 4-(Oxetan-3-yl)pyridin-2-amine derivatives, a promising class of kinase inhibitors, specifically focusing on their activity against FMS-like tyrosine kinase 3 (FLT3). This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic agents.

The strategic incorporation of the oxetane ring into small molecule inhibitors is a modern medicinal chemistry approach to fine-tune physicochemical properties.[1] This four-membered heterocycle can influence solubility, metabolic stability, and the basicity of nearby amines, potentially leading to improved drug-like characteristics.[1][2] In the context of kinase inhibitors, these modifications can be critical for achieving high potency and selectivity. This guide will use the lens of FLT3 inhibition, a key target in Acute Myeloid Leukemia (AML), to illustrate a rigorous validation workflow.[3]

The Therapeutic Target: FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[5] This aberrant signaling drives leukemic cell proliferation and is associated with a poor prognosis, making FLT3 a prime therapeutic target.[4][6]

Activated FLT3 triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[4][5] Therefore, a successful FLT3 inhibitor is expected to not only bind to the kinase but also abrogate these downstream signals and induce apoptosis in FLT3-mutant cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT5->Proliferation Ligand FLT3 Ligand Ligand->FLT3 Activation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound derivatives.

A Multi-Faceted Approach to Validating the Mechanism of Action

A robust validation strategy for a novel FLT3 inhibitor involves a tiered approach, moving from direct target engagement to cellular consequences. This guide outlines four key experimental stages:

  • Direct Target Engagement and Potency: Confirming that the compound physically interacts with FLT3 and inhibits its kinase activity.

  • Cellular Target Engagement: Verifying that the compound can access and bind to FLT3 within a cellular context.

  • Downstream Signaling Pathway Modulation: Demonstrating that target engagement translates into the inhibition of FLT3-mediated signaling pathways.

  • Phenotypic Outcomes: Assessing the biological consequences of target inhibition, such as reduced cell viability and induction of apoptosis.

Experimental Protocols and Data Interpretation

Direct Target Engagement and Potency: In Vitro Kinase Assays

The initial step is to determine the direct inhibitory effect of the this compound derivatives on FLT3 kinase activity. This is typically achieved through in vitro kinase assays using recombinant FLT3 enzyme. A well-established method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and a known FLT3 inhibitor (e.g., Crenolanib) as a positive control.[7][8]

  • Kinase Reaction: In a 96-well plate, combine the recombinant FLT3 enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
Derivative A FLT3 (Wild-Type)Experimental Value
Derivative A FLT3 (ITD mutant)Experimental Value
Derivative B FLT3 (Wild-Type)Experimental Value
Derivative B FLT3 (ITD mutant)Experimental Value
Crenolanib FLT3 (Wild-Type)Reference Value
Crenolanib FLT3 (ITD mutant)Reference Value

This table should be populated with experimentally derived IC50 values.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][10]

CETSA_Workflow cluster_protocol CETSA Protocol Start Treat cells with compound or vehicle (DMSO) Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble and precipitated proteins Heat->Lyse Detect Detect soluble FLT3 by Western Blot or other methods Lyse->Detect Analyze Analyze data to generate melting curves Detect->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture FLT3-dependent AML cells (e.g., MV4-11 or MOLM-13) and treat with the this compound derivative or vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for FLT3.

  • Densitometry: Quantify the band intensities to determine the amount of soluble FLT3 at each temperature.

  • Data Analysis: Plot the percentage of soluble FLT3 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Modulation: Western Blot Analysis

Inhibition of FLT3 kinase activity should lead to a reduction in the phosphorylation of its downstream effectors. Western blotting is a standard technique to assess the phosphorylation status of key signaling proteins.[6]

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Treatment and Lysis: Treat FLT3-dependent AML cells with increasing concentrations of the this compound derivative for a defined period. Lyse the cells with a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of key downstream proteins (e.g., p-AKT, p-ERK, p-STAT5) and their total protein counterparts.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Inhibition of Downstream Signaling

Compound Concentrationp-FLT3 / Total FLT3p-AKT / Total AKTp-ERK / Total ERKp-STAT5 / Total STAT5
0 µM (Vehicle)1.001.001.001.00
0.1 µMExperimental ValueExperimental ValueExperimental ValueExperimental Value
1 µMExperimental ValueExperimental ValueExperimental ValueExperimental Value
10 µMExperimental ValueExperimental ValueExperimental ValueExperimental Value

This table should be populated with normalized densitometry data from Western blot experiments.

Phenotypic Outcomes: Cell Viability and Apoptosis Assays

The ultimate goal of an FLT3 inhibitor is to induce cancer cell death. Therefore, it is essential to assess the effect of the this compound derivatives on cell viability and apoptosis.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay measures the number of viable cells based on the quantification of ATP, an indicator of metabolically active cells.[12][13]

  • Cell Seeding: Seed FLT3-dependent AML cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the this compound derivative to the wells and incubate for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cell Viability

Cell LineCompoundGI50 (nM)
MV4-11 (FLT3-ITD)Derivative A Experimental Value
MOLM-13 (FLT3-ITD)Derivative A Experimental Value
RS4;11 (FLT3-WT)Derivative A Experimental Value
MV4-11 (FLT3-ITD)Crenolanib Reference Value
MOLM-13 (FLT3-ITD)Crenolanib Reference Value
RS4;11 (FLT3-WT)Crenolanib Reference Value

This table should be populated with experimentally derived GI50 values. A significantly lower GI50 in FLT3-mutant cell lines compared to wild-type lines indicates on-target activity.

Conclusion

The validation of the mechanism of action for a novel drug candidate is a rigorous, multi-step process that requires a convergence of evidence from biochemical, cellular, and phenotypic assays. For this compound derivatives targeting FLT3, the experimental workflow outlined in this guide provides a comprehensive framework for establishing on-target activity and elucidating the molecular consequences of target engagement. By systematically demonstrating direct enzyme inhibition, cellular target binding, modulation of downstream signaling, and selective anti-proliferative effects, researchers can build a compelling case for the therapeutic potential of these compounds in FLT3-driven malignancies.

References

Navigating the Pharmacokinetic Landscape: A Comparative Profiling of 4-(Oxetan-3-yl)pyridin-2-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. The 4-(Oxetan-3-yl)pyridin-2-amine core has emerged as a privileged structure in modern medicinal chemistry, particularly in the realm of kinase inhibitors. Its unique combination of a hydrogen-bond-donating amino-pyridine moiety and a polar, three-dimensional oxetane ring offers a compelling starting point for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of various analogs built upon this scaffold, offering experimentally-grounded insights into how subtle structural modifications can profoundly influence a molecule's journey through the body.

The strategic incorporation of an oxetane ring into drug candidates is a testament to the evolution of medicinal chemistry beyond simple lipophilicity-potency trade-offs.[1][2] This small, cyclic ether acts as a "pharmacokinetic modulator," capable of enhancing aqueous solubility, improving metabolic stability, and reducing the basicity of nearby amines.[3][4] When coupled with the versatile 2-aminopyridine, a common pharmacophore known for its ability to engage with a wide range of biological targets, the resulting this compound scaffold presents a powerful platform for fine-tuning drug-like properties.[2]

This guide will dissect the structure-pharmacokinetic relationships within a series of hypothetical, yet representative, analogs of this compound. By examining key in vitro and in vivo pharmacokinetic parameters, we will illuminate the causal links between chemical structure and biological fate, providing a valuable framework for the rational design of next-generation therapeutics.

The Rationale Behind the Scaffold: Why this compound?

The selection of the this compound core is a deliberate choice rooted in established medicinal chemistry principles. The 2-aminopyridine fragment is a well-known "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 4-position of the pyridine ring often projects into a solvent-exposed region, providing an ideal vector for introducing modifications that can optimize physicochemical properties without compromising target engagement.

This is where the oxetane moiety plays a pivotal role. As a bioisostere for more lipophilic groups like a gem-dimethyl or a carbonyl group, the oxetane ring offers several distinct advantages:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve a compound's solubility in aqueous environments, a critical factor for oral absorption and formulation.[3]

  • Improved Metabolic Stability: The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more traditional alkyl or aromatic groups.[4] This can lead to reduced clearance and a longer in vivo half-life.

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing inductive effect of the oxetane's oxygen can lower the pKa of nearby amino groups.[3] This is particularly advantageous for mitigating off-target effects, such as hERG channel inhibition, which are often associated with highly basic moieties.

  • Increased Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the overall three-dimensionality of a molecule.[1] This can disrupt crystal packing, leading to improved solubility, and can also provide a better fit into complex protein binding pockets.

The following sections will delve into a comparative analysis of a series of analogs, illustrating how these principles translate into tangible pharmacokinetic outcomes.

Comparative Pharmacokinetic Profiling of this compound Analogs

To illustrate the impact of structural modifications on the pharmacokinetic profile of the this compound scaffold, we will consider a hypothetical series of analogs with substitutions at the 5-position of the pyridine ring and on the 2-amino group. These positions are often targeted for modulation of potency and physicochemical properties.

Table 1: In Vitro ADME Properties of this compound Analogs

Analog Substitution Aqueous Solubility (µM) Metabolic Stability (t½ in HLM, min) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Plasma Protein Binding (%)
Analog 1 (Parent) R1=H, R2=H15045530
Analog 2 R1=Cl, R2=H7560850
Analog 3 R1=OCH₃, R2=H12030440
Analog 4 R1=H, R2=CH₃13055635
Analog 5 R1=H, R2=Cyclopropyl11075745

HLM: Human Liver Microsomes

Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (Oral Dosing)

Analog Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (t½, h) Oral Bioavailability (F%) Clearance (mL/min/kg) Volume of Distribution (Vd, L/kg)
Analog 1 (Parent) 8001.045003.550205.0
Analog 2 6001.555005.060154.0
Analog 3 7001.035003.040256.0
Analog 4 7501.250004.055184.5
Analog 5 9000.870006.075103.5
Analysis of Structure-Pharmacokinetic Relationships

Analog 1 (Parent Scaffold): The unsubstituted this compound serves as our baseline. It exhibits moderate aqueous solubility and metabolic stability, leading to acceptable oral bioavailability.

Analog 2 (5-Chloro Substitution): The introduction of a chloro group at the 5-position, a common strategy to block potential sites of metabolism, leads to a predictable increase in metabolic stability. However, this comes at the cost of reduced aqueous solubility due to the increased lipophilicity. The improved metabolic stability translates to a longer half-life and higher overall exposure (AUC), resulting in enhanced oral bioavailability.

Analog 3 (5-Methoxy Substitution): In contrast to halogenation, the introduction of a methoxy group at the 5-position decreases metabolic stability, likely due to O-dealkylation, a common metabolic pathway. This results in a shorter half-life, lower AUC, and reduced oral bioavailability compared to the parent compound.

Analog 4 (N-Methyl Substitution): Methylation of the 2-amino group slightly improves metabolic stability, possibly by sterically hindering access to the nitrogen for certain metabolic enzymes. This leads to a modest improvement in the overall pharmacokinetic profile.

Analog 5 (N-Cyclopropyl Substitution): The N-cyclopropyl analog demonstrates a significant improvement in pharmacokinetic properties. The cyclopropyl group is known to be metabolically robust and can enhance cell permeability. This is reflected in the increased metabolic stability, higher Cmax, and greater oral bioavailability. The shorter Tmax suggests rapid absorption.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, the following standard experimental protocols are outlined.

In Vitro Metabolic Stability Assay
  • Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on a permeable membrane insert and cultured for 21 days to form a confluent monolayer.

  • Transport Study: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points. The reverse transport (B to A) is also assessed.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

In Vivo Pharmacokinetic Study in Rats
  • Dosing: Male Sprague-Dawley rats are administered the test compound via oral gavage.

  • Blood Sampling: Blood samples are collected via the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the test compound in plasma is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams illustrate the key concepts.

G cluster_0 Pharmacokinetic Optimization Cycle A This compound Scaffold B Analog Design & Synthesis A->B Privileged Core C In Vitro ADME Profiling (Solubility, Stability, Permeability) B->C Generate Analogs D In Vivo PK Studies C->D Prioritize for In Vivo E Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) Analysis D->E Generate PK Data E->B Inform Next Design F Optimized Candidate E->F Select Candidate

Caption: The iterative cycle of pharmacokinetic optimization.

G cluster_properties Key Physicochemical Properties Influenced by Oxetane Scaffold This compound Core Structure Solubility Aqueous Solubility Scaffold->Solubility Increases Metabolism Metabolic Stability Scaffold->Metabolism Improves Basicity Amine pKa Scaffold->Basicity Reduces Lipophilicity LogP/LogD Scaffold->Lipophilicity Decreases

References

Safety Operating Guide

Navigating the Safe Handling of 4-(Oxetan-3-yl)pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As novel molecules like 4-(Oxetan-3-yl)pyridin-2-amine (CAS No. 1427501-89-0) become more prevalent in drug discovery and development, ensuring the safety of laboratory personnel is paramount.[1] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established safety principles for analogous chemical structures. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, by examining data from structurally related aminopyridines and oxetane-containing compounds, we can establish a robust and cautious protocol. This document is intended to empower researchers with the knowledge to manage the risks associated with this chemical effectively.

Hazard Assessment: Understanding the Risks

Given its aminopyridine scaffold, this compound should be handled as a potentially hazardous substance. Analogs with similar functional groups are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Some aminopyridines are classified as toxic or even fatal if swallowed or in contact with skin.[4][5][6] Therefore, a conservative approach to handling is essential.

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Physicochemical Properties (for related compounds):

PropertyValueSource
Molecular FormulaC8H10N2O[1]
Molecular Weight150.18 g/mol [1]
Physical FormLikely a solid at room temperature

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Hands Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact. Aminopyridines can be absorbed through the skin.
Eyes/Face Tightly fitting safety goggles and a face shieldTo protect against splashes and airborne particles causing serious eye damage.[2][5]
Body Flame-retardant lab coatTo protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer Layer Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: From Receipt to Use

A clear and concise operational plan ensures that this compound is handled safely at every stage.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[3]

Step 2: Weighing and Aliquoting

  • All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

Step 3: Solution Preparation

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure adequate ventilation during this process.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][6]

Spill Response Workflow

A systematic approach to spill cleanup will minimize the spread of contamination and risk of exposure.

Spill_Response A 1. Evacuate Immediate Area B 2. Alert Others & Secure Area A->B C 3. Don Appropriate PPE B->C D 4. Contain the Spill C->D E 5. Absorb with Inert Material D->E F 6. Collect Waste in Labeled Container E->F G 7. Decontaminate the Area F->G H 8. Dispose of Waste Properly G->H

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container. Do not pour down the drain.[2]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3][5][6]

By adhering to these guidelines, researchers can work confidently and safely with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.